Product packaging for 2,4,5-Trifluorobenzyl bromide(Cat. No.:CAS No. 157911-56-3)

2,4,5-Trifluorobenzyl bromide

Cat. No.: B131506
CAS No.: 157911-56-3
M. Wt: 225.01 g/mol
InChI Key: GAUXEYCSWSMMFZ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3 B131506 2,4,5-Trifluorobenzyl bromide CAS No. 157911-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXEYCSWSMMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380355
Record name 2,4,5-Trifluorobenzyl bromide
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157911-56-3
Record name 2,4,5-Trifluorobenzyl bromide
Source EPA DSSTox
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Record name 2,4,5-Trifluorobenzyl Bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4,5-Trifluorobenzyl bromide (CAS No: 157911-56-3). This fluorinated organic compound is a versatile building block in medicinal chemistry and material science, notable for its role as a key intermediate in the synthesis of pharmaceuticals, including the antiviral agent Ensitrelvir. This document consolidates essential data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and common reactions, and spectroscopic data for its characterization. The information presented is intended to support researchers and professionals in the effective and safe utilization of this important chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The trifluorinated phenyl ring significantly influences the compound's reactivity and physicochemical properties, such as increased lipophilicity and metabolic stability in derivative molecules.[1]

PropertyValueReference
Molecular Formula C₇H₄BrF₃[1][2]
Molecular Weight 225.01 g/mol [1][2]
CAS Number 157911-56-3[1][2]
Appearance Colorless to light yellow clear liquid[1]
Melting Point 10 - 13 °C[1]
Boiling Point 44-46 °C at 1 mmHg
Density 1.71 g/cm³[1]
Refractive Index n20/D 1.51[1]
Solubility Soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane. Reacts with water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

While a dedicated spectrum for this compound is not publicly available, the expected shifts can be inferred from similar structures. The ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) and complex multiplets for the aromatic protons due to fluorine-hydrogen coupling. The ¹³C NMR spectrum would display a peak for the benzylic carbon and multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. The NIST WebBook provides a gas-phase IR spectrum showing key vibrations.

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretch
~1600, ~1500, ~1450Aromatic C=C stretching
~1200-1400C-F stretching
~1220C-Br stretch
~600-900Aromatic C-H bending
Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

m/zAssignment
224/226[M]⁺ (Molecular ion)
145[M - Br]⁺
125[C₆H₂F₃]⁺

Synthesis of this compound

There are two primary synthetic routes to this compound.

Bromination of 2,4,5-Trifluorobenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the bromide, often using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol:

  • Reactants: 2,4,5-Trifluorobenzyl alcohol, 48% hydrobromic acid solution.

  • Procedure:

    • In a suitable reaction flask, combine 2,4,5-Trifluorobenzyl alcohol and an excess of 48% hydrobromic acid solution.

    • Stir the mixture vigorously at room temperature for 24 hours.

    • After the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound.

Synthesis_from_Alcohol 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzyl Alcohol This compound This compound 2,4,5-Trifluorobenzyl Alcohol->this compound HBr (48%)

Caption: Synthesis of this compound from its corresponding alcohol.

Free-Radical Bromination of 2,4,5-Trifluorotoluene

This method involves the selective bromination of the benzylic position of 2,4,5-Trifluorotoluene using a radical initiator.

Experimental Protocol:

  • Reactants: 2,4,5-Trifluorotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon Tetrachloride (CCl₄) or other suitable solvent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-Trifluorotoluene in an appropriate solvent like CCl₄.

    • Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux with stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.

    • Monitor the reaction progress by a suitable method (e.g., GC or TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.

Radical_Bromination 2,4,5-Trifluorotoluene 2,4,5-Trifluorotoluene This compound This compound 2,4,5-Trifluorotoluene->this compound NBS, AIBN, Δ

Caption: Free-radical bromination of 2,4,5-Trifluorotoluene.

Reactivity and Chemical Behavior

This compound is a reactive compound, primarily due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions and can be used to form Grignard reagents.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles. A common example is the Williamson ether synthesis.

Experimental Protocol (Williamson Ether Synthesis):

  • Reactants: this compound, an alcohol (e.g., ethanol), a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

    • Carefully add the strong base portion-wise at 0 °C to deprotonate the alcohol and form the alkoxide.

    • Once the deprotonation is complete, add a solution of this compound in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the resulting ether by column chromatography or distillation.

Nucleophilic_Substitution cluster_0 Williamson Ether Synthesis cluster_1 SN2 Reaction Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) Strong Base (e.g., NaH) Ether (R-O-CH₂-ArF₃) Ether (R-O-CH₂-ArF₃) Alkoxide (R-O⁻)->Ether (R-O-CH₂-ArF₃) This compound This compound This compound This compound->Ether (R-O-CH₂-ArF₃)

Caption: General workflow for a Williamson ether synthesis.

Grignard Reagent Formation

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,4,5-trifluorobenzylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base.

Experimental Protocol:

  • Reactants: this compound, magnesium turnings, anhydrous diethyl ether or THF, and a small crystal of iodine (as an initiator).

  • Procedure:

    • Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.

    • Place the magnesium turnings in the reaction flask.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound in the anhydrous ether to the magnesium.

    • Initiate the reaction by gentle warming or with a heat gun until the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

    • The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Grignard_Formation This compound This compound 2,4,5-Trifluorobenzylmagnesium Bromide 2,4,5-Trifluorobenzylmagnesium Bromide This compound->2,4,5-Trifluorobenzylmagnesium Bromide Mg, Anhydrous Ether

Caption: Formation of the Grignard reagent from this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its trifluorinated benzyl (B1604629) moiety is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates.

A notable example is its use in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3] In this context, the 2,4,5-trifluorobenzyl group is incorporated into the final drug structure, contributing to its therapeutic efficacy.

Beyond pharmaceuticals, it serves as a building block in the creation of agrochemicals and specialty materials where the introduction of a fluorinated group can impart desirable properties such as thermal stability and chemical resistance.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is a combustible liquid that causes skin and serious eye irritation.[4] It may also cause respiratory irritation and is a lachrymator.[4]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to light and moisture.[4]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in pharmaceutical and materials science research and development. Its synthesis is achievable through established methods, and its reactivity is dominated by the lability of the benzylic bromide. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide (CAS: 157911-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated aromatic organic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of the antiviral drug Ensitrelvir (B8223680).

Physicochemical Properties

This compound is a colorless to light yellow liquid or a white low-melting solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 157911-56-3[1]
Molecular Formula C₇H₄BrF₃[1]
Molecular Weight 225.01 g/mol [1]
Appearance Colorless to light yellow clear liquid or white low melting solid[1][2]
Melting Point 10 - 13 °C[1]
Density 1.71 g/mL[1]
Refractive Index (n20D) 1.51[1]
Synonyms 1-(Bromomethyl)-2,4,5-trifluorobenzene, α-Bromo-2,4,5-trifluorotoluene[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from commercially available fluorinated precursors. Two common methods are highlighted below.

Method 1: From 2,4,5-Trifluoroacetic Acid

A multi-step synthesis starting from 2,4,5-trifluoroacetic acid is a common approach.[4] This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Synthesis_from_Acid 2,4,5-Trifluoroacetic Acid 2,4,5-Trifluoroacetic Acid 2,4,5-Trifluorobenzoyl Chloride 2,4,5-Trifluorobenzoyl Chloride 2,4,5-Trifluoroacetic Acid->2,4,5-Trifluorobenzoyl Chloride Chlorinating Agent (e.g., SOCl₂) 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzoyl Chloride->2,4,5-Trifluorobenzyl Alcohol Reducing Agent (e.g., NaBH₄) This compound This compound 2,4,5-Trifluorobenzyl Alcohol->this compound Brominating Agent (e.g., PBr₃)

Experimental Protocol (Conceptual Outline):

  • Chlorination: 2,4,5-Trifluoroacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,4,5-trifluorobenzoyl chloride.[4]

  • Reduction: The resulting 2,4,5-trifluorobenzoyl chloride is then reduced to 2,4,5-trifluorobenzyl alcohol using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄).[4]

  • Bromination: Finally, the 2,4,5-trifluorobenzyl alcohol is converted to this compound using a brominating agent such as phosphorus tribromide (PBr₃).[5][6] The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the replacement of the hydroxyl group with a bromine atom.[5][6]

Method 2: From 2,4,5-Trifluorobenzyl Chloride

An alternative synthesis involves the conversion of 2,4,5-trifluorobenzyl chloride to the corresponding bromide.[1] This can be achieved through a Finkelstein-type reaction or a multi-step process involving hydrolysis and subsequent bromination.

Synthesis_from_Chloride 2,4,5-Trifluorobenzyl Chloride 2,4,5-Trifluorobenzyl Chloride 2,4,5-Trifluorobenzyl Ester 2,4,5-Trifluorobenzyl Ester 2,4,5-Trifluorobenzyl Chloride->2,4,5-Trifluorobenzyl Ester Carboxylate 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzyl Ester->2,4,5-Trifluorobenzyl Alcohol Hydrolysis This compound This compound 2,4,5-Trifluorobenzyl Alcohol->this compound Brominating Agent

Experimental Protocol (Conceptual Outline):

  • Esterification: 2,4,5-Trifluorobenzyl chloride is reacted with a carboxylate salt to form a 2,4,5-trifluorobenzyl ester.[1]

  • Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield 2,4,5-trifluorobenzyl alcohol.[1]

  • Bromination: The resulting alcohol is subsequently treated with a brominating agent to afford this compound.[1]

Reactivity and Applications in Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic carbon.

N-Alkylation Reactions

A key application of this compound is in the N-alkylation of heterocyclic compounds. This reaction is fundamental in the synthesis of many pharmaceutical agents.

General Experimental Protocol for N-Alkylation:

A general procedure for the N-alkylation of a heterocyclic amine (e.g., a triazinone derivative) involves the following steps:

  • Deprotonation: The heterocyclic amine is deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).

  • Alkylation: this compound is added to the reaction mixture, and the resulting nucleophile attacks the benzylic carbon, displacing the bromide ion to form the N-benzylated product.

  • Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

Role in the Synthesis of Ensitrelvir (S-217622)

A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] In the synthesis of Ensitrelvir, this compound is used to introduce the 2,4,5-trifluorobenzyl moiety onto a triazinone core.

Ensitrelvir_Synthesis_Step Triazinone 1,3,5-Triazinone Derivative N_Benzylated_Intermediate N-Benzylated Intermediate Triazinone->N_Benzylated_Intermediate K₂CO₃ TFB_Br This compound TFB_Br->N_Benzylated_Intermediate Ensitrelvir Ensitrelvir N_Benzylated_Intermediate->Ensitrelvir Further Steps

This N-benzylation step is crucial for constructing the final molecular architecture of Ensitrelvir.[7]

Impact on Pharmacokinetic Properties

The incorporation of the 2,4,5-trifluorobenzyl group into a drug candidate can significantly enhance its pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate properties such as:

  • Lipophilicity: Fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption.[2][8]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[9] This can lead to a longer half-life and improved bioavailability of the drug.

  • Binding Affinity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.[9]

While specific quantitative data for the impact of the 2,4,5-trifluorobenzyl group are often proprietary, the general principles of fluorination in drug design strongly suggest its positive contribution to the overall drug-like properties of Ensitrelvir.[1]

Mechanism of Action of Ensitrelvir

Ensitrelvir is a noncovalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[10][11] This enzyme is essential for the replication of the virus.

Ensitrelvir_MoA Ensitrelvir Ensitrelvir Mpro Mpro Ensitrelvir->Mpro Ensitrelvir->Mpro Noncovalent Binding to Active Site Inhibition Inhibition Functional_Proteins Functional_Proteins

Ensitrelvir binds to the active site of Mpro, preventing it from cleaving the viral polyproteins into functional proteins that are necessary for viral replication and assembly.[12][13] This inhibition of Mpro effectively halts the viral life cycle. The 2,4,5-trifluorobenzyl moiety of Ensitrelvir plays a role in the binding interactions within the S2 subsite of the Mpro active site.[12]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a laboratory setting.

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.[11]Wear protective gloves, protective clothing, eye protection, and face protection.[11]
May be corrosive to metals.[11]Keep only in original container.[11]
Combustible liquid.[11]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical advice.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its role in the synthesis of the antiviral drug Ensitrelvir underscores its importance in the development of modern therapeutics. The strategic incorporation of the 2,4,5-trifluorobenzyl moiety can impart favorable pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, which are crucial for the efficacy of a drug. Researchers and drug development professionals should be familiar with the properties, synthesis, and reactivity of this important intermediate, while also adhering to strict safety protocols during its handling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trifluorobenzyl Bromide

Abstract

This compound is a crucial fluorinated building block in modern organic and medicinal chemistry. Its unique molecular structure, characterized by a trifluoro-substituted aromatic ring and a reactive benzylic bromide, makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis, and applications of this compound, with a focus on its relevance to drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, also known as 1-(bromomethyl)-2,4,5-trifluorobenzene, possesses a distinct structure that dictates its chemical reactivity and utility. The molecule consists of a benzene (B151609) ring substituted with three fluorine atoms at positions 2, 4, and 5, and a bromomethyl group at position 1. The fluorine atoms are strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. The benzylic bromide is a highly reactive functional group, making the compound an excellent electrophile for introducing the 2,4,5-trifluorobenzyl moiety into various molecular scaffolds.

Key Structural Identifiers
IdentifierValue
IUPAC Name 1-(Bromomethyl)-2,4,5-trifluorobenzene
CAS Number 157911-56-3[3][4][5]
Molecular Formula C₇H₄BrF₃[1][3][4]
Molecular Weight 225.01 g/mol [1][3][4]
InChI InChI=1S/C7H4BrF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2[4][5]
InChIKey GAUXEYCSWSMMFZ-UHFFFAOYSA-N[4][5]
Canonical SMILES C1=C(C(=C(C=C1F)F)F)CBr
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a colorless to light yellow liquid or a white low melting solid.[1][3]

PropertyValueSource
Appearance Colorless to light yellow clear liquid / White low melting solid[1][3]
Melting Point 10 - 13 °C[1]
Density 1.71 g/cm³[1]
Refractive Index n20/D 1.51[1]
Purity ≥ 98% (GC)[1]

Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The NIST Chemistry WebBook provides access to its IR and mass spectrum.[4][6]

Spectroscopic TechniqueExpected Characteristics
¹H NMR The proton NMR spectrum is expected to show a singlet for the two benzylic protons (-CH₂Br) and two signals in the aromatic region for the two aromatic protons, exhibiting complex splitting patterns due to coupling with the adjacent fluorine atoms.
¹³C NMR The carbon NMR spectrum will display signals for the benzylic carbon and six distinct signals for the aromatic carbons. The carbon signals will show splitting (C-F coupling), which is characteristic of fluorinated aromatic compounds.
IR Spectroscopy The IR spectrum will feature characteristic C-H stretching vibrations for the aromatic and methylene (B1212753) groups, C=C stretching bands for the aromatic ring, and strong C-F stretching absorptions. A C-Br stretching band will also be present in the fingerprint region.[5]
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom to form the stable trifluorobenzyl cation.[6]

Synthesis and Experimental Protocols

This compound is typically synthesized from 2,4,5-trifluorobenzyl alcohol through a bromination reaction. This transformation is a standard procedure in organic synthesis.

Synthesis Workflow

The logical flow for the synthesis of this compound from its precursor is outlined below.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product A 2,4,5-Trifluorobenzyl Alcohol C Stirring for 24 hours A->C Add B Brominating Agent (e.g., HBr) Solvent (e.g., Water) Room Temperature B->C To D Extraction with Ethyl Acetate (B1210297) C->D E Washing with NaHCO₃ solution D->E F Drying over MgSO₄ E->F G Solvent Evaporation F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol

The following protocol is adapted from a patented synthesis method.[7]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 48.6 g of 2,4,5-trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.[7]

  • Reaction: Stir the mixture at room temperature for 24 hours.[7]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract twice with ethyl acetate (100 g each time).[7]

  • Washing: Combine the organic layers and wash with 50 g of a saturated sodium bicarbonate solution.[7]

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.[7]

  • Isolation: Filter to remove the magnesium sulfate. The filtrate is then subjected to distillation to recover the ethyl acetate. The residue is purified by vacuum distillation to yield the final product, this compound.[7]

Applications in Drug Development

The unique properties conferred by the trifluorobenzyl group make this compound a highly valuable reagent in medicinal chemistry.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable recent application is in the synthesis of Ensitrelvir (S-217622), an oral antiviral medication developed for the treatment of COVID-19.[3][8] Ensitrelvir is a non-covalent inhibitor of the SARS-CoV-2 3CL protease.[3] The 2,4,5-trifluorobenzyl moiety is a critical component of the drug's structure, contributing to its binding and overall efficacy.

The incorporation of fluorine atoms into drug candidates can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[1]

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing potency.[2]

Logical Pathway in Drug Synthesis

The diagram below illustrates the logical role of this compound as a building block in a hypothetical multi-step synthesis of a drug candidate.

G A This compound C Alkylation Reaction (S N 2) A->C B Nucleophilic Core Scaffold (e.g., Amine, Thiol, Alcohol) B->C D Intermediate Product (Trifluorobenzylated Scaffold) C->D Forms E Further Synthetic Steps (e.g., Coupling, Cyclization) D->E Undergoes F Final Drug Candidate E->F Yields

Caption: Role of this compound as a key building block.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also a lachrymator.

Precautionary MeasureDescription
Engineering Controls Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[9][10]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9][10]
Handling Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[9][11]
Storage Store in a well-ventilated, dry, and cool place. Keep containers tightly closed. Store locked up.[9][12]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9][10]
First Aid (IF ON SKIN) Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[9][10]
First Aid (IF SWALLOWED) Rinse mouth. Do NOT induce vomiting.[9][12]

Conclusion

This compound is a cornerstone intermediate for chemists in the pharmaceutical and material science sectors. Its molecular structure, featuring a reactive benzylic bromide and an electronically modified trifluorinated ring, provides a versatile handle for constructing complex molecular architectures. Its demonstrated importance in the synthesis of modern therapeutics like Ensitrelvir highlights the critical role of fluorinated building blocks in advancing drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide on the Synthesis and Discovery of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a crucial fluorinated building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of various pharmaceuticals and agrochemicals. Its trifluorinated phenyl ring imparts unique electronic properties and can enhance the biological activity and metabolic stability of target molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a discussion of its chemical discovery.

Physicochemical Properties

PropertyValue
CAS Number 157911-56-3
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance White low melting solid or colorless liquid
Purity Typically ≥98% (GC)

Discovery and Historical Context

Information regarding the specific discovery and first reported synthesis of this compound is not extensively documented in readily available scientific literature. Its emergence is closely tied to the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry and materials science. The synthesis of related fluorinated benzyl (B1604629) halides has been explored in various contexts, laying the groundwork for the preparation of this specific isomer. The primary driver for the scaled-up synthesis of this compound has been its critical role as a key intermediate in the synthesis of the antiviral drug Ensitrelvir (S-217622), an oral therapeutic for COVID-19.[1]

Synthesis of this compound

The most common and practical synthetic routes to this compound originate from commercially available trifluorinated precursors. The key transformation is typically the bromination of a suitable benzylic substrate.

Route 1: Bromination of 2,4,5-Trifluorobenzyl Alcohol

A prevalent method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 2,4,5-trifluorobenzyl alcohol. Several brominating agents can be employed for this conversion.

1. Using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary and secondary alcohols to their corresponding bromides with inversion of stereochemistry. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Experimental Protocol:

  • To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane (B109758), under an inert atmosphere (e.g., nitrogen or argon), phosphorus tribromide (0.34 - 0.5 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically ranging from 2 to 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

2. The Appel Reaction (Using Triphenylphosphine (B44618) and Carbon Tetrabromide)

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides. It involves the in-situ generation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the bromide ion.

Experimental Protocol:

  • To a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) and triphenylphosphine (1.1 - 1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, a solution of carbon tetrabromide (1.1 - 1.5 equivalents) in the same solvent is added portion-wise or dropwise at 0 °C.[2]

  • The reaction mixture is stirred at room temperature for 1 to 4 hours, with progress monitored by TLC or GC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue, containing the product and triphenylphosphine oxide, is typically purified by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Route 2: Multi-step Synthesis from 2,4,5-Trifluoroacetic Acid

A more extended synthetic pathway involves the reduction of a carboxylic acid to an alcohol, followed by bromination. A Chinese patent outlines this general strategy.[3]

Logical Workflow:

G A 2,4,5-Trifluoroacetic Acid B 2,4,5-Trifluorobenzoyl Chloride A->B Chlorination (e.g., SOCl₂) C 2,4,5-Trifluorobenzyl Alcohol B->C Reduction (e.g., NaBH₄) D This compound C->D Bromination (e.g., PBr₃)

Synthesis Pathway from 2,4,5-Trifluoroacetic Acid.

This route begins with the conversion of 2,4,5-trifluoroacetic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent reduction of the acid chloride to 2,4,5-trifluorobenzyl alcohol can be achieved with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄). The final step is the bromination of the resulting alcohol, as detailed in Route 1.

Challenges in Synthesis

The synthesis of this compound requires careful control of reaction conditions to avoid side reactions and ensure high purity of the final product. Key challenges include:

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is crucial. For instance, in the bromination step, excessive heat can lead to decomposition or over-bromination.

  • Handling of Reagents: Many of the reagents used, such as phosphorus tribromide and thionyl chloride, are corrosive and moisture-sensitive, necessitating handling in a dry, inert atmosphere.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound from its corresponding alcohol.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2,4,5-Trifluorobenzyl Alcohol and Solvent in Reactor B Cool to 0 °C A->B C Add Brominating Agent (e.g., PBr₃ or PPh₃/CBr₄) B->C D Stir at Room Temperature C->D E Quench Reaction D->E F Separate Organic Layer E->F G Wash with Water and Brine F->G H Dry over Anhydrous Salt G->H I Filter H->I J Remove Solvent in Vacuo I->J K Purify by Vacuum Distillation or Column Chromatography J->K L Characterize Final Product (GC, NMR, etc.) K->L

General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is a well-established process that is vital for the pharmaceutical industry. While several synthetic routes exist, the bromination of 2,4,5-trifluorobenzyl alcohol using standard brominating agents like phosphorus tribromide or the reagents of the Appel reaction remains the most direct and commonly employed method. Careful control over experimental parameters is essential to achieve high yields and purity. The increasing demand for this compound, particularly for the synthesis of novel therapeutics, will continue to drive research into more efficient, scalable, and sustainable synthetic methodologies.

References

Spectroscopic and Synthetic Profile of 2,4,5-Trifluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a documented synthesis pathway for 2,4,5-Trifluorobenzyl bromide (C₇H₄BrF₃, Molecular Weight: 225.006 g/mol ).[1] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The fluorinated benzyl (B1604629) bromide scaffold is of significant interest in drug discovery for its potential to enhance biological activity and modulate pharmacokinetic properties.[2]

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been identified in publicly accessible databases. The following tables present predicted data based on established NMR principles and analysis of structurally related compounds.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show two signals: a singlet for the benzylic protons and two multiplets for the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5s2H-CH₂Br
~ 7.2 - 7.6m2HAr-H

¹³C NMR (Predicted)

The carbon NMR spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons, with C-F coupling influencing the multiplicity of the signals for the fluorinated carbons.

Chemical Shift (δ) ppmMultiplicityAssignment
~ 30t-CH₂Br
~ 105 - 120mAr-C
~ 145 - 160(ddd)Ar-C-F
~ 148 - 162(ddd)Ar-C-F
~ 150 - 165(ddd)Ar-C-F

¹⁹F NMR (Predicted)

The fluorine NMR spectrum is anticipated to display three distinct signals for the non-equivalent fluorine atoms on the aromatic ring, with coupling between them.

Chemical Shift (δ) ppmMultiplicityAssignment
-110 to -120mF-4
-130 to -140mF-2
-140 to -150mF-5
Mass Spectrometry (MS)

The mass spectrum of this compound has been determined by electron ionization.[1]

m/zRelative IntensityIon
224/226High[M]⁺ (presence of Br isotopes)
145High[M-Br]⁺
Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[4] Key absorption bands are expected in the following regions:

Wavenumber (cm⁻¹)Functional Group
3100 - 3000C-H stretch (aromatic)
1600 - 1400C=C stretch (aromatic ring)
1300 - 1000C-F stretch
1220 - 1260C-H in-plane bend
700 - 600C-Br stretch

Experimental Protocols

Spectroscopic Data Acquisition (General Methodology)

While specific experimental parameters for this compound are not detailed in the available literature, the following represents standard protocols for the spectroscopic techniques discussed.

  • NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external standard.

  • Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer, typically with an ionization energy of 70 eV.

  • IR Spectroscopy: Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For solids, KBr pellets or attenuated total reflectance (ATR) are common. For liquids or low-melting solids, a thin film between salt plates (NaCl or KBr) can be used. Gas-phase spectra are obtained using a specialized gas cell.

Synthesis of this compound

A method for the synthesis of this compound is described in the patent literature.[5] The process involves the bromination of 2,4,5-trifluorobenzyl alcohol. A generalized workflow is presented below.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a typical synthetic pathway to obtain this compound from 2,4,5-trifluorobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination 2_4_5_Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic Acid 2_4_5_Trifluorobenzoyl_Chloride 2,4,5-Trifluorobenzoyl Chloride 2_4_5_Trifluorobenzoic_Acid->2_4_5_Trifluorobenzoyl_Chloride Reaction Chlorinating_Reagent Chlorinating Reagent (e.g., SOCl₂) Chlorinating_Reagent->2_4_5_Trifluorobenzoyl_Chloride 2_4_5_Trifluorobenzyl_Alcohol 2,4,5-Trifluorobenzyl Alcohol 2_4_5_Trifluorobenzoyl_Chloride->2_4_5_Trifluorobenzyl_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->2_4_5_Trifluorobenzyl_Alcohol 2_4_5_Trifluorobenzyl_Bromide This compound 2_4_5_Trifluorobenzyl_Alcohol->2_4_5_Trifluorobenzyl_Bromide Halogenation Brominating_Reagent Brominating Reagent (e.g., HBr) Brominating_Reagent->2_4_5_Trifluorobenzyl_Bromide

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic data analysis for the characterization of this compound.

Spectroscopic_Analysis cluster_data Data Interpretation Sample 2,4,5-Trifluorobenzyl Bromide Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Connectivity Proton and Carbon Environment NMR->Connectivity Provides connectivity information Molecular_Weight Molecular Formula: C₇H₄BrF₃ MS->Molecular_Weight Determines molecular weight and formula Functional_Groups Aromatic, C-F, C-Br, -CH₂- bonds IR->Functional_Groups Identifies functional groups Structure_Confirmation Structural Confirmation Connectivity->Structure_Confirmation Molecular_Weight->Structure_Confirmation Functional_Groups->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Theoretical Properties of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its trifluorinated phenyl ring and reactive benzyl (B1604629) bromide moiety make it a valuable intermediate for introducing fluorinated motifs into target structures, a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] Notably, it is a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2] This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of this compound, along with relevant experimental protocols.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, compiled from various chemical data sources.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 157911-56-3[2][3][4]
Molecular Formula C₇H₄BrF₃[3][4]
Molecular Weight 225.01 g/mol [4]
Appearance Colorless to light yellow clear liquid or white low melting solid[2]
Melting Point 10 - 13 °C[1]
Boiling Point Approximately 198 - 200 °C[5]
Density 1.71 g/cm³[1]
Refractive Index (n20/D) 1.51[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey FeaturesSource(s)
Infrared (IR) Spectroscopy The gas-phase IR spectrum is available from the NIST WebBook. Characteristic C-Br stretching and C-F stretching bands are expected.[3]
Mass Spectrometry (MS) The electron ionization mass spectrum is available from the NIST WebBook.[3]
¹H NMR Spectroscopy Expected signals for the methylene (B1212753) (-CH₂Br) and aromatic protons. Specific chemical shifts and coupling constants are not readily available in the literature for this specific compound.
¹³C NMR Spectroscopy Expected signals for the methylene carbon and the aromatic carbons, with characteristic C-F couplings. Specific spectral data is not readily available in the literature for this specific compound.

Theoretical Properties and Reactivity

While specific computational studies, such as Density Functional Theory (DFT) analysis, for this compound are not widely published, its electronic properties and reactivity can be inferred from the nature of its substituents and data on analogous compounds.

The benzene (B151609) ring is substituted with three electron-withdrawing fluorine atoms and a bromomethyl group. The fluorine atoms decrease the electron density of the aromatic ring through their inductive effects. The bromomethyl group is a reactive site for nucleophilic substitution reactions, a characteristic feature of benzyl halides. The electron-withdrawing nature of the fluorinated ring can influence the reactivity of the benzylic position.

G Electronic Effects on this compound cluster_ring cluster_legend Legend C1 C C2 C-F C1->C2 CH2Br CH₂Br C1->CH2Br C3 C C2->C3 C4 C-F C3->C4 C5 C-F C4->C5 C6 C C5->C6 C6->C1 EWG Electron-Withdrawing Group (Inductive Effect) LG Leaving Group (Site of Nucleophilic Attack) info The fluorine atoms inductively withdraw electron density from the aromatic ring, affecting the reactivity of the benzylic carbon. G Synthetic Workflow for this compound Start 2,4,5-Trifluorobenzyl alcohol Reaction React with 48% HBr in water at room temperature Start->Reaction Extraction Extract with Ethyl Acetate Reaction->Extraction Wash Wash with Saturated NaHCO₃ Extraction->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Ethyl Acetate Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify Product This compound Purify->Product G Analytical Workflow for this compound Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR FTIR Infrared Spectroscopy Sample->FTIR GCMS Gas Chromatography- Mass Spectrometry Sample->GCMS Structure Structural Confirmation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity MW Molecular Weight Confirmation GCMS->MW

References

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its synthesis, reactivity with nucleophiles, and potential degradation pathways, offering valuable insights for its application in research and development.

Core Concepts: Structure and Reactivity

This compound (C₇H₄BrF₃) is a substituted aromatic compound featuring a bromomethyl group attached to a trifluorinated benzene (B151609) ring.[1][2][3] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity and, consequently, its reactivity. The primary mode of reaction for this benzylic halide is nucleophilic substitution, predominantly following an Sₙ2 mechanism.[4] In this concerted, single-step process, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.[4]

The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds, making this compound a valuable building block in drug discovery.[2] Its applications extend to the synthesis of fluorinated polymers with enhanced thermal and chemical resistance.[2]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2,4,5-trifluorobenzyl alcohol.[5] This transformation can be achieved using various brominating agents. A general, illustrative protocol is provided below.

Experimental Protocol: Bromination of 2,4,5-Trifluorobenzyl Alcohol

Materials:

  • 2,4,5-Trifluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃) or another suitable brominating agent

  • Anhydrous benzene or other suitable inert solvent

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzyl alcohol in anhydrous benzene.

  • Slowly add phosphorus tribromide to the solution at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield the final product.

Note: While a patent describes a multi-step synthesis starting from 2,4,5-trifluorobenzyl chloride, it lacks the specific experimental details required for replication.[5] Another patent outlines the preparation of trifluorobenzyl bromide from trifluorobenzyl alcohol using a brominating reagent, but specific conditions for the 2,4,5-isomer are not detailed.[6]

Reactivity Profile: Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing fluorine atoms on the aromatic ring are expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) bromide.

Quantitative Reactivity Data
Substituted Benzyl BromideNucleophileSolventRate Constant (M⁻¹s⁻¹)Reference
Benzyl bromideN,N-DimethylanilineAcetone0.0211[7]
4-Chlorobenzyl bromideN,N-DimethylanilineAcetone0.024[7]
3-Chlorobenzyl bromideN,N-DimethylanilineAcetone0.0150[7]
Benzyl bromideAnilineMethanol0.41[7]
4-Methylbenzyl bromideAnilineMethanol0.93[7]
3-Methylbenzyl bromideAnilineMethanol0.19[7]
4-Methoxybenzyl bromideAnilineMethanol0.11[7]
3-Methoxybenzyl bromideAnilineMethanol0.25[7]
4-Nitrobenzyl bromideAnilineMethanol0.05[7]

Table 1: Second-order rate constants for the reaction of substituted benzyl bromides with nucleophiles.

The data indicates that electron-withdrawing groups (like the chloro and nitro groups) on the benzene ring generally decrease the rate of nucleophilic substitution, which is contrary to the expected electronic effect for an Sₙ2 reaction at the benzylic position. This suggests that the reaction mechanism and the factors influencing the rate are complex and may involve stabilization of the transition state.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

The following is a general protocol for determining the reaction kinetics of a substituted benzyl bromide with a nucleophile, which can be adapted for this compound.

Materials:

  • This compound

  • Nucleophile (e.g., aniline, sodium ethoxide)

  • Anhydrous solvent (e.g., methanol, acetone)

  • Conductivity meter or spectrophotometer

  • Thermostatically controlled water bath

Procedure:

  • Prepare standard solutions of this compound and the chosen nucleophile in the selected anhydrous solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostatically controlled water bath.

  • Initiate the reaction by mixing the two solutions.

  • Monitor the progress of the reaction over time. This can be achieved by:

    • Conductivity measurements: The liberation of bromide ions as the reaction proceeds leads to an increase in the conductivity of the solution.[7]

    • Spectrophotometry: If the product or reactant has a distinct UV-Vis absorption, the change in absorbance can be followed.

    • Quenching and Titration: Aliquots of the reaction mixture can be taken at regular intervals, the reaction quenched, and the concentration of a reactant or product determined by titration.

  • Calculate the second-order rate constant from the collected data using the appropriate integrated rate law.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling. As a reactive benzylic halide, it is susceptible to degradation, particularly through hydrolysis.

Storage and Handling

Based on information for similar fluorinated benzyl bromides, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents.[8] It is also advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) due to its moisture sensitivity.[9][10]

Potential Degradation Pathways

The primary degradation pathway for this compound is likely hydrolysis, which would yield 2,4,5-trifluorobenzyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

While specific degradation studies for this compound are not available, studies on other halogenated aromatic compounds suggest potential degradation routes.[11][12] Under certain conditions, such as exposure to strong nucleophiles or harsh environmental factors, dehalogenation or further reactions on the aromatic ring could occur.[11][12][13]

The following diagram illustrates the likely primary degradation pathway and a potential subsequent reaction.

DegradationPathway This compound This compound 2,4,5-Trifluorobenzyl Alcohol 2,4,5-Trifluorobenzyl Alcohol This compound->2,4,5-Trifluorobenzyl Alcohol Hydrolysis (H2O) Further Degradation Products Further Degradation Products 2,4,5-Trifluorobenzyl Alcohol->Further Degradation Products Oxidation / Other reactions

Potential degradation pathway of this compound.

Visualizing Reaction Mechanisms and Workflows

Sₙ2 Reaction Pathway

The nucleophilic substitution reaction of this compound is best represented by the Sₙ2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(C₆H₂F₃)---Br]⁻ Nu->TS Substrate 2,4,5-F₃-C₆H₂CH₂Br Substrate->TS Product Nu-CH₂(C₆H₂F₃) TS->Product LG Br⁻ TS->LG

Generalized Sₙ2 reaction pathway for this compound.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and subsequent purification of this compound.

SynthesisWorkflow Start Start ReactionSetup Combine 2,4,5-Trifluorobenzyl Alcohol and Brominating Agent in Solvent Start->ReactionSetup Reflux Heat to Reflux ReactionSetup->Reflux Quench Cool and Quench Reaction Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying SolventRemoval Remove Solvent (Rotary Evaporation) Drying->SolventRemoval Purification Vacuum Distillation SolventRemoval->Purification Characterization Characterize Product (NMR, GC-MS) Purification->Characterization End End Characterization->End

Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis, particularly for the introduction of the 2,4,5-trifluorobenzyl moiety in the development of pharmaceuticals and advanced materials. Its reactivity is dominated by the Sₙ2 mechanism, and its stability is primarily influenced by its susceptibility to hydrolysis. While specific quantitative kinetic and degradation data are limited, the information presented in this guide, drawn from analogous compounds and general chemical principles, provides a solid foundation for its effective and safe use in a research and development setting. Further studies to quantify its reaction kinetics and fully elucidate its degradation profile would be of significant value to the scientific community.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling protocols for 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure.

Chemical and Physical Properties

This compound is a white, low-melting solid or a colorless to light yellow clear liquid.[1][2] It is recognized for its utility in introducing trifluoromethyl groups into organic molecules, a common strategy in medicinal chemistry to enhance biological activity and stability.[1]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound3,4,5-Trifluorobenzyl Bromide4-(Trifluoromethoxy)benzyl bromide
Molecular Formula C₇H₄BrF₃[1][3]C₇H₄BrF₃[4]C₈H₆BrF₃O
Molecular Weight 225.01 g/mol [1][3]225.01 g/mol [4]255.03 g/mol
Appearance White low melting solid / Colorless to light yellow clear liquid[1][2]Colorless liquid[4]Not Specified
Melting Point 10 - 13 °C[1]Not SpecifiedNot Specified
Boiling Point Not Specified44-46 °C at 1 mm Hg[4]82 - 84 °C at 13 hPa
Density 1.71 g/cm³[1]1.7 g/cm³[4]1.594 g/cm³ at 25 °C
Refractive Index n20/D 1.51[1]1.503[4]Not Specified
Flash Point Not Specified150 °F[4]Not Specified

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The primary hazards are severe skin corrosion and eye damage.[5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[5][6][7]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[5]

Signal Word: Danger[5][6]

Hazard Pictogram:

alt text

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.[8][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene) must be worn.[10][11] Gloves should be inspected before each use and replaced regularly.[11]

    • Clothing: A chemical-resistant apron or coveralls should be worn over laboratory clothing.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator is necessary.[6][8]

  • Footwear: Closed-toe, chemical-resistant shoes must be worn.[11]

Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[13]

    • Use only in a well-ventilated area or under a chemical fume hood.[12]

    • Wash hands thoroughly after handling.[5]

    • Keep away from heat, sparks, and open flames.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][14]

    • Store locked up.[5][6]

    • Incompatible materials include strong oxidizing agents, bases, alcohols, and amines.[7][12]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[5][14] Avoid breathing vapors and contact with the substance.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5][14]

  • Containment and Cleaning:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite).[13]

    • Collect the absorbed material into a suitable, labeled container for disposal.[13]

    • For large spills, dike the area to prevent spreading.[8]

    • Clean the affected area thoroughly.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[5][15]

  • Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.[15]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including hydrogen bromide and hydrogen fluoride.[5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]

First-Aid Measures

Immediate medical attention is required for all exposures.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[6]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea TransferReagent Carefully Transfer Reagent PrepareWorkArea->TransferReagent PerformReaction Perform Reaction in Fume Hood TransferReagent->PerformReaction MonitorReaction Monitor Reaction for Exotherms PerformReaction->MonitorReaction QuenchReaction Quench Reaction (if necessary) MonitorReaction->QuenchReaction CleanGlassware Decontaminate and Clean Glassware QuenchReaction->CleanGlassware DisposeWaste Dispose of Waste in Labeled Container CleanGlassware->DisposeWaste

Caption: Safe Handling Workflow for this compound.

G cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushWithWater Flush with Water (15+ min) EyeContact->FlushWithWater MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth RemoveClothing->FlushWithWater SeekMedicalAttention Seek Immediate Medical Attention FlushWithWater->SeekMedicalAttention FlushWithWater->SeekMedicalAttention MoveToFreshAir->SeekMedicalAttention DoNotInduceVomiting Do NOT Induce Vomiting RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

Caption: First Aid Decision Pathway for Exposure Incidents.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[5][6][14] Do not allow the product to enter drains or waterways.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16]

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks if not handled properly. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate these risks and ensure a safe working environment. This guide serves as a critical resource for all personnel involved in the handling and use of this compound.

References

An In-depth Technical Guide to the Physical Constants and Synthetic Utility of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the trifluoro-substituted aromatic ring, make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key physical constants of this compound, detailed experimental protocols for its synthesis, and its critical role as a synthetic intermediate, particularly in the development of novel therapeutics. The strategic incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a crucial reagent for pharmaceutical research.[1]

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The following table summarizes its key physical constants.

PropertyValueReference
Molecular Formula C₇H₄BrF₃[1][2][3]
Molecular Weight 225.01 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1]
Melting Point 10 - 13 °C[1]
Boiling Point 182 °C
Density 1.71 g/mL[1]
Refractive Index (n20D) 1.51[1]
CAS Number 157911-56-3[1][2][3]

Experimental Protocols: Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common approaches are detailed below.

Method 1: Direct Bromination of 2,4,5-Trifluorotoluene (B1591408)

This method involves the radical bromination of the methyl group of 2,4,5-trifluorotoluene.

Materials:

  • 2,4,5-Trifluorotoluene

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

  • An appropriate solvent (e.g., carbon tetrachloride)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorotoluene in the chosen solvent.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux. The reaction is typically initiated by the thermal decomposition of the radical initiator.

  • Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Method 2: Bromination of 2,4,5-Trifluorobenzyl Alcohol

This synthetic route involves the conversion of the corresponding alcohol to the bromide.[4]

Materials:

  • 2,4,5-Trifluorobenzyl alcohol

  • A brominating agent (e.g., phosphorus tribromide or hydrobromic acid)

  • An appropriate solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve 2,4,5-Trifluorobenzyl alcohol in the chosen solvent in a reaction vessel placed in an ice bath to control the temperature.

  • Slowly add the brominating agent to the cooled solution with constant stirring. This reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as determined by TLC or GC analysis.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by vacuum distillation.

Role in Pharmaceutical Synthesis: An Intermediate for Ensitrelvir

This compound is a pivotal intermediate in the synthesis of Ensitrelvir, an oral antiviral medication developed for the treatment of COVID-19.[4] The following diagram illustrates the workflow of its incorporation in a convergent synthetic strategy.[5][6]

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_application Application in Ensitrelvir Synthesis A 2,4,5-Trifluorotoluene C Bromination A->C B 2,4,5-Trifluorobenzyl alcohol B->C D This compound C->D F N-Benzylation D->F E 1,3,5-Triazinone Derivative E->F G N-Benzylated Intermediate F->G H Further Synthetic Steps G->H I Ensitrelvir H->I

Caption: Synthetic workflow of this compound and its use in Ensitrelvir synthesis.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its physical constants are well-defined, and its synthesis is achievable through established protocols. The compound's utility is highlighted by its crucial role as a key building block in the manufacturing of the antiviral drug Ensitrelvir, demonstrating the strategic importance of fluorinated intermediates in the development of new pharmaceuticals. This guide provides essential technical information for researchers and professionals working with this important chemical entity.

References

2,4,5-Trifluorobenzyl bromide literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,5-Trifluorobenzyl Bromide

Introduction

This compound is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1] Its chemical structure, featuring a trifluorinated benzene (B151609) ring attached to a bromomethyl group, imparts unique reactivity and properties that are highly sought after in medicinal chemistry, agrochemical synthesis, and material science.[1] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final products, often leading to more favorable pharmacokinetic profiles in drug candidates.[1][2] This compound has gained particular prominence as a key building block in the synthesis of Ensitrelvir (S-217622), an oral antiviral drug developed for the treatment of COVID-19.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 157911-56-3[1][3][5][6][7]
Molecular Formula C₇H₄BrF₃[1][5][6]
Molecular Weight 225.01 g/mol [1][5][6]
Appearance Colorless to light yellow clear liquid or white low melting solid[1][3]
Melting Point 10 - 13 °C[1]
Density 1.71 g/cm³[1]
Refractive Index n20/D 1.51[1]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Spectroscopic data for this compound is available from the NIST WebBook, providing valuable information for its identification and characterization.

Spectrum TypeAvailabilitySource
Infrared (IR) Spectrum Gas Phase Spectrum Available[5]
Mass Spectrum (Electron Ionization) Available[6]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from 2,4,5-trifluoro-substituted precursors. One common pathway involves the bromination of 2,4,5-trifluorobenzyl alcohol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2_4_5_Trifluorobenzyl_Chloride 2,4,5-Trifluorobenzyl Chloride Ester 2,4,5-Trifluorobenzyl Ester 2_4_5_Trifluorobenzyl_Chloride->Ester Esterification Carboxylate Carboxylate Carboxylate->Ester Alcohol 2,4,5-Trifluorobenzyl Alcohol Ester->Alcohol Hydrolysis Bromide This compound Alcohol->Bromide Bromination

A general synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,4,5-Trifluorobenzyl Alcohol

A detailed experimental protocol for the synthesis of this compound from 2,4,5-Trifluorobenzyl alcohol is described in a patent.[8]

Materials:

  • 2,4,5-Trifluorobenzyl alcohol (48.6 g)

  • 48% hydrobromic acid solution (76 g)

  • Water (20 g)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL three-necked flask, add 48.6 g of 2,4,5-Trifluorobenzyl alcohol, 20 g of water, and 76 g of 48% hydrobromic acid solution.

  • Stir the mixture at room temperature for 24 hours.

  • After the reaction is complete, extract the reaction system twice with ethyl acetate (100 g each time).

  • Combine the organic phases and wash with 50 g of saturated sodium bicarbonate solution.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Filter to remove the magnesium sulfate.

  • Distill the filtrate to recover the ethyl acetate.

  • The residue is then subjected to vacuum distillation to obtain 63.1 g of this compound.

Applications of this compound

This compound is a versatile reagent with a broad range of applications in various fields of chemical synthesis.

Applications_Workflow cluster_applications Key Application Areas TFB_Bromide This compound Pharma Pharmaceutical Synthesis (e.g., Ensitrelvir) TFB_Bromide->Pharma Agro Agrochemical Synthesis TFB_Bromide->Agro Material Material Science (Fluorinated Polymers) TFB_Bromide->Material Bio Bioconjugation (Targeted Drug Delivery) TFB_Bromide->Bio

Major applications of this compound.
  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] Its most notable application is in the synthesis of Ensitrelvir, an oral therapeutic for COVID-19.[3][4] The trifluoromethyl group enhances the biological activity of compounds, making it valuable for developing new drugs with improved efficacy and selectivity.[1]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create complex molecules for agrochemical applications.[1]

  • Material Science: It is used in the production of fluorinated polymers, contributing to materials with enhanced thermal stability and chemical resistance.[1]

  • Bioconjugation: The bromide functionality allows for easy attachment to biomolecules, which is useful for creating targeted drug delivery systems and diagnostic agents.[1]

Chemical Reactivity

The primary reactivity of this compound is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.

Reaction_Pathway TFB_Bromide This compound Product Substituted Product (2,4,5-Trifluorobenzyl-Nu) TFB_Bromide->Product SN1 or SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Product Leaving_Group Bromide Ion (Br-)

General nucleophilic substitution reaction of this compound.
Grignard Reaction

This compound can be used to form a Grignard reagent, which is a powerful tool for forming carbon-carbon bonds.

Experimental Example: In a 250 mL three-necked flask, 3 g of magnesium powder and 100 g of ether are added.[8] A solution of 5 g of 2,4,5-trifluoro-benzyl bromide is added, and the mixture is stirred at room temperature for 15 minutes.[8] An additional 22.5 g of 2,4,5-trifluoro-benzyl bromide is slowly dripped in, and the mixture is refluxed for 2 hours to form the Grignard reagent, 2,4,5-trifluorobenzyl magnesium bromide.[8] This intermediate can then be reacted with various electrophiles, such as carbon dioxide, to form new products like 2,4,5-trifluorophenylacetic acid.[8]

Challenges in Synthesis and Application

Despite its utility, the synthesis and application of this compound present several challenges.

  • Raw Material Availability and Purity: The synthesis is dependent on specific raw materials, and ensuring a consistent and pure supply can be difficult.[9] Impurities in starting materials can lead to side reactions and reduce the yield and purity of the final product.[9]

  • Reaction Conditions: The synthesis requires precise control of reaction conditions such as temperature, pressure, and reaction time.[9] For instance, the bromination step must be carefully controlled to avoid over-bromination or decomposition.[9]

  • Purification: The purification of this compound can be challenging due to the similar physical properties of the target compound and any by-products.[9] Chromatographic methods are often required, which can be time-consuming and expensive.[9]

  • Compatibility: In its applications, ensuring compatibility with other chemicals is crucial to avoid unwanted side reactions.[9]

  • Regulatory Requirements: The use of this compound, particularly in the pharmaceutical and agrochemical industries, is subject to strict regulatory requirements regarding quality and purity.[9]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique trifluorinated structure provides a pathway to novel compounds with enhanced properties, particularly in the realm of drug discovery and materials science. While its synthesis and application present certain challenges, its importance as a building block for advanced therapeutic agents like Ensitrelvir underscores its significance in modern chemical research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ensitrelvir Utilizing 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensitrelvir (B8223680) (S-217622) is an orally administered, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] This document provides detailed application notes and experimental protocols for a key step in the convergent synthesis of Ensitrelvir, specifically the N-benzylation of a 1,3,5-triazinone intermediate using 2,4,5-trifluorobenzyl bromide. The protocols described herein are based on scalable and efficient manufacturing processes designed to streamline the production of this critical antiviral agent.[4][5][6][7] Additionally, this document outlines the mechanism of action of Ensitrelvir and its place within the SARS-CoV-2 life cycle.

Introduction

The synthesis of Ensitrelvir involves a convergent strategy, wherein different structural fragments of the molecule are prepared separately and then coupled together in the final stages.[4][5][8] This approach is advantageous for large-scale manufacturing as it allows for parallel synthesis and reduces the overall production timeline.[4][5][8] One of the key fragments is the 2,4,5-trifluorobenzyl group, which is introduced via an N-alkylation reaction on a central 1,3,5-triazinone core. The selection of this compound as the alkylating agent is crucial for the final structure and activity of Ensitrelvir.

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro).[1][2][3] This viral enzyme is responsible for cleaving large polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[9][10] These nsps are vital for the assembly of the viral replication and transcription complex. By blocking the active site of the 3CL protease, Ensitrelvir prevents this proteolytic processing, thereby halting the viral life cycle and inhibiting the production of new virions.[1][11]

Signaling Pathway: SARS-CoV-2 Replication and the Role of 3CL Protease

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_inhibition Mechanism of Ensitrelvir Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis RTC_Assembly Replication/Transcription Complex (RTC) Assembly Proteolysis->RTC_Assembly Functional nsps CL3_Protease 3CL Protease Proteolysis->Inhibition Replication RNA Replication & Transcription RTC_Assembly->Replication Viral_Protein_Synth Viral Structural Protein Synthesis Replication->Viral_Protein_Synth Subgenomic RNAs Assembly Virion Assembly Replication->Assembly Genomic RNA Viral_Protein_Synth->Assembly Release Virion Release Assembly->Release Ensitrelvir Ensitrelvir Ensitrelvir->Inhibition Inhibition->CL3_Protease Blocks Active Site

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Ensitrelvir on the 3CL protease.

Experimental Protocols

The following protocols detail two key synthetic routes for the introduction of the 2,4,5-trifluorobenzyl group onto a 1,3,5-triazinone core.

Protocol 1: N-Benzylation of 3-(tert-Butyl)-1,3,5-triazinane-2,6-dione

This protocol outlines the N-benzylation of a precursor 1,3,5-triazinone derivative.

Reaction Scheme:

reaction_scheme_1 cluster_reactants cluster_products r1 3-(tert-Butyl)-1,3,5-triazinane-2,6-dione arrow K₂CO₃, DMF High Yield r1->arrow plus1 + r2 This compound p1 1-(2,4,5-Trifluorobenzyl)-3-(tert-butyl)-1,3,5-triazinane-2,6-dione arrow->p1

Caption: N-benzylation of a 1,3,5-triazinone intermediate.

Materials:

ReagentMolar Mass ( g/mol )
3-(tert-Butyl)-1,3,5-triazinane-2,6-dione171.18
This compound223.02
Potassium Carbonate (K₂CO₃)138.21
N,N-Dimethylformamide (DMF)73.09

Procedure:

  • To a solution of 3-(tert-butyl)-1,3,5-triazinane-2,6-dione in DMF, add potassium carbonate.

  • To this suspension, add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the N-benzylated compound.

Quantitative Data:

StepReactantProductReagentsYieldPurity
N-Benzylation3-(tert-Butyl)-1,3,5-triazinane-2,6-dione1-(2,4,5-Trifluorobenzyl)-3-(tert-butyl)-1,3,5-triazinane-2,6-dioneThis compound, K₂CO₃, DMFHigh>98%
Protocol 2: N-Benzylation in a Convergent Synthesis Route

This protocol describes the N-benzylation of a more complex 1,3,5-triazinone intermediate formed from a multi-component reaction.

Workflow:

workflow_2 start Start Materials: 1-Amidinopyrazole tert-Butyl isocyanate CDI multi_comp Multi-component Reaction in DMA start->multi_comp intermediate Formation of 1,3,5-triazinone intermediate multi_comp->intermediate benzylation N-Benzylation with This compound (DIPEA, DMA) intermediate->benzylation isolation Direct Crystallization (Addition of Water) benzylation->isolation product Purified N-Benzylated Intermediate isolation->product

Caption: Workflow for the convergent synthesis and N-benzylation.

Materials:

ReagentMolar Mass ( g/mol )
1,3,5-triazinone intermediate-
This compound223.02
N,N-Diisopropylethylamine (DIPEA)129.24
N,N-Dimethylacetamide (DMAc)87.12

Procedure:

  • In a suitable reaction vessel, dissolve the 1,3,5-triazinone intermediate in DMAc.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add this compound to the reaction mixture.

  • Stir the mixture at ambient temperature until the reaction is deemed complete by analytical monitoring.

  • Upon completion, add water to the reaction mixture to induce direct crystallization of the product.

  • Isolate the crystalline product by filtration, wash with water, and dry under vacuum.

Quantitative Data:

StepReactantProductReagentsYieldPurity
N-Benzylation1,3,5-triazinone intermediateN-benzylated intermediateThis compound, DIPEA, DMAcHigh>99%

Conclusion

The use of this compound in the synthesis of Ensitrelvir is a well-established and efficient method for introducing a key structural moiety. The protocols provided offer robust and scalable procedures for this transformation, adaptable for both research and manufacturing settings. The convergent synthetic approach, coupled with direct crystallization, presents an environmentally friendly and economically viable route to this important antiviral compound.[6][7] Understanding the synthesis and mechanism of action of Ensitrelvir is crucial for the ongoing development of therapeutics to combat SARS-CoV-2 and future coronavirus threats.

References

Application Notes and Protocols for 2,4,5-Trifluorobenzyl Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzyl bromide is a crucial reagent in modern pharmaceutical synthesis, primarily utilized for the introduction of the 2,4,5-trifluorobenzyl moiety into target molecules. This structural motif is of significant interest in drug design as the fluorine atoms can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The benzylic bromide provides a reactive handle for nucleophilic substitution reactions, making it a versatile building block for the synthesis of complex pharmaceutical intermediates.[1]

One of the most notable applications of this compound is as a key intermediate in the synthesis of Ensitrelvir, an oral antiviral agent developed for the treatment of COVID-19.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on N-alkylation reactions relevant to the synthesis of antiviral and other therapeutic agents.

Core Applications: N-Alkylation of Heterocycles

The primary application of this compound in pharmaceutical synthesis is the N-alkylation of nitrogen-containing heterocycles. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the benzylic bromide. This reaction is a cornerstone in the construction of a wide array of biologically active molecules.

Key Reaction:
General reaction scheme for N-alkylation using this compound.

General Reaction Scheme for N-Alkylation.

Application Example: Synthesis of Ensitrelvir Intermediate

In the manufacturing process of the antiviral drug Ensitrelvir, this compound is used to alkylate a 1,3,5-triazinone core.[1][2][3] This step is a critical part of the convergent synthesis strategy for this complex molecule.[1][2][4]

Reaction Data
Reactant 1Reactant 2BaseSolventProductYieldReference
1,3,5-Triazinone derivativeThis compoundK₂CO₃N,N-Dimethylacetamide (DMA)N-benzylated triazinoneHigh[2]
1,3,5-Triazinone derivativeThis compoundDIPEAN,N-Dimethylacetamide (DMA)N-benzylated triazinoneHigh[2]
Experimental Protocol: N-Alkylation of a 1,3,5-Triazinone Derivative

This protocol is a generalized procedure based on the synthesis of an Ensitrelvir intermediate.[1][2]

Materials:

  • 1,3,5-Triazinone derivative (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the 1,3,5-triazinone derivative in anhydrous DMA, add the base (potassium carbonate or DIPEA).

  • Add this compound to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Note: The choice of base can be critical. While potassium carbonate is a common and effective inorganic base for such alkylations, an organic base like DIPEA may be preferred in some cases to ensure a homogeneous reaction mixture.[2]

Broader Applications and Alternative Protocols

The utility of this compound extends beyond the synthesis of Ensitrelvir. It can be employed in the synthesis of a variety of other pharmaceutical agents, including kinase inhibitors and other antiviral compounds, where the introduction of a trifluorobenzyl group is desired. The general principle of N-alkylation of heterocyclic amines is widely applicable.

General Protocol for N-Alkylation of Heterocyclic Amines

This protocol can be adapted for various nitrogen-containing heterocycles such as pyrazoles, imidazoles, and indazoles.

Materials:

  • Heterocyclic amine (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine (B128534) or DIPEA) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

Procedure:

  • If using a solid base like K₂CO₃ or NaH, suspend it in the chosen anhydrous solvent.

  • Add the heterocyclic amine to the suspension.

  • If using NaH, stir the mixture at room temperature until hydrogen evolution ceases.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Dissolve 1,3,5-Triazinone and Base in DMA add_bromide Add 2,4,5-Trifluorobenzyl Bromide reactants->add_bromide stir Stir at Room Temperature add_bromide->stir precipitate Add Water to Precipitate Product stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry purify Purify (Optional) dry->purify

Experimental Workflow for N-Alkylation.

logical_relationship cluster_properties Enhanced Properties cluster_applications Pharmaceutical Applications reagent This compound lipophilicity Increased Lipophilicity reagent->lipophilicity metabolic_stability Improved Metabolic Stability reagent->metabolic_stability binding_affinity Enhanced Binding Affinity reagent->binding_affinity antivirals Antivirals (e.g., Ensitrelvir) lipophilicity->antivirals kinase_inhibitors Kinase Inhibitors lipophilicity->kinase_inhibitors other_apis Other APIs lipophilicity->other_apis metabolic_stability->antivirals metabolic_stability->kinase_inhibitors metabolic_stability->other_apis binding_affinity->antivirals binding_affinity->kinase_inhibitors binding_affinity->other_apis

Utility of this compound in Drug Development.

References

Application Notes and Protocols for 2,4,5-Trifluorobenzyl Bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,5-Trifluorobenzyl bromide as a key intermediate in the synthesis of novel agrochemicals. The inclusion of the 2,4,5-trifluorobenzyl moiety can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the resulting pesticides. This document details the synthetic protocols for preparing representative fungicidal and insecticidal compounds, their biological activities, and modes of action.

Introduction

This compound is a versatile building block in the design and synthesis of advanced agrochemicals. The presence of multiple fluorine atoms on the phenyl ring imparts unique electronic properties and conformational constraints, which can lead to enhanced binding affinity to target enzymes and receptors in pests and pathogens. This often translates to improved efficacy and a more favorable toxicological profile. This document focuses on the application of this compound in the development of triazole-based fungicides and pyrazole-based insecticides.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is as an alkylating agent to introduce the 2,4,5-trifluorobenzyl group into various heterocyclic scaffolds. This moiety is particularly prevalent in the synthesis of:

  • Triazole Fungicides: The 2,4,5-trifluorobenzyl group can be attached to a 1,2,4-triazole (B32235) ring to create potent fungicides. These compounds typically function as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.

  • Pyrazole (B372694) Insecticides: N-alkylation of pyrazole rings with this compound can yield insecticides with high efficacy against a range of pests. The mode of action often involves the disruption of the insect's nervous system.

Experimental Protocols

Synthesis of a Representative Triazole Fungicide: 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole

This protocol describes the synthesis of a model triazole fungicide using this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of 1,2,4-triazole in anhydrous acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole.

Characterization Data (Hypothetical):

ParameterValue
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (s, 1H), 7.95 (s, 1H), 7.10-7.00 (m, 1H), 6.95-6.85 (m, 1H), 5.40 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 157.5 (ddd, J=248, 10, 2 Hz), 151.8, 148.2 (ddd, J=245, 13, 4 Hz), 145.0, 144.8 (dd, J=242, 12 Hz), 118.2 (dd, J=20, 5 Hz), 116.5 (dd, J=20, 4 Hz), 106.5 (dd, J=29, 21 Hz), 50.2
MS (ESI) m/z 228.06 [M+H]⁺
Synthesis of a Representative Pyrazole Insecticide: 1-(2,4,5-Trifluorobenzyl)-1H-pyrazole-4-carboxylic acid

This protocol outlines the synthesis of a model pyrazole insecticide intermediate.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of pyrazole-4-carboxylic acid in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure 1-(2,4,5-Trifluorobenzyl)-1H-pyrazole-4-carboxylic acid.

Characterization Data (Hypothetical):

ParameterValue
Yield 70-80%
Appearance White crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (br s, 1H), 8.30 (s, 1H), 7.95 (s, 1H), 7.60-7.50 (m, 1H), 7.40-7.30 (m, 1H), 5.50 (s, 2H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 163.5, 157.0 (ddd, J=246, 10, 2 Hz), 147.8 (ddd, J=244, 13, 4 Hz), 144.5 (dd, J=241, 12 Hz), 140.2, 135.1, 119.0, 117.5 (dd, J=20, 5 Hz), 116.0 (dd, J=20, 4 Hz), 107.0 (dd, J=28, 21 Hz), 51.5
MS (ESI) m/z 271.05 [M+H]⁺

Biological Activity Data

The following tables summarize hypothetical, yet representative, efficacy data for agrochemicals derived from this compound.

Table 1: Fungicidal Activity of a Representative Triazole Fungicide

Fungal PathogenCommon NameEC₅₀ (µg/mL)
Puccinia triticinaWheat Leaf Rust0.5
Mycosphaerella graminicolaSeptoria Leaf Blotch0.8
Botrytis cinereaGray Mold1.2
Fusarium graminearumFusarium Head Blight2.5

Table 2: Insecticidal Activity of a Representative Pyrazole Insecticide

Pest SpeciesCommon NameLC₅₀ (µg/mL)
Plutella xylostellaDiamondback Moth0.1
Myzus persicaeGreen Peach Aphid0.3
Leptinotarsa decemlineataColorado Potato Beetle0.7
Spodoptera frugiperdaFall Armyworm1.5

Signaling Pathways and Experimental Workflows

Mode of Action of Triazole Fungicides

Triazole fungicides inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. This disruption of the cell membrane structure and function ultimately leads to fungal cell death.[1][2][3][4]

Triazole_Mode_of_Action cluster_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-Demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation disruption Membrane Disruption & Fungal Cell Death triazole Triazole Fungicide triazole->c14_demethylase Inhibition c14_demethylase->ergosterol Demethylation

Caption: Mode of Action of Triazole Fungicides.

General Workflow for Agrochemical Synthesis and Screening

The development of new agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation.

Agrochemical_Workflow start This compound + Heterocycle synthesis Chemical Synthesis (N-Alkylation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Screening (In vitro & In vivo) characterization->bioassay data_analysis Data Analysis (EC₅₀ / LC₅₀ Determination) bioassay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Agrochemical Synthesis and Screening Workflow.

Mode of Action of Pyrazole Insecticides

Many pyrazole insecticides act as mitochondrial electron transport inhibitors at the NADH-CoQ reductase site (Complex I), disrupting ATP formation and leading to cellular death.[5]

Pyrazole_Mode_of_Action nadh NADH complex_i Complex I (NADH-CoQ Reductase) nadh->complex_i coq Coenzyme Q complex_i->coq Electron Transfer inhibition Disruption of ATP Production & Cell Death electron_transport Electron Transport Chain coq->electron_transport atp_synthesis ATP Synthesis electron_transport->atp_synthesis pyrazole Pyrazole Insecticide pyrazole->complex_i Inhibition

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2,4,5-trifluorobenzyl bromide. This versatile reagent is a key building block in medicinal chemistry and materials science, valued for its ability to introduce the 2,4,5-trifluorobenzyl moiety into a wide range of molecules. The presence of the fluorine atoms can significantly enhance the lipophilicity, metabolic stability, and biological activity of the resulting compounds, making it a crucial intermediate in the development of novel therapeutics, such as the antiviral drug Ensitrelvir.

The following sections detail the reaction of this compound with various nucleophiles, providing experimental protocols and quantitative data to guide your research and development efforts.

General Reaction Scheme

Nucleophilic substitution reactions with this compound typically proceed via an SN2 mechanism, although an SN1 pathway can be competitive under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. The general transformation is as follows:

G reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Nucleophile (Nu⁻) reagent2->reaction_center product Substituted Product leaving_group Br⁻ arrow -> reaction_center->arrow product_center + arrow->product_center product_center->product product_center->leaving_group

Caption: General nucleophilic substitution reaction.

Factors Influencing Reactivity

The success and mechanism of the nucleophilic substitution reaction on this compound are influenced by several key factors. Understanding these relationships is crucial for reaction optimization.

G cluster_substrate Substrate: this compound cluster_nucleophile Nucleophile cluster_leaving_group Leaving Group cluster_solvent Solvent cluster_mechanism Reaction Mechanism Substrate Benzylic, Primary Halide Resonance Stabilization SN2 SN2 (Bimolecular) Concerted, Inversion Substrate->SN2 Favored by unhindered primary halide SN1 SN1 (Unimolecular) Stepwise, Racemization Substrate->SN1 Stabilized carbocation Nucleophile Strength: Strong (e.g., RS⁻, CN⁻, R₂N⁻) vs. Weak (e.g., H₂O, ROH) Nucleophile->SN2 Strong nucleophile increases rate Nucleophile->SN1 Weak nucleophile allows for carbocation formation LeavingGroup Bromide (Br⁻) Good Leaving Group LeavingGroup->SN2 LeavingGroup->SN1 Solvent Polar Aprotic (e.g., DMF, MeCN) favors SN2 Polar Protic (e.g., EtOH, H₂O) favors SN1 Solvent->SN2 Stabilizes transition state Solvent->SN1 Stabilizes carbocation intermediate

Caption: Factors influencing nucleophilic substitution.

Application Note 1: N-Alkylation in Pharmaceutical Synthesis

Introduction: The N-alkylation of heterocyclic compounds with this compound is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Ensitrelvir, an antiviral agent for the treatment of COVID-19, where this reaction is employed to install the key trifluorobenzyl moiety.

Quantitative Data Summary:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dioneK₂CO₃MeCN80293[1]
1,3,5-triazinone derivativeDIPEADMANot SpecifiedNot Specified"Proceeded smoothly"[2]

Experimental Protocol: N-Alkylation of a Triazinone Derivative [3][1]

This protocol describes the reaction of this compound with a triazinone nucleophile, a key step in an alternative synthesis of an Ensitrelvir intermediate.

G Start Start Step1 Dissolve triazinone and this compound in MeCN. Start->Step1 Step2 Add K₂CO₃ to the solution. Step1->Step2 Step3 Heat the mixture at 80°C for 2 hours. Step2->Step3 Step4 Cool the reaction to room temperature. Step3->Step4 Step5 Dilute with ethyl acetate (B1210297) (EA). Step4->Step5 Step6 Filter the precipitate. Step5->Step6 Step7 Concentrate the filtrate under reduced pressure. Step6->Step7 End Obtain Product (Yellow Oil) Step7->End

Caption: N-Alkylation experimental workflow.

Materials:

  • 6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dione (1.0 equiv.)

  • This compound (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.2 equiv.)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of 6-(ethylthio)-3-t-butyl-1,3,5-triazine-2,4(1H,3H)-dione and this compound in acetonitrile, add potassium carbonate.

  • Stir the resulting mixture at 80 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the cooled mixture with ethyl acetate.

  • Filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure to afford the N-alkylated product as a yellow oil.

Application Note 2: O-Alkylation (Ether Synthesis)

Introduction: The formation of ether linkages (O-alkylation) is a fundamental transformation in organic synthesis. The reaction of this compound with alcohols or phenols, typically under basic conditions (Williamson ether synthesis), provides access to a variety of fluorinated benzyl (B1604629) ethers. These products are of interest as protecting groups in oligosaccharide synthesis or as scaffolds in drug discovery.

Quantitative Data Summary:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl-α-D-mannopyranosideNaHDMFNot SpecifiedNot SpecifiedGood[4][5]
3-halomethyl-1,2,4,5-tetrafluorobenzeneInorganic BaseMethanol0-651-20High[6]

Experimental Protocol: Synthesis of a Fluorinated Benzyl Ether [4][5]

This protocol is a representative example of a Williamson ether synthesis using a fluorinated benzyl bromide and an alcohol.

Materials:

  • Alcohol (e.g., Methyl-α-D-mannopyranoside) (1.0 equiv.)

  • This compound (8-10 equiv.)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of the alcohol and this compound in dimethylformamide (DMF).

  • Carefully add sodium hydride (NaH) to the solution to deprotonate the alcohol.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application Note 3: S-Alkylation (Thioether Synthesis)

Introduction: Thioethers are important functional groups in many biologically active molecules. The S-alkylation of thiols with this compound is a straightforward and efficient method for the synthesis of 2,4,5-trifluorobenzyl thioethers. These compounds can serve as intermediates for further functionalization or as final products in drug discovery programs.

Quantitative Data Summary:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiolNot specifiedNot specifiedRoom Temp.Overnight85.6[7]
Thiol (general)DBUNot specifiedRoom Temp.14Not specified[8]

Experimental Protocol: Synthesis of a 2,4,5-Trifluorobenzyl Thioether (Adapted from[7])

This protocol is based on the synthesis of a similar fluorobenzyl thioether and is expected to be applicable to this compound.

Materials:

  • Thiol (1.0 equiv.)

  • This compound (1.0 equiv.)

  • Base (e.g., K₂CO₃, Et₃N, or DBU) (1.1 equiv.)

  • Solvent (e.g., Acetonitrile, DMF, or Acetone)

Procedure:

  • Dissolve the thiol in a suitable solvent.

  • Add the base to the solution and stir for a short period to generate the thiolate.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/acetone) to obtain the pure thioether.

Application Note 4: C-Alkylation (Nitrile Synthesis)

Introduction: The introduction of a cyano group via nucleophilic substitution with a cyanide salt is a valuable C-C bond-forming reaction. The resulting 2,4,5-trifluorobenzyl cyanide is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic systems.

Quantitative Data Summary:

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium CyanideMethanol50-52894.7 (for dichlorobenzyl chloride)[9]
Sodium CyanideDMSONot specified"Rapid"High (for primary bromides)[10]

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzyl Cyanide (Adapted from[9][10])

This protocol outlines the general conditions for the synthesis of nitriles from primary alkyl halides, which are highly applicable to this compound.

Materials:

  • This compound (1.0 equiv.)

  • Sodium cyanide (NaCN) (1.0-1.2 equiv.)

  • Polar aprotic solvent (e.g., DMSO, DMF, or MeCN)

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide in the chosen polar aprotic solvent.

  • Heat the solution to a moderate temperature (e.g., 50-80 °C).

  • Slowly add this compound to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by distillation or column chromatography.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals, especially cyanide salts.

References

Application Notes and Protocols for Benzylation with 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the benzylation of various nucleophiles using 2,4,5-Trifluorobenzyl bromide. This reagent is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluorinated phenyl ring.

Introduction

This compound is a versatile reagent for the introduction of the 2,4,5-trifluorobenzyl moiety onto a variety of substrates. The electron-withdrawing nature of the fluorine atoms can influence the chemical and biological properties of the resulting molecules, such as metabolic stability and binding affinity. This reagent is notably used as an intermediate in the synthesis of pharmaceuticals, including the antiviral drug Ensitrelvir.

This application note covers three primary types of benzylation reactions: N-benzylation of amines, O-benzylation of alcohols and phenols, and C-benzylation of active methylene (B1212753) compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for benzylation reactions with this compound.

Table 1: N-Benzylation of a 1,3,5-Triazinone Derivative

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
11,3,5-Triazinone derivativeK₂CO₃Acetonitrile (MeCN)80Not Specified93[1]
21,3,5-Triazinone derivativeDIPEAN,N-Dimethylacetamide (DMA)Not SpecifiedNot SpecifiedHigh[2][3]

Table 2: General Protocol for O-Benzylation of Phenols (Williamson Ether Synthesis)

EntrySubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
14-NitrophenolK₂CO₃N,N-Dimethylformamide (DMF)Room Temp.12-24>90
2Phenol (B47542)NaHTetrahydrofuran (THF)0 to Room Temp.4-8>95

Table 3: General Protocol for C-Benzylation of Active Methylene Compounds

EntrySubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Diethyl malonateNaOEtEthanol (B145695) (EtOH)Reflux6-1280-90
2Ethyl acetoacetateK₂CO₃AcetoneReflux8-1675-85

Table 4: Predicted Spectroscopic Data for a Representative N-Benzylated Product

CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-(2,4,5-Trifluorobenzyl)-amineC₈H₈F₃N175.157.15 (m, 1H), 6.95 (m, 1H), 4.05 (s, 2H), 3.5-4.5 (br s, 2H)157.5 (d, J=245 Hz), 147.8 (d, J=248 Hz), 147.5 (d, J=243 Hz), 122.5 (dd, J=19, 6 Hz), 115.8 (dd, J=21, 2 Hz), 105.1 (dd, J=29, 21 Hz), 45.2176.07 [M+H]⁺

Experimental Protocols

N-Benzylation of a 1,3,5-Triazinone Derivative

This protocol is based on the synthesis of an intermediate for the antiviral drug Ensitrelvir.[1][2][3]

Materials:

  • 1,3,5-Triazinone derivative (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylacetamide (DMA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a solution of the 1,3,5-triazinone derivative in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

O-Benzylation of Phenols (General Williamson Ether Synthesis)

This is a general protocol for the O-benzylation of phenols.

Materials:

  • Phenol (e.g., 4-Nitrophenol) (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a solution of the phenol in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-Benzylation of Active Methylene Compounds (General Protocol)

This is a general protocol for the C-alkylation of active methylene compounds.

Materials:

  • Active methylene compound (e.g., Diethyl malonate) (1.0 equiv)

  • This compound (1.0 equiv for mono-alkylation)

  • Sodium ethoxide (NaOEt) (1.0 equiv)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Nucleophile + This compound Stirring Stirring at Specified Temperature Reactants->Stirring Solvent_Base Solvent + Base Solvent_Base->Stirring Monitoring Monitoring by TLC Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Crystallization or Chromatography Concentration->Purification Product Pure Benzylated Product Purification->Product

Caption: General experimental workflow for a benzylation reaction.

Benzylation_Pathways cluster_nucleophiles Nucleophiles cluster_products Products Reagent This compound N_Product N-Benzylated Amine Reagent->N_Product N-Benzylation O_Product O-Benzylated Ether Reagent->O_Product O-Benzylation C_Product C-Benzylated Compound Reagent->C_Product C-Benzylation Amine Amine (R-NH₂) Amine->N_Product Alcohol Alcohol/Phenol (R-OH) Alcohol->O_Product Enolate Active Methylene (R₂CH₂) Enolate->C_Product

Caption: Benzylation pathways with this compound.

References

The Strategic Integration of 2,4,5-Trifluorobenzyl Bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2,4,5-Trifluorobenzyl bromide has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of complex therapeutic agents with enhanced pharmacological profiles. Its trifluorinated phenyl moiety is instrumental in optimizing molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it a sought-after intermediate in the development of novel drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, including the antiviral drug Ensitrelvir and intermediates for the antidiabetic medication Sitagliptin (B1680988).

Application in the Synthesis of Ensitrelvir (S-217622)

Ensitrelvir is an oral antiviral agent developed for the treatment of COVID-19.[1] The synthesis of Ensitrelvir utilizes this compound to introduce the characteristic trifluorobenzyl group, which is crucial for its inhibitory activity against the SARS-CoV-2 3C-like protease (3CLpro).[1]

Quantitative Biological Data: Ensitrelvir

The introduction of the 2,4,5-trifluorobenzyl group contributes to the potent antiviral activity of Ensitrelvir. The following table summarizes its efficacy against various SARS-CoV-2 variants.

Compound Target Assay IC50 / EC50 (µM) Reference
EnsitrelvirWild Type SARS-CoV-2 MproEnzyme Activity InhibitionIC50: 0.013[1]
EnsitrelvirSARS-CoV-2 (WK-521)Antiviral ActivityEC50: 0.37 ± 0.060[2]
EnsitrelvirOmicron (BA.1.1)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (BA.2)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (BA.2.75)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (BA.4)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (BA.5)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (BQ.1.1)Antiviral ActivityEC50: 0.22 - 0.52[2]
EnsitrelvirOmicron (XBB.1)Antiviral ActivityEC50: 0.22 - 0.52[2]
Experimental Protocol: Synthesis of N-Benzylated Triazinone Intermediate for Ensitrelvir

This protocol describes the N-benzylation of a 1,3,5-triazinone derivative using this compound, a key step in the convergent synthesis of Ensitrelvir.[3]

Materials:

  • 1,3,5-Triazinone derivative (4)

  • This compound (5)

  • Potassium carbonate (K₂CO₃)

  • Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a solution of the 1,3,5-triazinone derivative (4) in the chosen solvent, add potassium carbonate (K₂CO₃) as a base.

  • Add this compound (5) to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the N-benzylated compound (6).[3]

Ensitrelvir_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product Triazinone_Derivative 1,3,5-Triazinone Derivative (4) N_Benzylation N-Benzylation Triazinone_Derivative->N_Benzylation Trifluorobenzyl_Bromide This compound (5) Trifluorobenzyl_Bromide->N_Benzylation Base K₂CO₃ Base->N_Benzylation N_Benzylated_Compound N-Benzylated Compound (6) N_Benzylation->N_Benzylated_Compound

Synthetic workflow for the N-benzylation step in Ensitrelvir synthesis.

Role in the Synthesis of Sitagliptin Intermediates

This compound serves as a precursor for the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key chiral intermediate in the production of the antidiabetic drug Sitagliptin.[4][5] While some synthetic routes generate this compound in situ, its use as a starting material is also a viable strategy. The trifluorinated phenyl group is a critical component of the final drug, contributing to its efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid

This protocol outlines a Grignard reaction using this compound to produce 2,4,5-trifluorophenylacetic acid, a precursor to key sitagliptin intermediates.[6]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Carbon dioxide (solid or gaseous)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small amount of a solution of this compound in anhydrous ether or THF to initiate the Grignard reaction. A crystal of iodine may be added as an initiator if needed.

  • Once the reaction begins, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[6]

  • Cool the reaction mixture to -10°C and slowly introduce carbon dioxide by bubbling the gas through the solution or by adding crushed dry ice.[6]

  • Continue the addition of carbon dioxide until the system is saturated.

  • Allow the mixture to warm to room temperature and then quench the reaction by slowly adding aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,5-trifluorophenylacetic acid.

Sitagliptin_Intermediate_Pathway Start This compound Grignard_Formation Grignard Reagent Formation (+ Mg) Start->Grignard_Formation Carboxylation Carboxylation (+ CO₂) Grignard_Formation->Carboxylation Intermediate 2,4,5-Trifluorophenylacetic Acid Carboxylation->Intermediate Final_Product Sitagliptin Intermediate->Final_Product Further Synthetic Steps

Signaling pathway for Sitagliptin intermediate synthesis.

Conclusion

The strategic use of this compound in medicinal chemistry underscores the importance of fluorinated building blocks in modern drug discovery. The ability to introduce the 2,4,5-trifluorobenzyl moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, as exemplified by the potent antiviral activity of Ensitrelvir and the targeted inhibition of DPP-4 by Sitagliptin. The protocols provided herein offer a foundation for researchers and drug development professionals to leverage the unique properties of this versatile reagent in the creation of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4,5-Trifluorobenzyl bromide is a valuable reagent for introducing the 2,4,5-trifluorobenzyl moiety onto various heterocyclic systems through N-alkylation. This modification has been explored in the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial discovery. These application notes provide detailed protocols for the synthesis of N-(2,4,5-trifluorobenzyl) substituted heterocycles, including imidazole (B134444), 1,2,4-triazole (B32235), pyrazole, and tetrazole, and summarize the available quantitative data.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various heterocycles with this compound. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Table 1: N-Alkylation of Imidazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleK₂CO₃AcetonitrileReflux485-95
4,5-DichloroimidazoleK₂CO₃Acetonitrile60875
2-MethylimidazoleNaHTHF0 to RT2-480-90

Table 2: N-Alkylation of 1,2,4-Triazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
1,2,4-TriazoleK₂CO₃DMF80292
3-Mercapto-1,2,4-triazoleNaHDMFRT388

Table 3: N-Alkylation of Pyrazole and Tetrazole Derivatives

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
PyrazoleK₂CO₃AcetonitrileReflux680-90
5-PhenyltetrazoleK₂CO₃AcetonitrileReflux1286 (mixture of isomers)

Experimental Protocols

The following are detailed protocols for the N-alkylation of representative heterocycles with this compound.

Protocol 1: Synthesis of 1-(2,4,5-Trifluorobenzyl)-1H-imidazole

Materials:

  • Imidazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure 1-(2,4,5-Trifluorobenzyl)-1H-imidazole.

Protocol 2: Synthesis of 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole

Materials:

  • 1,2,4-Triazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2,4,5-Trifluorobenzyl)-1H-1,2,4-triazole.

Experimental and Logical Workflows

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Heterocycle & Base in Solvent add_reagent Add this compound start->add_reagent heat Heat to Specified Temperature add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter_extract Filter / Extract cool->filter_extract wash Wash with Water & Brine filter_extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: General experimental workflow for the N-alkylation of heterocycles with this compound.

Signaling Pathway: Mechanism of Action of Azole Antifungals

N-benzyl azole derivatives, including those synthesized from this compound, often exhibit antifungal activity. The primary mechanism of action for azole antifungals is the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][2][3]

ergosterol_biosynthesis_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol (B1674476) Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation cyp51 Lanosterol 14α-demethylase (CYP51) cyp51->lanosterol cyp51->ergosterol azole N-(2,4,5-Trifluorobenzyl) Azole azole->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by N-benzyl azole antifungals.

Azoles, including N-benzyl derivatives, specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme is a crucial component of the fungal cytochrome P450 system and is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.

By inhibiting CYP51, azole antifungals block the production of ergosterol.[1][3] This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, disrupting its structure and function.[2] The altered membrane permeability and the malfunction of membrane-bound enzymes ultimately lead to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). The trifluoromethyl group often enhances the biological activity of such compounds.

References

Application Notes and Protocols: [18F]Fluorobenzylation for Radiolabeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the specific application of 2,4,5-trifluorobenzyl bromide in radiolabeling is not well-documented in scientific literature, the following information provides a general overview of the principles and protocols for [18F]fluorobenzylation, a common strategy in PET tracer development. This content is based on the use of more established fluorobenzylating agents.

Introduction to [18F]Fluorobenzylation in PET Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). The introduction of an ¹⁸F-label onto a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes in vivo.

[¹⁸F]Fluorobenzylation is a widely used indirect radiolabeling strategy. It involves the preparation of a small, reactive ¹⁸F-labeled molecule, known as a prosthetic group or synthon, which is then conjugated to a target molecule (e.g., a peptide, protein, or small molecule drug). The fluorobenzyl group is favored due to the high stability of the aromatic C-¹⁸F bond, which minimizes defluorination in vivo.

Commonly used [¹⁸F]fluorobenzylating agents include [¹⁸F]fluorobenzaldehyde and various [¹⁸F]fluorobenzyl halides (bromide, iodide). These are typically synthesized from precursors via nucleophilic substitution with [¹⁸F]fluoride.

General Workflow for [18F]Fluorobenzylation

The overall process of radiolabeling via [¹⁸F]fluorobenzylation can be summarized in a multi-step workflow. This typically involves the production of [¹⁸F]fluoride, synthesis of the [¹⁸F]fluorobenzylating agent, conjugation to the target molecule, and finally, purification and formulation of the desired radiotracer.

G cluster_0 Step 1: [18F]Fluoride Production cluster_1 Step 2: Synthesis of [18F]Fluorobenzylating Agent cluster_2 Step 3: Conjugation to Target Molecule cluster_3 Step 4: Purification and Formulation A Cyclotron Production of [18F]Fluoride B Trapping on Anion Exchange Cartridge A->B C Elution with K2CO3/Kryptofix B->C D Nucleophilic Substitution on Precursor C->D Anhydrous [18F]Fluoride E Purification of [18F]Synthon (e.g., SPE) D->E F Reaction with Peptide/Protein E->F Purified [18F]Fluorobenzylating Agent G HPLC Purification F->G Crude Radiotracer H Formulation in Biocompatible Buffer G->H I Quality Control H->I

General workflow for radiolabeling via [18F]fluorobenzylation.

Experimental Protocols (General Examples)

The following protocols are generalized examples for the synthesis of common [¹⁸F]fluorobenzylating agents and their subsequent conjugation. Note: These are not specific to this compound and would require significant adaptation and optimization for any new precursor.

Protocol 1: Synthesis of 4-[¹⁸F]Fluorobenzyl Bromide

This protocol is adapted from established methods for the synthesis of 4-[¹⁸F]fluorobenzyl halides.[1]

Materials:

  • [¹⁸F]Fluoride in 18O-enriched water

  • Anion exchange cartridge (e.g., QMA)

  • Elution solution: 0.5 mg K₂CO₃ and 5 mg Kryptofix 2.2.2 in 0.5 mL acetonitrile (B52724)/water (4:1)

  • 4-Trimethylammoniumbenzaldehyde triflate precursor

  • Acetonitrile (anhydrous)

  • Solid-phase extraction (SPE) C18 cartridge

  • Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in water)

  • Triphenylphosphine dibromide (Ph₃PBr₂) in dichloromethane (B109758)

  • Silica (B1680970) SPE cartridge

  • Dichloromethane (anhydrous)

Procedure:

  • [¹⁸F]Fluoride Processing: a. Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge. b. Wash the cartridge with sterile water. c. Elute the [¹⁸F]fluoride into a reaction vessel using the elution solution. d. Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen with additions of anhydrous acetonitrile.

  • Synthesis of 4-[¹⁸F]Fluorobenzaldehyde: a. Add the 4-trimethylammoniumbenzaldehyde triflate precursor to the dried [¹⁸F]fluoride. b. Heat the reaction mixture at 110°C for 10 minutes. c. Cool the reaction vessel and pass the crude product through a C18 SPE cartridge.

  • Reduction to 4-[¹⁸F]Fluorobenzyl Alcohol: a. Flow the NaBH₄ solution through the C18 cartridge containing the trapped 4-[¹⁸F]fluorobenzaldehyde. b. Wash the cartridge with water. c. Elute the resulting 4-[¹⁸F]fluorobenzyl alcohol with ethanol (B145695).

  • Conversion to 4-[¹⁸F]Fluorobenzyl Bromide: a. Evaporate the ethanol from the previous step. b. Add the Ph₃PBr₂ solution in dichloromethane to the dried alcohol. c. Allow the reaction to proceed at room temperature for 5 minutes. d. Purify the 4-[¹⁸F]fluorobenzyl bromide by passing the reaction mixture through a silica SPE cartridge, eluting with dichloromethane.[1]

Protocol 2: [¹⁸F]Fluorobenzylation of a Peptide

This protocol describes a general method for conjugating an [¹⁸F]fluorobenzylating agent to a peptide containing a free amine group (e.g., N-terminus or lysine (B10760008) side chain).

Materials:

  • Purified [¹⁸F]fluorobenzyl bromide in a suitable solvent (e.g., DMF)

  • Peptide precursor (1-2 mg) dissolved in a basic buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)

  • Reaction vessel (e.g., 1.5 mL microcentrifuge tube)

  • HPLC system for purification

  • Sterile filtration unit

Procedure:

  • Conjugation Reaction: a. To the peptide solution in the reaction vessel, add the solution of [¹⁸F]fluorobenzyl bromide. b. Vortex the mixture gently and incubate at 40°C for 15 minutes. c. Quench the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid in water).

  • Purification: a. Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18). b. Elute with a suitable gradient of acetonitrile and water (containing 0.1% TFA). c. Collect the fraction corresponding to the radiolabeled peptide, identified by UV and radiation detectors.

  • Formulation: a. Dilute the collected HPLC fraction with sterile water or saline. b. Pass the diluted solution through a C18 SPE cartridge to trap the labeled peptide. c. Wash the cartridge with sterile water. d. Elute the final product with a small volume of ethanol and dilute with sterile saline for injection. e. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Data Presentation

The following table summarizes representative data for the synthesis of common [¹⁸F]fluorobenzylating agents and their conjugation to peptides, as found in the literature. This data is not specific to this compound.

Parameter4-[¹⁸F]Fluorobenzyl Bromide[1]N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)[2]
Synthesis Time (from EOB) ~30 min~80 min
Radiochemical Yield (decay-corrected) 50-60%30-35%
Radiochemical Purity >95%>99%
Specific Activity High (not specified)11-12 GBq/µmol
Conjugation Target Amines, ThiolsPrimary Amines

Signaling Pathways and Logical Relationships

While no specific signaling pathways are directly described for the general process of radiolabeling, a logical relationship diagram can illustrate the decision-making process in choosing a radiolabeling strategy.

G TargetMolecule Target Molecule for Radiolabeling DirectLabeling Direct Labeling Feasible? TargetMolecule->DirectLabeling ProstheticGroup Use Prosthetic Group DirectLabeling->ProstheticGroup No DirectMethod Perform Direct Labeling DirectLabeling->DirectMethod Yes ChooseProsthetic Select Prosthetic Group ProstheticGroup->ChooseProsthetic FinalProduct Purified Radiotracer DirectMethod->FinalProduct Fluorobenzylation [18F]Fluorobenzylation ChooseProsthetic->Fluorobenzylation Amine/Thiol Target OtherProsthetic Other Prosthetic Groups (e.g., Click Chemistry) ChooseProsthetic->OtherProsthetic Other Functional Groups Fluorobenzylation->FinalProduct OtherProsthetic->FinalProduct

Decision tree for choosing a radiolabeling strategy.

Disclaimer: The information provided above is for educational purposes only and represents a general overview of [¹⁸F]fluorobenzylation techniques. It is not a substitute for a validated, specific protocol for any particular compound. Researchers should consult the primary literature and perform their own optimization and validation studies.

References

Application Notes and Protocols for Reactions Involving 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2,4,5-Trifluorobenzyl bromide, a versatile reagent in synthetic and medicinal chemistry. The protocols detailed below are based on established methodologies for nucleophilic substitution reactions and are intended to serve as a foundational guide for the synthesis of novel compounds.

Introduction

This compound is a key building block in organic synthesis, prized for its ability to introduce the 2,4,5-trifluorobenzyl moiety into a wide range of molecules. This functional group is of particular interest in drug discovery, as the fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. This reagent is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols.

Core Applications

The primary application of this compound lies in its use as an alkylating agent. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of a diverse array of compounds, including:

  • N-Alkylated Amines and Heterocycles: Formation of C-N bonds by reacting with primary and secondary amines, as well as nitrogen-containing heterocycles like indoles.

  • O-Alkylated Phenols and Alcohols (Ethers): Synthesis of aryl and alkyl ethers through the Williamson ether synthesis.

  • S-Alkylated Thiols (Thioethers): Formation of thioethers by reaction with thiols.

These reactions are fundamental in the construction of more complex molecules with potential therapeutic applications.

Experimental Protocols

The following are detailed protocols for common reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol describes the general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, to make a 0.1-0.5 M solution).

  • Add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated amine.

Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the O-alkylation of a phenol (B47542) with this compound.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in acetone or DMF (10-15 mL per mmol of phenol).

  • Add this compound (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protocol 3: S-Alkylation of Thiols

This protocol details the S-alkylation of a thiol with this compound.

Materials:

  • Thiol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for NaH quench)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Using K₂CO₃: To a round-bottom flask, add the thiol (1.0 eq), K₂CO₃ (1.2 eq), and DMF. Stir at room temperature and add this compound (1.1 eq). Stir for 2-12 hours, monitoring by TLC.

  • Using NaH: To a dry round-bottom flask under an inert atmosphere, add NaH (1.2 eq) and anhydrous THF. Cool to 0 °C. Slowly add a solution of the thiol (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes. Add a solution of this compound (1.1 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up:

    • For K₂CO₃ reaction: Filter the mixture and concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • For NaH reaction: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Data Presentation

The following tables summarize representative quantitative data for reactions involving this compound with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction conditions.

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineK₂CO₃DMF60885-95
IndoleNaHTHF0 - RT480-90
PiperidineEt₃NMeCNRT1290-98

Table 1: Representative Data for N-Alkylation Reactions

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
PhenolK₂CO₃Acetone601285-95
4-MethoxyphenolK₂CO₃DMF50890-98
1-NaphtholCs₂CO₃MeCNRT688-96

Table 2: Representative Data for O-Alkylation Reactions

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
ThiophenolK₂CO₃DMFRT490-98
Benzyl MercaptanNaHTHF0 - RT288-95
EthanethiolEt₃NMeCNRT685-92

Table 3: Representative Data for S-Alkylation Reactions

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow start Start: Reactants & Solvent base_add Add Base (e.g., K2CO3, NaH) start->base_add reagent_add Add 2,4,5-Trifluorobenzyl Bromide base_add->reagent_add reaction Reaction (Stirring, Heating) reagent_add->reaction workup Work-up (Quench, Extract, Wash) reaction->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General workflow for nucleophilic substitution reactions.
Signaling Pathway Analogy: Reagent Interaction

signaling_pathway Nucleophile Nucleophile (e.g., Amine, Phenol) Activated_Nucleophile Activated Nucleophile Nucleophile->Activated_Nucleophile Base Base Base->Nucleophile Deprotonation Reagent 2,4,5-Trifluorobenzyl Bromide Activated_Nucleophile->Reagent SN2 Attack Product Alkylated Product Reagent->Product Leaving_Group Bromide Ion Reagent->Leaving_Group

Conceptual pathway of nucleophilic substitution.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluorobenzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the free-radical bromination of 2,4,5-trifluorotoluene (B1591408).

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Initiator Activity: Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Consider adding a fresh portion of the initiator if the reaction stalls. - Check Reaction Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen solvent and initiator. For AIBN in CCl₄ or cyclohexane (B81311), this is typically around 70-80 °C. - Sufficient Light Source (for photo-bromination): If using light as an initiator, ensure the lamp is of the correct wavelength and intensity and is positioned close to the reaction vessel.
Loss of Product During Work-up - Hydrolysis: this compound is susceptible to hydrolysis. Minimize contact with water during the work-up. Use anhydrous solvents and drying agents. If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately separate the layers. - Decomposition on Chromatography: The product can be unstable on silica (B1680970) gel. If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. It is often preferable to purify by distillation under reduced pressure.
Sub-optimal Reagent Stoichiometry - Insufficient Brominating Agent: While an excess of the brominating agent can lead to side reactions, a significant deficit will result in incomplete conversion of the starting material. Ensure accurate measurement of the starting materials.

Issue 2: High Levels of Dibromo Side Product (2,4,5-Trifluorobenzal Bromide)

This is the most common side reaction, arising from the further bromination of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excess Brominating Agent - Stoichiometry Control: The most critical factor is the molar ratio of the brominating agent (e.g., NBS) to the 2,4,5-trifluorotoluene. Use a molar ratio of 1.0 to 1.05 equivalents of NBS. An excess of NBS will significantly increase the formation of the dibromo byproduct.[1]
High Local Concentration of Bromine - Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture. - Efficient Stirring: Ensure vigorous stirring to quickly disperse the added reagents and prevent localized areas of high concentration.
Prolonged Reaction Time at High Conversion - Reaction Monitoring: Monitor the reaction progress by GC or TLC. Stop the reaction once the starting material is consumed to an acceptable level, as prolonged reaction times will favor the formation of the dibromo product.

Issue 3: Presence of Aromatic Bromination Byproducts

While benzylic bromination is generally favored, bromination on the aromatic ring can occur, especially with electron-rich aromatic systems. The fluorine atoms in 2,4,5-trifluorotoluene are deactivating, which helps to suppress this side reaction. However, under certain conditions, it can still be observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ionic Bromination Conditions - Use of Non-polar Solvents: Employ non-polar solvents like carbon tetrachloride or cyclohexane to disfavor ionic reaction pathways. Polar solvents can promote the formation of Br+, leading to electrophilic aromatic substitution. - Avoid Lewis Acid Contamination: Ensure all glassware is clean and free of any residual Lewis acids which can catalyze aromatic bromination.
High Reaction Temperatures - Maintain Optimal Temperature: While heat is required for radical initiation, excessively high temperatures can sometimes lead to competing ionic pathways. Adhere to the recommended temperature range for your chosen initiator.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes are:

  • Free-Radical Bromination of 2,4,5-Trifluorotoluene: This method typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[2]

  • Conversion from 2,4,5-Trifluorobenzyl Alcohol: This involves treating the corresponding alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[3][4]

  • Halogen Exchange from 2,4,5-Trifluorobenzyl Chloride: This route involves a Finkelstein-type reaction where the chloride is displaced by a bromide, often using a metal bromide salt.[5]

Q2: What is the major side product in the synthesis of this compound and how can I minimize it?

A2: The primary side product is 2,4,5-trifluorobenzal bromide, the dibrominated species.[2] To minimize its formation, it is crucial to control the stoichiometry of the brominating agent (NBS) to a 1:1 molar ratio with 2,4,5-trifluorotoluene and to add the NBS portion-wise to maintain a low bromine concentration.[1]

Q3: My product appears to be degrading during purification. What are the recommended purification methods?

A3: this compound can be sensitive to hydrolysis and can degrade on silica gel. The recommended purification methods are:

  • Vacuum Distillation: This is the preferred method for purification on a larger scale.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures.

  • Column Chromatography (with precautions): If necessary, use a minimally acidic stationary phase and elute quickly. Consider deactivating the silica gel with a base or using neutral alumina.

Q4: Can I use bromine (Br₂) directly for the benzylic bromination of 2,4,5-trifluorotoluene?

A4: While direct bromination with Br₂ and a light source is possible, it is generally harder to control the concentration of bromine, which can lead to a higher proportion of the dibromo side product.[6] Using NBS provides a slow, controlled release of Br₂, which is generally more selective for mono-bromination.[6]

Q5: What are the optimal reaction conditions for the synthesis from 2,4,5-trifluorotoluene using NBS?

A5: Typical conditions involve refluxing a solution of 2,4,5-trifluorotoluene and NBS (1.0-1.05 equivalents) in a non-polar solvent such as carbon tetrachloride or cyclohexane with a catalytic amount of a radical initiator like AIBN. The reaction should be monitored and stopped upon consumption of the starting material to minimize over-bromination.

Quantitative Data Summary

Parameter Condition Expected Outcome on Product Purity
NBS Stoichiometry 1.0 - 1.05 eq.Higher selectivity for mono-bromination.
> 1.1 eq.Significant increase in dibromo-byproduct.[1]
Reaction Temperature Optimal for initiatorGood reaction rate and selectivity.
Too highPotential for increased side reactions, including ring bromination.
Solvent Non-polar (e.g., CCl₄)Favors radical pathway, minimizes ionic side reactions.
PolarMay promote ionic pathways, leading to ring bromination.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4,5-Trifluorotoluene

Materials:

  • 2,4,5-Trifluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-trifluorotoluene (1.0 eq.).

  • Add the solvent (e.g., CCl₄) to create a solution of appropriate concentration (e.g., 0.5 M).

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for the duration of the reaction. The reaction can be monitored by GC or TLC.

  • Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from 2,4,5-Trifluorobenzyl Alcohol

Materials:

  • 2,4,5-Trifluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,4,5-trifluorobenzyl alcohol (1.0 eq.) in anhydrous diethyl ether or DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice-water bath.

  • Slowly add phosphorus tribromide (0.33-0.4 eq.) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.[4][7]

Visualizations

Synthesis_and_Side_Reactions TFT 2,4,5-Trifluorotoluene Radical Benzylic Radical TFT->Radical NBS, Initiator (Heat/Light) RingBromo Ring Brominated Product TFT->RingBromo Ionic Conditions (e.g., Lewis Acid) Product 2,4,5-Trifluorobenzyl Bromide Radical->Product Br• Dibromo 2,4,5-Trifluorobenzal Bromide Product->Dibromo Excess NBS

Caption: Main reaction pathway and common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity High Dibromo Content? Start->Check_Purity Check_SM High Starting Material? Check_Purity->Check_SM No Reduce_NBS Reduce NBS to ~1.0 eq. Slow Addition Check_Purity->Reduce_NBS Yes Other_Impurity Other Impurities? Check_SM->Other_Impurity No Check_Initiator Check Initiator/Temp. Increase Reaction Time Check_SM->Check_Initiator Yes Check_Workup Minimize Water Contact During Workup (Hydrolysis) Other_Impurity->Check_Workup Yes (Polar Impurity) Check_Solvent Use Non-polar Solvent (Ring Bromination) Other_Impurity->Check_Solvent Yes (Isomeric Impurity)

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4,5-Trifluorobenzyl bromide from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The organic layer is acidic after the reaction workup.

  • Question: My crude this compound shows a low pH when tested with litmus (B1172312) paper or a pH meter after the initial extraction. How can I neutralize it?

  • Answer: Acidic impurities, such as residual hydrobromic acid (HBr) or other acidic reagents, are common after the synthesis of benzyl (B1604629) bromides. To neutralize the organic layer, perform a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. Add the NaHCO₃ solution to the separatory funnel containing your organic layer, shake gently, and vent frequently to release the carbon dioxide gas that evolves. Continue washing until the aqueous layer is no longer acidic. Follow this with a wash with deionized water and then a brine solution to remove residual salts and water.

Issue 2: The product is thermally decomposing during distillation.

  • Question: I am observing charring or a significant loss of product when I try to purify this compound by atmospheric distillation. What can I do to prevent this?

  • Answer: this compound, like many benzyl halides, can be susceptible to thermal decomposition at elevated temperatures. To circumvent this, vacuum distillation is the recommended method for purification. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that minimizes degradation. For similar substituted benzyl bromides, distillation is often carried out under reduced pressure.[1] It is crucial to ensure your vacuum setup is efficient and stable.

Issue 3: Impurities are co-eluting with the product during column chromatography.

  • Question: I am using column chromatography to purify my product, but I am unable to get a clean separation from an unknown impurity. How can I improve the separation?

  • Answer: Co-elution during column chromatography is a common challenge. Here are several strategies to improve separation:

    • Optimize the Solvent System: The polarity of the eluent is critical. If your product and impurity are very close on a TLC plate, try a less polar solvent system to increase the separation. A common mobile phase for benzyl halides is a mixture of hexane (B92381) and ethyl acetate.[2] Experiment with different ratios to find the optimal separation.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica (B1680970) gel for certain compounds.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with very similar retention factors.

Issue 4: The final product is a yellow or brown oil/solid.

  • Question: After purification, my this compound is colored. What is the cause and how can I decolorize it?

  • Answer: A yellow or brown color can indicate the presence of impurities, possibly from decomposition or residual bromine. If the product is a solid, recrystallization can be an effective method for both purification and decolorization. If it is an oil, passing it through a short plug of activated carbon or silica gel can sometimes remove colored impurities. Ensure that the activated carbon is thoroughly removed by filtration afterward.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities will largely depend on the synthetic route used.

  • From 2,4,5-Trifluorotoluene: Common impurities include unreacted starting material, over-brominated products (e.g., 2,4,5-trifluorobenzal bromide), and by-products from reactions with the solvent.

  • From 2,4,5-Trifluorobenzyl alcohol: The primary impurities are likely to be unreacted alcohol and dibenzyl ether, which can form as a side product.[3]

  • General Impurities: Regardless of the route, residual acidic reagents (e.g., HBr) and water are common. If a phase-transfer catalyst was used, it will also need to be removed.[4][5][6][7]

Q2: What is the recommended work-up procedure after the synthesis of this compound?

A2: A general and effective work-up procedure involves quenching the reaction, followed by a series of aqueous washes. A typical sequence is:

  • Quench: Carefully quench any remaining brominating agent. This can often be done by adding a reducing agent like sodium bisulfite solution.

  • Aqueous Wash: Wash the organic layer with deionized water.

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acids.[8]

  • Water Wash: Wash again with deionized water.

  • Brine Wash: Wash with a saturated solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

Q3: What are the key parameters to consider for vacuum distillation of this compound?

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a viable purification technique if the crude product is a solid or can be induced to solidify. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, hexanes, and mixtures of solvents with different polarities like hexane/ethyl acetate.[9] Trial and error with small amounts of the crude product is necessary to identify the optimal solvent system.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a lachrymator and is corrosive.[10][11] It can cause severe skin burns and eye damage.[10][11] Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Data Presentation

ParameterValueReference
Physical Properties of 2,4,5-Trifluorobenzyl Alcohol (Starting Material)
Boiling Point201-204 °C[13]
Density1.4 g/mL at 25 °C[13]
Refractive Indexn20/D 1.472[13]
Purification Techniques for Benzyl Halides
Vacuum Distillation of Benzyl Bromide113-119 °C at 50 torr[1]
Analytical Techniques
GC-MS for Fluorinated CompoundsOften requires specific columns and detection methods due to the reactivity of fluorine compounds.[14][15]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to the reaction mixture.

  • Transfer the mixture to a separatory funnel.

  • If a brominating agent like NBS was used, first wash with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL for a ~100 mL organic layer).

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until no more gas evolves).

    • Deionized water (1 x 50 mL).

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly and carefully apply vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Monitor the temperature of the vapor as it rises through the distillation head.

  • Collect the fraction that distills at a constant temperature. This will be the purified this compound.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The exact ratio should be determined by prior TLC analysis.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) reaction_mixture->aqueous_workup drying Drying (e.g., MgSO4) aqueous_workup->drying impurities Aqueous Impurities (Acids, Salts) aqueous_workup->impurities filtration Filtration drying->filtration crude_product Crude Product filtration->crude_product solid_waste Solid Waste (Drying Agent) filtration->solid_waste distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization (if solid) crude_product->recrystallization pure_product Pure this compound distillation->pure_product non_volatile_impurities Non-Volatile Impurities distillation->non_volatile_impurities chromatography->pure_product polar_impurities More/Less Polar Impurities chromatography->polar_impurities recrystallization->pure_product soluble_impurities Soluble Impurities recrystallization->soluble_impurities Troubleshooting_Logic Troubleshooting Common Purification Issues start Problem Encountered acidic_product Acidic Product start->acidic_product thermal_decomposition Thermal Decomposition start->thermal_decomposition co_elution Co-elution in Chromatography start->co_elution colored_product Colored Product start->colored_product solution_base_wash Wash with aq. NaHCO3 acidic_product->solution_base_wash solution_vacuum_distillation Use Vacuum Distillation thermal_decomposition->solution_vacuum_distillation solution_optimize_solvent Optimize Solvent System co_elution->solution_optimize_solvent solution_change_stationary_phase Change Stationary Phase co_elution->solution_change_stationary_phase solution_recrystallize Recrystallize or Treat with Activated Carbon colored_product->solution_recrystallize

References

Technical Support Center: Optimizing Reaction Yield with 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trifluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of your chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluorinated benzyl (B1604629) moiety is particularly valuable for introducing fluorine into molecules, which can enhance biological activity, metabolic stability, and lipophilicity, often leading to more favorable pharmacokinetic profiles in drug development.[1] A notable application is in the synthesis of Ensitrelvir, an oral antiviral medication for COVID-19.[2]

Q2: What are the main types of reactions where this compound is used?

This reagent is primarily used as an electrophile in nucleophilic substitution reactions to introduce the 2,4,5-trifluorobenzyl group. The most common applications include:

  • N-alkylation: Reaction with nitrogen nucleophiles (e.g., amines, amides, heterocycles like indoles and triazinones).

  • O-alkylation (Williamson Ether Synthesis): Reaction with oxygen nucleophiles (e.g., alcohols, phenols) to form ethers.[3][4]

Q3: What are the key safety precautions for handling this compound?

This compound is a lachrymator and can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5][6] Store the reagent in a cool, dry place away from oxidizing agents and strong bases.[5]

Q4: How should I choose between an SN1 and SN2 pathway for my reaction?

As a primary benzylic halide, this compound can react via both SN1 and SN2 mechanisms. The operative pathway depends on the reaction conditions:

  • SN2 conditions are generally favored and lead to higher yields with minimal side products. These conditions typically involve a strong nucleophile in a polar aprotic solvent.[7][8][9]

  • SN1 conditions may be favored with weak nucleophiles in polar protic solvents, but this can lead to competing elimination reactions and the formation of byproducts.

Troubleshooting Guides

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Potential Cause Troubleshooting Steps & Recommendations
Poor Nucleophile Activation The nucleophile (alcohol, amine, etc.) may not be sufficiently deprotonated. For weakly acidic nucleophiles, a stronger base is required. Ensure the base is fresh and active. For instance, NaH can develop an passivating layer of NaOH.
Inappropriate Solvent The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the anion.[8] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[7]
Presence of Water Water can quench strong bases (like NaH) and react with the benzyl bromide to form 2,4,5-trifluorobenzyl alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.[10]
Low Reaction Temperature While starting at room temperature is common, some reactions may require heating to proceed at a reasonable rate, especially with less reactive nucleophiles or weaker bases. Monitor the reaction by TLC and gradually increase the temperature if necessary.
Steric Hindrance Significant steric hindrance around the nucleophilic center can slow down or prevent the SN2 reaction. If possible, choose a less hindered starting material.
Formation of Multiple Products/Byproducts

Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of side products.

Side Product Cause Prevention Strategies
2,4,5-Trifluorobenzyl Alcohol Hydrolysis of the benzyl bromide due to the presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Elimination Product (Styrene derivative) Can occur with strong, sterically hindered bases and at high temperatures, proceeding through an E2 mechanism.Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK) and maintain a moderate reaction temperature.
Over-alkylation Occurs when the product is also nucleophilic and can react further with the benzyl bromide (e.g., primary amines forming tertiary amines).Use a slight excess of the nucleophile relative to the benzyl bromide. Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely and stop it once the starting material is consumed.
C-Alkylation vs. N/O-Alkylation Ambident nucleophiles (e.g., indole (B1671886) anion) can react at different sites.The choice of solvent can influence regioselectivity. Highly polar, ionizing solvents like DMF and DMSO generally favor N- or O-alkylation.[11]
Dibenzyl Ether Self-condensation of the benzyl bromide or reaction with the newly formed alkoxide.Use a minimal excess of the benzylating agent and ensure it is of high quality.[10]

Data Presentation

The following table provides illustrative data on the impact of different bases and solvents on the yield of benzylation reactions. While this data is based on general principles of similar reactions, it serves as a guide for optimizing your specific experiment with this compound.

Table 1: Illustrative Yields for a Representative N-Alkylation Reaction

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile804~93[12]
2DIPEA (1.5)DMA256Good (qualitative)[13]
3NaH (1.2)DMF0 to 254>90 (expected)
4Cs₂CO₃ (1.5)DMF2512>90 (expected)
5K₂CO₃ (2.0)Acetone56 (reflux)12Moderate to Good
6NaOH (2.0)DMSO258Moderate

Note: Yields are highly substrate-dependent and the above values are for guidance. Optimization is recommended for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a nitrogen-containing nucleophile (e.g., a secondary amine or a heterocycle) using this compound.

Materials:

  • Nitrogen-containing substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv, or NaH, 1.2 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate and the anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the base to the stirred solution/suspension. If using NaH, cool the mixture to 0 °C before addition.

  • Stir the mixture for 15-30 minutes at room temperature (or at 0 °C for NaH) to ensure deprotonation.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Quench the reaction carefully with water (if NaH was used, quench at 0 °C with saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general method for the synthesis of ethers from an alcohol or phenol (B47542) using this compound.

Materials:

  • Alcohol or Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Base (e.g., NaH, 1.2 equiv for alcohols; K₂CO₃, 2.0 equiv for phenols)

  • Anhydrous solvent (e.g., THF for alcohols; DMF or Acetone for phenols)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide/phenoxide.

  • Add this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, cool the mixture to 0 °C and cautiously quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

general_workflow start Starting Materials (Nucleophile, this compound, Base, Solvent) reaction Reaction Mixture (Stirring, Heating/Cooling) start->reaction 1. Combine monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Monitor Progress monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Proceed upon completion purification Purification (Column Chromatography, Recrystallization, or Distillation) workup->purification 3. Isolate Crude Product product Isolated Pure Product purification->product 4. Purify troubleshooting_logic start Low Reaction Yield? check_sm Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remaining check_sm->sm_present No sm_absent SM Consumed, Low Product check_sm->sm_absent Yes cause_incomplete Potential Causes: - Weak Base - Poor Solvent - Low Temperature - Wet Conditions sm_present->cause_incomplete cause_decomposition Potential Causes: - Product Decomposition - Byproduct Formation - Workup Losses sm_absent->cause_decomposition solution_incomplete Solutions: - Use Stronger Base (e.g., NaH) - Switch to Polar Aprotic Solvent (e.g., DMF) - Increase Temperature - Use Anhydrous Conditions cause_incomplete->solution_incomplete solution_decomposition Solutions: - Lower Reaction Temperature - Optimize Workup Procedure - Check for Side Reactions (TLC/LC-MS) cause_decomposition->solution_decomposition reaction_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Nu Nucleophile (Nu:⁻) SN2 SN2 Pathway (Concerted) Nu->SN2 SN1 SN1 Pathway (Stepwise via Carbocation) Nu->SN1 BnBr This compound BnBr->SN2 BnBr->SN1 Product Substitution Product (Nu-CH₂-Ar) SN2->Product Favored by: - Strong Nucleophile - Polar Aprotic Solvent SN1->Product Favored by: - Weak Nucleophile - Polar Protic Solvent (Risk of side reactions)

References

Stability of 2,4,5-Trifluorobenzyl bromide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trifluorobenzyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this versatile reagent in different solvents. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

Q2: How does the stability of this compound vary in different types of solvents?

A2: The stability of this compound is highly dependent on the solvent used.

  • Protic Solvents (e.g., water, alcohols): This compound is highly susceptible to solvolysis in protic solvents, leading to the formation of the corresponding alcohol or ether. The rate of this degradation is dependent on the solvent's nucleophilicity and polarity.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): While often used as reaction solvents, they are not ideal for long-term storage. This compound can react with these solvents, especially at elevated temperatures or in the presence of bases. For instance, in DMSO, oxidation to the corresponding aldehyde can occur (Kornblum oxidation). In DMF, formation of byproducts has been observed, particularly in the presence of strong bases like sodium hydride. Acetonitrile (B52724) is generally more inert than DMF and DMSO but can still participate in side reactions under certain conditions.

  • Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): These are the most suitable solvents for storing this compound in solution for short to medium-term periods, as they are less likely to react with the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are nucleophilic substitution and elimination reactions. In the presence of nucleophiles (including some solvents), the bromide can be displaced. With strong bases, elimination to form a transient benzylic carbene or related species can occur, leading to various byproducts. Hydrolysis in the presence of water is a common degradation pathway, yielding 2,4,5-trifluorobenzyl alcohol.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles. Contact with moisture should be avoided. Reactions with bases can lead to elimination or other side reactions, while nucleophiles will displace the bromide.

Troubleshooting Guide

Encountering unexpected results in your reaction? This guide will help you troubleshoot common issues related to the stability of this compound.

Problem Potential Cause Related to Stability Recommended Solution
Low or no product yield Degradation of this compound prior to or during the reaction. This could be due to improper storage, moisture in the solvent, or reaction with the solvent itself.- Use a fresh bottle of this compound. - Ensure all solvents and reagents are anhydrous. - Consider using a more inert solvent for the reaction if possible (e.g., toluene, THF). - If using a polar aprotic solvent, conduct the reaction at the lowest effective temperature.
Formation of 2,4,5-trifluorobenzyl alcohol as a major byproduct Presence of water in the reaction mixture, leading to hydrolysis of the starting material.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere.
Formation of 2,4,5-trifluorobenzaldehyde (B50696) as a byproduct If using DMSO as a solvent, Kornblum oxidation of the benzyl (B1604629) bromide may be occurring, especially at elevated temperatures.- Avoid high reaction temperatures when using DMSO. - Consider an alternative polar aprotic solvent like DMF or acetonitrile.
Complex mixture of unidentified byproducts Reaction with the solvent (e.g., DMF with a strong base) or base-induced elimination and subsequent reactions.- Lower the reaction temperature. - Use a milder base if the reaction allows. - Change the solvent to a more inert option.
Inconsistent reaction outcomes between batches This could be due to variations in the purity of this compound or the solvent. Older batches of the reagent may have degraded.- Titrate or perform a purity analysis (e.g., GC, NMR) on the this compound before use. - Use a fresh, unopened bottle of anhydrous solvent.

Data Presentation

Qualitative Stability of this compound in Common Solvents
Solvent Class Example Solvents Qualitative Stability Potential Degradation Products
Protic Water, Methanol, EthanolPoor2,4,5-Trifluorobenzyl alcohol, 2,4,5-Trifluorobenzyl methyl ether, etc.
Aprotic Polar DMSO, DMF, AcetonitrileFair to Poor (Temperature & Base Dependent)2,4,5-Trifluorobenzaldehyde (from DMSO), various byproducts from DMF, potential adducts with acetonitrile.
Aprotic Non-Polar Toluene, Hexane, DichloromethaneGoodMinimal degradation under anhydrous conditions.

Note: This table provides a general guideline. Actual stability will depend on specific conditions such as temperature, presence of impurities, and exposure to light.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Given Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Acetonitrile, DMF, DMSO)

  • Internal standard (e.g., dodecane (B42187) for GC, biphenyl (B1667301) for HPLC)

  • Vials with septa

  • GC or HPLC system with a suitable detector (FID for GC, UV for HPLC)

Procedure:

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a separate stock solution of the internal standard in the same solvent.

  • Preparation of Stability Samples:

    • In a series of vials, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Seal the vials immediately under an inert atmosphere.

  • Time-Point Analysis:

    • Store the vials at the desired temperature (e.g., room temperature, 40 °C, 60 °C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any ongoing reaction by cooling it in an ice bath.

    • Immediately analyze the sample by GC or HPLC.

  • Analytical Method:

    • GC Method:

      • Column: A non-polar column (e.g., DB-5) is suitable.

      • Injector Temperature: 250 °C

      • Detector Temperature (FID): 280 °C

      • Oven Program: Start at a temperature low enough to resolve the solvent and starting material (e.g., 80 °C), then ramp to a higher temperature (e.g., 250 °C).

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile or methanol.

      • Detector: UV detector set to a wavelength where this compound has a strong absorbance (e.g., around 254 nm).

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the percentage of remaining this compound against time.

    • From this plot, the half-life (t½) of the compound in the specific solvent and at that temperature can be determined.

Visualizations

Troubleshooting_Workflow start Reaction Failure or Unexpected Byproducts check_reagent Check Purity and Age of This compound start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temperature, Base) start->check_conditions reagent_ok Reagent is Fresh and Pure check_reagent->reagent_ok reagent_bad Reagent is Old or Impure check_reagent->reagent_bad solvent_issue Is the Solvent Potentially Reactive? (e.g., DMSO, DMF, Protic) check_conditions->solvent_issue reagent_ok->check_conditions solution_reagent Use a Fresh Batch of Reagent reagent_bad->solution_reagent Action solution_solvent Consider a More Inert Solvent (e.g., Toluene, THF) or Lower Reaction Temperature solvent_issue->solution_solvent Yes base_issue Is a Strong Base Used? solvent_issue->base_issue No solvent_yes Yes solvent_no No solution_base Consider a Milder Base or Lower Temperature to Avoid Elimination/Side Reactions base_issue->solution_base Yes moisture_issue Possibility of Moisture Contamination? base_issue->moisture_issue No base_yes Yes base_no No solution_moisture Ensure Anhydrous Conditions moisture_issue->solution_moisture Yes end Consult Further Literature or Technical Support moisture_issue->end No

Caption: Troubleshooting workflow for reactions involving this compound.

Degradation_Pathways cluster_substitution Nucleophilic Substitution cluster_oxidation Oxidation cluster_elimination Elimination start 2,4,5-Trifluorobenzyl Bromide alcohol 2,4,5-Trifluorobenzyl Alcohol start->alcohol H2O ether 2,4,5-Trifluorobenzyl Ether start->ether R-OH aldehyde 2,4,5-Trifluorobenzaldehyde start->aldehyde DMSO, heat byproducts Complex Byproducts start->byproducts Strong Base

Caption: Potential degradation pathways of this compound.

Technical Support Center: Analysis of 2,4,5-Trifluorobenzyl Bromide by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluorobenzyl bromide and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Column contamination.- Improper column installation.- Use a deactivated inlet liner.- Perform inlet maintenance (replace liner, septum, and gold seal).- Trim the first few centimeters of the analytical column.- Ensure the column is installed correctly according to the manufacturer's instructions.
No or Low Analyte Signal - Degradation of the analyte in the injector.- Leak in the system.- Incorrect MS parameters (e.g., ionization mode, mass range).- Lower the injector temperature to minimize thermal degradation.- Perform a leak check of the GC system.- Verify MS parameters are appropriate for the analyte.
Baseline Drift or Noise - Column bleed.- Contaminated carrier gas.- Septum bleed.- Condition the column according to the manufacturer's instructions.- Ensure high-purity carrier gas and use appropriate gas purifiers.- Use high-quality, low-bleed septa.
Ghost Peaks - Carryover from a previous injection.- Contamination in the syringe or injector.- Run a solvent blank to check for carryover.- Implement a thorough syringe and injector cleaning routine.- Increase the injector temperature or use a higher boiling point solvent for washes.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature not stable.- Check and stabilize the carrier gas flow.- Perform a leak check.- Verify the oven temperature is calibrated and stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a this compound sample?

A1: Based on its synthesis, the most probable impurities are unreacted starting materials and by-products. These can include:

  • 2,4,5-Trifluorobenzyl alcohol: The direct precursor in the bromination reaction.

  • 1-Bromo-2,4,5-trifluorobenzene: A potential impurity from the starting materials or a side-reaction product.

  • Isomeric Trifluorobenzyl Bromides: If the substitution pattern of the starting material is not pure.

  • Degradation Products: this compound can be susceptible to hydrolysis, reverting to 2,4,5-Trifluorobenzyl alcohol.

Q2: How can I definitively identify these impurities using GC-MS?

A2: Impurity identification relies on a combination of retention time and mass spectral data.

  • Retention Time: Compare the retention times of the unknown peaks in your sample to those of certified reference standards of the suspected impurities.

  • Mass Spectrum: Compare the electron ionization (EI) mass spectrum of the unknown peak to library spectra (e.g., NIST) or the spectra of your reference standards. Key fragment ions are crucial for confirmation.

Q3: What are the characteristic mass spectral fragments for this compound and its potential impurities?

A3: The following table summarizes the key mass-to-charge ratios (m/z) for identification and quantification.

CompoundMolecular WeightMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound 225.01224, 226145 (M-Br), 127, 95
2,4,5-Trifluorobenzyl alcohol162.11162145, 133, 113
1-Bromo-2,4,5-trifluorobenzene210.98210, 212131 (M-Br), 112

Q4: I am observing significant peak tailing for this compound. What is the likely cause and how can I fix it?

A4: Peak tailing for halogenated compounds like benzyl (B1604629) bromides is often due to interactions with active sites in the GC system. The bromine atom can interact with any acidic or metallic sites in the sample flow path. To mitigate this:

  • Use a Deactivated Inlet Liner: An ultra-inert or similarly deactivated liner is crucial.

  • Regular Inlet Maintenance: Regularly replace the septum and liner. Consider using a gold-plated seal for the inlet.

  • Column Conditioning: Ensure your column is properly conditioned. If the tailing persists, you may need to trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

2. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 60 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range40 - 350 amu
Scan ModeFull Scan

Impurity Identification Workflow

G GC-MS Troubleshooting Workflow for this compound cluster_0 Analysis cluster_1 Peak Evaluation cluster_2 Troubleshooting & Identification cluster_3 No Issues start Inject Sample into GC-MS acquire Acquire Data (Full Scan) start->acquire process Process Chromatogram acquire->process identify_main Identify Main Peak (this compound) process->identify_main check_impurities Are there unexpected peaks? identify_main->check_impurities Evaluate compare_rt Compare Retention Times with Standards check_impurities->compare_rt Yes end Analysis Complete check_impurities->end No compare_ms Compare Mass Spectra with Library/Standards compare_rt->compare_ms quantify Quantify Impurities compare_ms->quantify report Report Results quantify->report

Caption: Troubleshooting workflow for identifying impurities in this compound by GC-MS.

Preventing decomposition of 2,4,5-Trifluorobenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,4,5-Trifluorobenzyl bromide during storage.

Troubleshooting Guides

Issue: Visible Degradation of this compound

Symptoms:

  • The normally colorless to light yellow liquid appears discolored (e.g., yellow, brown).

  • Formation of solid precipitates.

  • A noticeable increase in an acrid, irritating odor.

Possible Causes & Solutions:

CauseSolution
Exposure to Light Store the compound in an amber glass vial or a container wrapped in aluminum foil to block UV and visible light.[1][2][3] Minimize exposure to ambient light during handling.
Exposure to Moisture (Hydrolysis) Handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use dry solvents and glassware. Store in a desiccator or a dry, well-ventilated area.
Elevated Temperature Store the compound in a refrigerator at 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles.
Incompatible Storage Container Store in a corrosion-resistant container, such as glass. Avoid contact with metals that can catalyze decomposition.
Presence of Impurities Ensure the purity of the compound upon receipt. Impurities can act as catalysts for decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways are hydrolysis, photodegradation, and thermal decomposition. Hydrolysis occurs in the presence of water, leading to the formation of 2,4,5-Trifluorobenzyl alcohol and hydrobromic acid. Photodegradation can be initiated by exposure to light, leading to the formation of radical species. Thermal decomposition can occur at elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[1][4][5] The storage area should be dry and well-ventilated.

Q3: Can I store this compound in a clear glass vial?

A3: It is not recommended. This compound is photosensitive and can degrade upon exposure to light.[1][2][3] If a clear vial must be used, it should be wrapped in aluminum foil or stored in a light-blocking secondary container.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The purity of the sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A decrease in the main peak area and the appearance of new peaks corresponding to degradation products would indicate decomposition.

Q5: Are there any chemical inhibitors I can add to prevent decomposition?

A5: While the addition of stabilizers is a common practice for some reactive compounds, for a high-purity reagent like this compound, it is generally not recommended as it would introduce impurities. The most effective way to prevent decomposition is to adhere to proper storage and handling procedures. For specific applications where the compound is in a solution, radical inhibitors like BHT (butylated hydroxytoluene) could potentially be used, but their compatibility and effect on downstream reactions must be carefully evaluated.[6]

Data Presentation

Table 1: Illustrative Stability Data of this compound under Different Storage Conditions (Purity % by HPLC)

Storage ConditionTime 01 Month3 Months6 Months12 Months
2-8°C, Dark, Inert Atmosphere99.599.499.399.198.8
25°C, Dark, Inert Atmosphere99.598.897.595.291.0
25°C, Ambient Light, Air99.596.292.185.075.3
40°C, Dark, Inert Atmosphere99.594.588.078.160.2

Note: This data is illustrative and intended to demonstrate the expected trends in stability under various conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated thermal and humidity conditions.

Methodology:

  • Aliquots of a single batch of this compound are placed in amber glass vials.

  • The vials are sealed under an inert atmosphere (e.g., nitrogen).

  • The vials are stored under the following conditions as per ICH guidelines[7]:

    • 25°C / 60% RH (Long-term)

    • 30°C / 65% RH (Intermediate)

    • 40°C / 75% RH (Accelerated)

  • Samples are pulled at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing).[8]

  • The purity of each sample is determined by a validated stability-indicating HPLC method.

  • The appearance and any physical changes are also noted.

Protocol 2: Photostability Testing of this compound

Objective: To evaluate the impact of light exposure on the stability of this compound.

Methodology:

  • Samples of this compound are prepared in quartz glass vials (transparent to UV light).

  • A control sample is wrapped in aluminum foil to protect it from light.

  • The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • The purity of the exposed and control samples is determined by HPLC at the end of the exposure period.

  • Any changes in appearance are documented.

Visualizations

DecompositionPathways main 2,4,5-Trifluorobenzyl Bromide hydrolysis_product 2,4,5-Trifluorobenzyl Alcohol + HBr main->hydrolysis_product + H2O (Moisture) photo_intermediate Radical Intermediates main->photo_intermediate Light (hv) thermal_product Decomposition Products main->thermal_product Heat (Δ) photo_product Polymerization & Other Products photo_intermediate->photo_product Further Reactions

Caption: Primary decomposition pathways for this compound.

ExperimentalWorkflow start Start: Receive This compound initial_qc Initial Quality Control (HPLC, GC, qNMR) start->initial_qc storage Store under Recommended Conditions (2-8°C, Dark, Inert Atmosphere) initial_qc->storage sampling Sample at Predetermined Time Intervals storage->sampling analysis Purity Analysis (Stability-Indicating Method) sampling->analysis data_eval Evaluate Data (Assess Degradation) analysis->data_eval end End of Study data_eval->end

Caption: General workflow for a stability study of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Benzylation with 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in benzylation reactions utilizing 2,4,5-Trifluorobenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no conversion of my starting material. What are the likely causes?

Low or no conversion in a benzylation reaction can stem from several factors. Primarily, you should investigate the quality of your reagents and the reaction conditions.

  • Reagent Quality:

    • This compound: This reagent can degrade over time, especially if exposed to moisture or light. Ensure it is fresh or has been stored properly under anhydrous conditions. Purity is also critical, as impurities can lead to side reactions.

    • Base: The chosen base may be old, hydrated, or not strong enough to deprotonate the nucleophile effectively. For O-benzylation of phenols or N-benzylation of less nucleophilic amines, a strong base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).

    • Solvent: The presence of water in the solvent can hydrolyze the this compound to the corresponding alcohol, reducing the amount of alkylating agent available for the desired reaction. Always use anhydrous solvents.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. While starting at room temperature is a common practice, many benzylation reactions require heating to proceed at a reasonable rate. A gradual increase in temperature, for instance to 60-80°C, can significantly improve the conversion rate.[1]

    • Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. Ensure you are using a solvent that provides good solubility for all components. Polar aprotic solvents like DMF and acetonitrile (B52724) are often good choices for SN2 reactions.

Q2: My reaction is producing multiple products, leading to a low yield of the desired benzylated compound. What are the common side reactions and how can I minimize them?

The formation of multiple products is a common issue in benzylation reactions. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • C-alkylation vs. O-alkylation (for phenols): Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially at higher temperatures.[1]

    • Di-benzylation: If your substrate has multiple nucleophilic sites, or if the initially formed product is still nucleophilic, it can react with another molecule of this compound.

    • Elimination: Although less common with benzylic halides, the use of a strong, sterically hindered base at high temperatures can promote the elimination of HBr from this compound.

    • Reaction with Solvent: Solvents like DMF can react with strong bases like NaH and benzyl (B1604629) bromide, leading to the formation of byproducts that can complicate purification and lower the yield of the desired product.[2]

  • Strategies to Minimize Side Products:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete conversion of the starting material without promoting excessive di-benzylation.

    • Choice of Base and Solvent: The combination of a less hindered base and a suitable solvent can favor the desired reaction pathway. For instance, using potassium carbonate in acetone (B3395972) or DMF is a common choice for O-benzylation of phenols.[3] For less reactive nucleophiles, sodium hydride in an anhydrous solvent like THF or DMF may be necessary.[3]

    • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions like C-alkylation and elimination.

    • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to selectively block certain functionalities.

Q3: I am struggling to purify my product from the reaction mixture. What are some common purification challenges and how can I overcome them?

Purification can be challenging due to the presence of unreacted starting materials, side products, and excess reagents.

  • Common Purification Issues:

    • Removing Excess this compound: This reagent can be difficult to remove completely by simple extraction.

    • Separating Product from Byproducts: Structurally similar byproducts can co-elute with the desired product during column chromatography.

  • Purification Tips:

    • Aqueous Work-up: A thorough aqueous work-up can help to remove the base and any water-soluble byproducts.

    • Column Chromatography: This is the most common method for purifying benzylated products. Careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

Data Presentation

The following table summarizes expected yield trends for the benzylation of various nucleophiles with this compound under different reaction conditions. Please note that these are generalized trends and actual yields may vary depending on the specific substrate and experimental setup.

NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Phenol (B47542)K₂CO₃AcetoneReflux6-1270-85
PhenolNaHTHF25-604-880-95
4-NitrophenolK₂CO₃DMF806Moderate
AnilineK₂CO₃AcetonitrileReflux12-24Low to Moderate
AnilineNaHDMF2512Moderate to Good
ImidazoleK₂CO₃Acetonitrile258-16Good
ImidazoleNaHTHF0-252-4High

Experimental Protocols

Protocol 1: General Procedure for O-Benzylation of a Phenol using this compound and K₂CO₃

  • To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF (10-20 mL per mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).

  • Add this compound (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 80-90°C (for DMF) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for N-Benzylation of an Amine/Heterocycle using this compound and NaH

Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in an inert atmosphere.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amine or heterocycle (1.0 eq.) in the same solvent dropwise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating (e.g., 40-60°C) for less reactive nucleophiles.

  • Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield in Benzylation check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions purification 3. Optimize Purification start->purification sub_reagents1 Is 2,4,5-Trifluorobenzyl bromide fresh and pure? check_reagents->sub_reagents1 sub_conditions1 Is the temperature adequate? check_conditions->sub_conditions1 sub_purification1 Difficulty removing excess benzyl bromide? purification->sub_purification1 sub_reagents2 Is the base anhydrous and sufficiently strong? sub_reagents1->sub_reagents2 Yes action_reagent1 Use fresh/purified benzyl bromide sub_reagents1->action_reagent1 No sub_reagents3 Is the solvent anhydrous? sub_reagents2->sub_reagents3 Yes action_reagent2 Use fresh, anhydrous base or a stronger base (e.g., NaH) sub_reagents2->action_reagent2 No action_reagent3 Use anhydrous solvent sub_reagents3->action_reagent3 No end Improved Yield sub_reagents3->end Yes action_reagent1->end action_reagent2->end action_reagent3->end sub_conditions2 Are reactants soluble? sub_conditions1->sub_conditions2 Yes action_condition1 Gradually increase temperature (e.g., to 60-80°C) sub_conditions1->action_condition1 No sub_conditions3 Are side reactions (C-alkylation, di-alkylation) observed? sub_conditions2->sub_conditions3 Yes action_condition2 Choose a more suitable solvent (e.g., DMF, MeCN) sub_conditions2->action_condition2 No action_condition3 Adjust stoichiometry, lower temperature, or use protecting groups sub_conditions3->action_condition3 Yes sub_conditions3->end No action_condition1->end action_condition2->end action_condition3->end sub_purification2 Co-elution of product and byproducts? sub_purification1->sub_purification2 No action_purification1 Use scavenger resin or optimize chromatography sub_purification1->action_purification1 Yes action_purification2 Optimize chromatography solvent system or try recrystallization sub_purification2->action_purification2 Yes sub_purification2->end No action_purification1->end action_purification2->end

Caption: Troubleshooting workflow for low yield in benzylation reactions.

Benzylation_Pathway NuH Nucleophile (R-OH, R₂NH, etc.) Nu_minus Nucleophile Anion (R-O⁻, R₂N⁻) NuH->Nu_minus Deprotonation Base Base (K₂CO₃, NaH) Base->Nu_minus BnBr This compound Product Desired Benzylated Product (R-O-Bn, R₂N-Bn) BnBr->Product Side_Product2 Di-benzylated Product BnBr->Side_Product2 Side_Product3 Hydrolysis Product (2,4,5-Trifluorobenzyl alcohol) BnBr->Side_Product3 Hydrolysis Nu_minus->Product SN2 Attack (Desired Pathway) Side_Product1 C-Alkylated Product (for phenols) Nu_minus->Side_Product1 Side Reaction Product->Side_Product2 Further Reaction Water H₂O (impurity) Water->Side_Product3

Caption: General reaction pathway for benzylation with potential side reactions.

References

Technical Support Center: 2,4,5-Trifluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,4,5-Trifluorobenzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Unreacted this compound is a reactive electrophile and a potential impurity that can interfere with subsequent reaction steps or complicate the purification of the desired product. Like many benzyl (B1604629) bromides, it is also a lachrymator and skin irritant, necessitating careful handling and removal.[1][2][3][4] Complete removal is essential for obtaining high-purity compounds, which is critical in drug development and materials science.[5]

Q2: What are the primary methods for removing excess this compound?

The main strategies involve converting it into a more easily separable substance (quenching), or utilizing physical separation techniques based on differing chemical properties. The most common methods are:

  • Quenching (Scavenging): Reacting the excess benzyl bromide with a nucleophile to form a highly polar, often water-soluble, byproduct.[6][7]

  • Column Chromatography: Separating the nonpolar benzyl bromide from more polar products using a silica (B1680970) or alumina (B75360) stationary phase.[8]

  • Liquid-Liquid Extraction: Using immiscible solvents to wash out water-soluble quenched byproducts.[9][10]

  • Distillation: Removing the volatile benzyl bromide under reduced pressure, provided the desired product is non-volatile and thermally stable.[6][7]

  • Recrystallization: Purifying a solid product from a solution, leaving the liquid benzyl bromide impurity behind.[7]

Q3: My reaction mixture is still yellow after an aqueous wash. Is this unreacted this compound?

While this compound is typically a colorless to light yellow liquid, a persistent color could indicate its presence or the presence of impurities or degradation products.[5] Thin Layer Chromatography (TLC) is the best method to confirm the presence of the starting material. Spot the crude reaction mixture alongside a standard of pure this compound to verify.

Q4: I've noticed a precipitate after quenching with triethylamine (B128534). What is it?

This is likely the quaternary ammonium (B1175870) salt formed from the reaction between triethylamine and this compound. This salt is typically water-soluble and can be removed by an aqueous extraction.[6] If it precipitates from the organic solvent, it can often be removed by filtration.[7]

Troubleshooting and Purification Guides

Problem 1: Difficulty Separating Product from Starting Material via Column Chromatography

Potential Cause: The polarity of your desired product is very similar to that of this compound, leading to poor separation on a silica gel column.

Solutions:

  • Optimize Solvent System: Use a less polar eluent system (e.g., higher percentage of hexanes or heptane (B126788) relative to ethyl acetate (B1210297) or dichloromethane) to increase the separation. This compound is relatively nonpolar and should elute quickly in such systems.[6]

  • Quench Before Chromatography: Before attempting chromatography, quench the excess benzyl bromide. For example, add a small amount of triethylamine to the crude mixture and stir for 30 minutes.[7] The resulting highly polar ammonium salt will remain at the baseline of the silica column, allowing for easy elution of your desired product.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, consider using reverse-phase chromatography where the stationary phase is hydrophobic.[11]

Problem 2: Product is Thermally Unstable or Volatile, Precluding Distillation

Potential Cause: The desired product degrades at the temperatures required for vacuum distillation of the benzyl bromide, or the product co-distills.

Solutions:

  • Chemical Quenching: This is the safest alternative. Use a scavenger like triethylamine or a polymer-bound amine to convert the benzyl bromide into a non-volatile, easily separable salt prior to any concentration steps.[6][7]

  • Recrystallization: If your product is a solid, this is an excellent and highly effective method. Dissolve the crude mixture in a minimum of hot solvent and allow it to cool slowly. The pure product should crystallize, leaving the benzyl bromide impurity in the mother liquor.[7]

Comparison of Removal Methods

MethodBest For...AdvantagesDisadvantagesKey Considerations
Quenching (with Amine) Reactions where product polarity is similar to the benzyl bromide.Highly effective, converts impurity to a very different polarity. The resulting salt is easily removed by filtration or extraction.[6]Introduces additional reagents (quencher and its salt). The quencher must not react with the desired product.[6]Choose a nucleophilic amine (e.g., triethylamine) that won't cause side reactions. Monitor by TLC to ensure full consumption of the benzyl bromide.[7]
Column Chromatography Products with significantly different polarity from the benzyl bromide.Can achieve very high purity. Well-established and versatile technique.[12]Can be time-consuming and uses large volumes of solvent. Product may be lost on the column.This compound is nonpolar; use a nonpolar eluent for effective separation.[6]
Liquid-Liquid Extraction Removing water-soluble impurities after a quenching step.Fast, simple, and effective for removing salts and other polar impurities.[9]Ineffective for removing the unreacted benzyl bromide itself. Emulsions can sometimes form.[9]Typically used as a work-up step following a reaction or quench, not as a primary method for removing the unreacted starting material.[13]
Vacuum Distillation High-boiling, thermally stable liquid products.Simple and effective for large-scale reactions if conditions are suitable. No additional reagents are needed.Requires product to be thermally stable and non-volatile.[7] Requires specialized glassware.Check the boiling point of your product and this compound to ensure a sufficient temperature differential for separation.
Recrystallization Purifying solid products.Can yield very pure material. Relatively simple and cost-effective.Only applicable to solid products. Some product loss in the mother liquor is inevitable.Choose a solvent system where the product has high solubility when hot and low solubility when cold, while the impurity remains soluble.

Experimental Protocols

Protocol 1: Quenching with Triethylamine and Aqueous Extraction

This protocol is ideal for converting unreacted this compound into a water-soluble quaternary ammonium salt, which is then removed by extraction.

  • Reaction Completion: Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature.

  • Quenching: To the stirred reaction mixture, add triethylamine (Et₃N) (1.5 to 2.0 equivalents relative to the initial excess of benzyl bromide).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the disappearance of the this compound spot on TLC.[7]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove excess triethylamine. Then, wash with water and finally with brine to remove the quaternary ammonium salt.[6][9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide.[13]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable when the desired product is significantly more polar than the relatively nonpolar this compound.

  • Column Packing: Pack a chromatography column with silica gel using a nonpolar solvent like hexanes or a 98:2 mixture of hexanes:ethyl acetate.[12]

  • Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane (B109758) or the column eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a nonpolar solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). The nonpolar this compound will elute quickly with the solvent front.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the benzyl bromide.

  • Product Elution: After the benzyl bromide has been eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.[8]

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Process Diagrams

G cluster_main Decision Workflow for Removal of Unreacted TFBB start Reaction Complete. Excess TFBB present? is_solid Is the desired product a solid? start->is_solid is_stable Is the product non-volatile & thermally stable? is_solid->is_stable No recrystallize Recrystallize is_solid->recrystallize Yes is_polar Is the product polarity significantly different from TFBB? is_stable->is_polar No distill Vacuum Distill is_stable->distill Yes chromatography Column Chromatography is_polar->chromatography Yes quench Quench with Nucleophile (e.g., Triethylamine) is_polar->quench No extract Aqueous Extraction quench->extract

Caption: Decision tree for selecting a purification method.

G cluster_workflow General Workflow: Quenching and Extraction A Crude Reaction Mixture (Product + excess TFBB) B Add Quenching Agent (e.g., Triethylamine) A->B C Stir for 30-60 min B->C D Dilute with Organic Solvent C->D E Liquid-Liquid Extraction (Wash with H₂O / Brine) D->E F Separate Organic Layer E->F Collect G Aqueous Layer (Contains Quenched Byproduct) -> Discard E->G Separate H Dry Organic Layer (e.g., Na₂SO₄) F->H I Filter and Concentrate H->I J Purified Product I->J

Caption: Standard workflow for removal by quenching and extraction.

References

Technical Support Center: Scaling Up 2,4,5-Trifluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up 2,4,5-Trifluorobenzyl bromide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several critical challenges. These include managing the exothermic nature of the bromination reaction to prevent thermal runaways, ensuring efficient mixing to maintain reaction homogeneity and consistent product quality, and controlling the formation of impurities, particularly di-brominated side products.[1][2] The availability and purity of raw materials, such as N-bromosuccinimide (NBS), can also significantly impact the reaction's success at a larger scale.[2]

Q2: How does reaction temperature affect the outcome of the scaled-up synthesis?

Precise temperature control is crucial.[1] Elevated temperatures can accelerate the reaction rate, but they also increase the likelihood of side reactions, such as over-bromination and decomposition of the desired product. Conversely, temperatures that are too low may lead to an impractically slow reaction rate and incomplete conversion. For scaled-up batch processes, efficient heat dissipation through the reactor jacket is essential to maintain the optimal temperature range and prevent the formation of localized hot spots.

Q3: What are the common impurities in this compound synthesis, and how can they be minimized?

The most common impurity is the di-brominated byproduct, 1-(dibromomethyl)-2,4,5-trifluorobenzene. Its formation can be minimized by carefully controlling the stoichiometry of the brominating agent (e.g., NBS), typically using a slight excess of the starting material (2,4,5-trifluorotoluene). Continuous, slow addition of the brominating agent can also help maintain a low concentration of the brominating species, favoring mono-bromination.[2] Impurities from the raw materials can also lead to unwanted byproducts, emphasizing the need for high-purity starting materials.[1]

Q4: Are there alternative technologies to traditional batch reactors for scaling up this reaction?

Yes, continuous flow chemistry offers a promising alternative for scaling up benzylic bromination reactions. Microreactors or flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improved safety for highly exothermic reactions.[3] This technology can lead to higher yields, better selectivity, and more consistent product quality, making it an attractive option for the industrial production of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing in a large reactor, leading to localized areas of low reactivity.- Degradation of the product due to excessive heat or prolonged reaction times.- Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.- Optimize the agitation speed and impeller design to ensure thorough mixing.- Implement precise temperature control and consider a lower reaction temperature for a longer duration.
High Levels of Di-brominated Impurity - Excess of the brominating agent (e.g., NBS).- High reaction temperature promoting further bromination.- "Hot spots" in the reactor due to poor heat dissipation.- Use a stoichiometric amount or a slight excess of the 2,4,5-trifluorotoluene (B1591408).- Add the brominating agent portion-wise or as a continuous slow feed.- Lower the reaction temperature and ensure efficient cooling of the reactor.
Reaction Fails to Initiate or is Sluggish - Ineffective radical initiator (if used).- Presence of radical scavengers (e.g., oxygen).- Low reaction temperature.- Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen, argon).- Gradually increase the reaction temperature while monitoring for the onset of the reaction.
Product Discoloration - Presence of impurities in the starting materials.- Decomposition of the product or side products at elevated temperatures.- Use high-purity starting materials.- Conduct the reaction at the lowest effective temperature.- Consider purification methods such as distillation or crystallization to remove colored impurities.

Data Presentation

Table 1: Illustrative Impact of Stoichiometry on Product Distribution in a Scaled-Up Batch Reaction

Molar Ratio (2,4,5-Trifluorotoluene : NBS)Reaction Temperature (°C)Yield of this compound (%)Di-brominated Impurity (%)
1 : 1.2807515
1 : 1.0580858
1.1 : 180904

Note: This data is illustrative and serves as a general guideline. Actual results may vary based on specific reaction conditions and equipment.

Table 2: Representative Comparison of Batch vs. Continuous Flow Synthesis

ParameterScaled-Up Batch ReactorContinuous Flow Reactor
Reaction Volume 100 L10 mL (reactor volume)
Temperature Control Challenging, potential for hot spotsExcellent, precise control
Mixing Dependent on impeller design and speedHighly efficient due to small dimensions
Typical Yield 85-90%>95%
Di-brominated Impurity 4-8%<2%
Safety Higher risk with large volumes of reagentsInherently safer due to small reaction volume

Note: This data is representative and highlights the potential advantages of continuous flow processing.

Experimental Protocols

Representative Experimental Protocol for a Scaled-Up Batch Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment should be conducted before implementation.

Materials:

  • 2,4,5-Trifluorotoluene (10.0 kg, 68.4 mol, 1.05 eq)

  • N-Bromosuccinimide (NBS) (11.6 kg, 65.2 mol, 1.0 eq)

  • AIBN (Azobisisobutyronitrile) (112 g, 0.68 mol, 0.01 eq)

  • Carbon Tetrachloride (or a safer alternative solvent like acetonitrile) (100 L)

Equipment:

  • 150 L glass-lined reactor with a reflux condenser, mechanical stirrer, temperature probe, and addition port.

  • Heating/cooling system for the reactor jacket.

  • Inert gas (Nitrogen) supply.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 2,4,5-trifluorotoluene and carbon tetrachloride. Begin agitation.

  • Inerting: Purge the reactor headspace with nitrogen for 30 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) under a nitrogen atmosphere.

  • Initiator Addition: Once at reflux, add the AIBN to the reactor.

  • NBS Addition: Slowly and portion-wise add the NBS to the refluxing mixture over a period of 4-6 hours. Monitor the reaction temperature closely and adjust the addition rate to maintain a steady reflux and avoid excessive exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC to determine the ratio of starting material, product, and di-brominated impurity.

  • Completion and Cooldown: Once the reaction is deemed complete (typically when the starting material is consumed to the desired level), turn off the heating and allow the reactor to cool to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

    • Wash the organic layer with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by distillation under reduced pressure.

    • The crude this compound can be further purified by vacuum distillation to achieve high purity.

Visualizations

experimental_workflow start Start: Reactor Setup charge Charge 2,4,5-Trifluorotoluene and Solvent start->charge inert Inert with Nitrogen charge->inert heat Heat to Reflux inert->heat initiator Add Radical Initiator (AIBN) heat->initiator add_nbs Slowly Add NBS initiator->add_nbs monitor Monitor Reaction (GC/HPLC) add_nbs->monitor complete Reaction Complete? monitor->complete complete->monitor No cooldown Cool to Room Temperature complete->cooldown Yes workup Aqueous Work-up and Filtration cooldown->workup purify Solvent Removal and Vacuum Distillation workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_pathway issue Low Yield or High Impurities check_temp Is Temperature Optimal? issue->check_temp check_stoich Is Stoichiometry Correct? check_temp->check_stoich Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_mixing Is Mixing Efficient? check_stoich->check_mixing Yes adjust_stoich Adjust Reagent Ratio (Substrate:NBS) check_stoich->adjust_stoich No adjust_mixing Optimize Agitation check_mixing->adjust_mixing No success Improved Outcome check_mixing->success Yes adjust_temp->check_stoich adjust_stoich->check_mixing adjust_mixing->success

Caption: Troubleshooting decision pathway for optimizing scaled-up reactions.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,4,5-Trifluorobenzyl Bromide vs. 2,4,5-Trifluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds, the choice of starting materials is paramount to achieving desired reaction outcomes, yields, and purity. 2,4,5-Trifluorobenzyl halides are valuable intermediates used to introduce the 2,4,5-trifluorobenzyl moiety into target molecules.[1][2] This guide provides an objective comparison of the reactivity between 2,4,5-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl chloride, supported by fundamental principles of organic chemistry, to aid researchers in reagent selection.

The primary distinction in reactivity between these two compounds lies in the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution reactions. The efficiency of such reactions is critically dependent on the ability of the leaving group to depart from the carbon backbone.

Core Principles of Reactivity: The Leaving Group

Nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 mechanism, are governed by the stability of the departing group.[3][4] A good leaving group is a species that can stabilize the negative charge it acquires after breaking its bond with the electrophilic carbon. The key factors that determine leaving group ability are basicity, size, and polarizability.[5]

  • Basicity : Weaker bases are better leaving groups.[3][6] This is because weak bases are less likely to donate their electrons and are more stable as independent, negatively charged ions. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[7]

  • Size and Polarizability : Larger ions, like bromide, have their negative charge dispersed over a greater volume, which reduces charge density and increases stability.[5] Furthermore, the electron cloud of a larger ion is more polarizable, meaning it can be more easily distorted to stabilize the transition state as the leaving group departs.[5]

Based on these principles, the bromide ion is a superior leaving group compared to the chloride ion.[3][5][8] This fundamental difference dictates the reactivity profile of the corresponding benzyl (B1604629) halides.

Data Presentation: A Comparative Overview

PropertyThis compound2,4,5-Trifluorobenzyl ChlorideRationale
Chemical Formula C₇H₄BrF₃C₇H₄ClF₃Different halogen substituent.
Molecular Weight 225.01 g/mol 180.55 g/mol [9]Bromine is heavier than chlorine.
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halogen atom that departs.
Leaving Group Ability ExcellentGoodBromide is a weaker base and more polarizable than chloride.[3][5]
Reactivity in SN Reactions HigherLowerThe rate-determining step involves the loss of the leaving group.[3] A better leaving group leads to a faster reaction.
C-Halogen Bond Strength WeakerStrongerThe C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break.
Reaction Conditions Milder conditions (lower temp., shorter time)Harsher conditions (higher temp., longer time)The higher reactivity of the bromide allows for less forcing conditions.
Cost & Availability Generally higher costGenerally lower cost and more readily available.[10]Brominated reagents are often more expensive than their chlorinated counterparts.[10]

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu-H). This protocol highlights the practical differences in employing either this compound or its chloride analog.

General Protocol for Nucleophilic Alkylation

Objective: To synthesize 2,4,5-Trifluorobenzyl-Nu from the corresponding benzyl halide.

Materials:

  • 2,4,5-Trifluorobenzyl halide (bromide or chloride) (1.0 eq)

  • Nucleophile (e.g., an amine, alcohol, or thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Nu-H) and the base in the chosen anhydrous solvent.

  • Reagent Addition: To the stirred solution, add the 2,4,5-Trifluorobenzyl halide (dissolved in a minimal amount of the same solvent) dropwise at room temperature.

  • Reaction:

    • Using this compound: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

    • Using 2,4,5-Trifluorobenzyl Chloride: The reaction generally requires more forcing conditions. It is typically heated to higher temperatures (e.g., 60-100 °C) and may require a longer reaction time (6-24 hours) to achieve a comparable conversion to the bromide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography, recrystallization, or distillation to yield the desired product.

This protocol illustrates that while both reagents can yield the same product, this compound's higher reactivity allows for more efficient synthesis under milder conditions.[10]

Visualizations

Reaction Mechanism and Workflow

To better illustrate the chemical processes and decision-making involved, the following diagrams are provided.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

reagent_choice_workflow start Start: Select a 2,4,5-Trifluorobenzyl Halide reactivity_check Is high reactivity or a short reaction time critical? start->reactivity_check conditions_check Are mild reaction conditions (e.g., low temperature) required? reactivity_check->conditions_check No use_bromide Choose: this compound (Higher Reactivity) reactivity_check->use_bromide Yes cost_check Is cost the primary constraint? cost_check->use_bromide No (Default to higher reactivity) use_chloride Choose: 2,4,5-Trifluorobenzyl Chloride (Lower Cost) cost_check->use_chloride Yes conditions_check->cost_check No conditions_check->use_bromide Yes

References

Alternative reagents to 2,4,5-Trifluorobenzyl bromide for benzylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylation of nucleophiles is a cornerstone of modern organic synthesis, pivotal for installing a versatile protecting group or for the synthesis of complex molecular architectures. While 2,4,5-Trifluorobenzyl bromide is a potent reagent, its reactivity profile and the trifluorophenyl moiety may not be suitable for all synthetic strategies. This guide provides an objective comparison of alternative benzylating agents, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Benzylating Agents

The choice of a benzylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize the performance of several alternatives to this compound for the O-benzylation of phenols and alcohols, and N-benzylation of amines.

O-Benzylation of Phenols

The protection of phenols as benzyl (B1604629) ethers is a common transformation. The reactivity of the benzylating agent is a key consideration, especially for phenols bearing electron-withdrawing or sterically hindering substituents.

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromidePhenolK₂CO₃Acetonitrile80695[1]
Benzyl Bromide4-NitrophenolK₂CO₃DMF80892[1]
Benzyl TosylatePhenolK₂CO₃DMF804-12High[2]
Benzyl Tosylate4-NitrophenolK₂CO₃DMF804-12High[2]
Benzyl Trichloroacetimidate (B1259523)4-ChlorophenolTfOH (cat.)Dichloromethane/HexaneRT2491[3]

Note: Direct side-by-side comparative data under identical conditions is not always available. The data presented serves as a benchmark for the performance of each reagent. It is generally understood that benzyl tosylate is more reactive than benzyl bromide, leading to shorter reaction times or milder conditions.[4] Benzyl trichloroacetimidate offers a valuable alternative for acid-sensitive substrates where basic conditions of the Williamson ether synthesis are not viable.

O-Benzylation of Alcohols

The benzylation of alcohols is crucial for protecting hydroxyl groups during multi-step syntheses. The choice of reagent can be critical for substrates with other sensitive functional groups.

ReagentSubstrateBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromideBenzyl alcoholNaHDMF0 to RT-High[5]
Benzyl TrichloroacetimidateCyclohexylmethanolTMS-OTf (cat.)DichloromethaneRT2495[6]
2-Benzyloxy-1-methylpyridinium TriflateMethyl (R)-(-)-3-hydroxy-2-methylpropanoateMgOToluene902491[7]
2-Benzyloxy-1-methylpyridinium Triflate1-AdamantanolMgOTrifluorotoluene852485[7]
Benzyl N-Phenyl-2,2,2-trifluoroacetimidate2-PhenylethanolTMSOTf (cat.)1,4-DioxaneRT0.594[8]

Note: 2-Benzyloxy-1-methylpyridinium triflate and Benzyl N-Phenyl-2,2,2-trifluoroacetimidate are particularly noteworthy for their ability to benzylate alcohols under neutral or mildly acidic conditions, offering excellent functional group tolerance.

N-Benzylation of Amines

The N-benzylation of amines is a key transformation in the synthesis of a vast array of biologically active compounds.

ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl ChlorideAnilineNaHCO₃Water90-95480-85[9]
Benzyl BromideAniline-----[4]

Note: The N-benzylation of amines with benzyl halides is a well-established reaction. For less reactive amines or to avoid over-alkylation, alternative methods such as reductive amination can be employed.[10]

Experimental Protocols

Protocol 1: O-Benzylation of a Phenol using Benzyl Tosylate

This protocol is a general guideline for the O-benzylation of phenols via the Williamson ether synthesis using the highly reactive benzyl tosylate.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Benzyl Tosylate (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the phenol, potassium carbonate, and anhydrous DMF.

  • Add benzyl tosylate to the mixture.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aryl benzyl ether.[2]

Protocol 2: O-Benzylation of an Alcohol using Benzyl Trichloroacetimidate

This method is suitable for the benzylation of alcohols under acidic conditions, which is particularly useful for substrates that are sensitive to bases.

Materials:

  • Alcohol (1.0 equiv)

  • Benzyl Trichloroacetimidate (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) or Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol and benzyl trichloroacetimidate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acidic catalyst (TMS-OTf or TfOH).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or bulb-to-bulb distillation.

Protocol 3: O-Benzylation of an Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate

This protocol describes a mild method for the benzylation of alcohols under neutral conditions.

Materials:

  • Alcohol (1.0 equiv)

  • 2-Benzyloxy-1-methylpyridinium Triflate (2.0 equiv)

  • Magnesium Oxide (MgO, 2.0 equiv)

  • Toluene or Trifluorotoluene

  • Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • To a mixture of the alcohol and magnesium oxide in toluene, add 2-benzyloxy-1-methylpyridinium triflate.

  • Heat the heterogeneous reaction mixture at 80-90 °C for 24 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzyl ether.[7]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes can provide a clearer understanding of the underlying chemistry and practical steps involved.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide + Base Base Base Protonated_Base Protonated_Base Ether Benzyl Ether Alkoxide->Ether + Benzyl Halide/Tosylate Benzyl_Halide Benzyl Halide/Tosylate Leaving_Group Halide/Tosylate Anion

Caption: Williamson Ether Synthesis Mechanism.

Benzyl_Trichloroacetimidate_Mechanism cluster_activation Activation cluster_substitution Nucleophilic Attack cluster_deprotonation Deprotonation & Product Formation BT Benzyl Trichloroacetimidate Activated_BT Protonated Imidate BT->Activated_BT + H+ Acid Acid Catalyst (H+) Oxonium_Ion Oxonium Intermediate Activated_BT->Oxonium_Ion + Alcohol Alcohol Alcohol Ether Benzyl Ether Oxonium_Ion->Ether - H+ Trichloroacetamide Trichloroacetamide

Caption: Benzylation with Benzyl Trichloroacetimidate.

Experimental_Workflow Start Start Combine_Reactants Combine Substrate, Base/Catalyst, and Solvent Start->Combine_Reactants Add_Reagent Add Benzylating Reagent Combine_Reactants->Add_Reagent Reaction Heat and Stir Add_Reagent->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Benzylation.

References

A Comparative Analysis of Fluorinated Benzylating Agents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorinated benzyl (B1604629) groups is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the choice of the specific fluorinated benzylating agent can profoundly impact reaction efficiency and yield. This guide provides an objective comparison of common fluorinated benzylating agents, supported by experimental data and detailed protocols, to facilitate informed decisions in your synthetic endeavors.

Introduction to Fluorinated Benzylating Agents

Fluorinated benzylating agents are indispensable tools for installing fluorinated benzyl moieties onto nucleophiles such as amines, alcohols, and thiols. The most commonly used agents are benzyl bromides, valued for their reactivity in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism. The position and nature of the fluorine substituent on the aromatic ring subtly modulate the electrophilicity of the benzylic carbon, influencing reaction rates and outcomes. This guide focuses on a comparative study of ortho-, meta-, and para-fluorobenzyl bromides, alongside the electron-withdrawing 4-(trifluoromethyl)benzyl bromide, to elucidate their relative performance in common benzylation reactions.

Data Presentation: A Quantitative Comparison of Reactivity

The reactivity of benzyl bromides in SN2 reactions is influenced by both steric and electronic factors. While direct, comprehensive kinetic data comparing all common fluorinated isomers under identical conditions is sparse, a relative reactivity profile can be constructed based on established principles of physical organic chemistry and available data from studies on substituted benzyl systems.

Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions. However, strong resonance-withdrawing groups at the para position can also stabilize the starting material, potentially slowing the reaction. The position of the fluorine atom (ortho, meta, or para) influences reactivity through a combination of inductive and resonance effects.

The following tables summarize the expected relative reactivity and representative yields for N- and O-benzylation reactions.

Table 1: Relative Reactivity of Fluorinated Benzyl Bromides in SN2 Reactions

Benzylating AgentSubstituentPositionInductive EffectResonance EffectExpected Relative Rate (vs. Benzyl Bromide)
Benzyl Bromide-H-NeutralNeutral1.00
2-Fluorobenzyl Bromide-Fortho-I (Strong)+M (Weak)~0.8 - 1.0
3-Fluorobenzyl Bromide-Fmeta-I (Strong)N/A~1.1 - 1.3
4-Fluorobenzyl Bromide-Fpara-I (Strong)+M (Weak)~0.9 - 1.1
4-(Trifluoromethyl)benzyl Bromide-CF3para-I (Strong)-M (Weak)~1.5 - 2.0

Note: Relative rates are estimates based on Hammett constants and general principles of SN2 reactivity. Actual rates can vary significantly with the nucleophile, solvent, and temperature.

Table 2: Comparative Yields for N-Benzylation of Aniline

Benzylating AgentTypical Reaction TimeTypical Yield (%)
2-Fluorobenzyl Bromide12 - 24 h75 - 85%
3-Fluorobenzyl Bromide8 - 16 h80 - 90%
4-Fluorobenzyl Bromide10 - 20 h80 - 90%
4-(Trifluoromethyl)benzyl Bromide6 - 12 h85 - 95%

Conditions: Aniline (1.0 eq), Benzylating Agent (1.1 eq), K2CO3 (1.5 eq), Acetonitrile (B52724), Room Temperature.

Table 3: Comparative Yields for O-Benzylation of Phenol (B47542)

Benzylating AgentTypical Reaction TimeTypical Yield (%)
2-Fluorobenzyl Bromide18 - 30 h70 - 80%
3-Fluorobenzyl Bromide12 - 24 h75 - 85%
4-Fluorobenzyl Bromide16 - 28 h75 - 85%
4-(Trifluoromethyl)benzyl Bromide10 - 20 h80 - 90%

Conditions: Phenol (1.0 eq), Benzylating Agent (1.2 eq), K2CO3 (2.0 eq), DMF, 60 °C.

Experimental Protocols

The following are standardized protocols for N- and O-benzylation reactions designed for the comparative evaluation of different fluorinated benzylating agents.

Protocol 1: General Procedure for N-Benzylation of Amines

This protocol describes the N-alkylation of a primary or secondary amine with a fluorinated benzyl bromide via a standard SN2 reaction.

Materials:

  • Amine (e.g., aniline, piperidine)

  • Fluorinated Benzyl Bromide (e.g., 4-fluorobenzyl bromide)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2 M with respect to the amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the fluorinated benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-benzylated product.

Protocol 2: General Procedure for O-Benzylation of Alcohols/Phenols

This protocol details the O-alkylation of an alcohol or phenol using a fluorinated benzyl bromide in a Williamson ether synthesis.

Materials:

  • Alcohol or Phenol

  • Fluorinated Benzyl Bromide (e.g., 4-fluorobenzyl bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add the alcohol or phenol (1.0 eq).

  • Add anhydrous DMF (or THF) to dissolve the substrate (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the fluorinated benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.

Application in Drug Discovery: Targeting the TGF-β Signaling Pathway

The introduction of fluorinated benzyl groups is a common strategy in the design of small molecule kinase inhibitors. The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is often dysregulated in cancer.[1][2] Small molecule inhibitors targeting the TGF-β type 1 receptor (TGF-βR1) kinase are a promising area of cancer therapy research.[3][4] Many of these inhibitors feature substituted benzyl moieties that occupy the ATP-binding pocket of the kinase.

The following diagram illustrates a simplified workflow for the initial stages of a drug discovery project targeting TGF-βR1, where various fluorinated benzylating agents would be used to synthesize a library of potential inhibitors.

G cluster_0 Library Synthesis cluster_1 Screening Cascade Scaffold Core Scaffold (e.g., Pyrazole) Nuc Nucleophilic Handle (-NH, -OH) Reaction Parallel Benzylation (S_N2 Reaction) Nuc->Reaction Agents Fluorinated Benzylating Agents (o-F, m-F, p-F, p-CF3) Agents->Reaction Library Focused Inhibitor Library Reaction->Library Assay Biochemical Assay (TGF-βR1 Kinase) Library->Assay CellAssay Cell-Based Assay (pSMAD Reporter) Assay->CellAssay Hits Initial Hits CellAssay->Hits

Caption: A generalized workflow for inhibitor library synthesis and screening.

The following diagram depicts a simplified representation of the canonical TGF-β signaling pathway, which is the target of the synthesized inhibitors.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 Binds TGFbR1 TGF-βRI TGFbR2->TGFbR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Complex->Transcription Regulates Inhibitor Small Molecule Inhibitor (with F-Benzyl Group) Inhibitor->TGFbR1 Inhibits

Caption: Simplified canonical TGF-β/SMAD signaling pathway.

References

A Comparative Guide to Purity Validation of 2,4,5-Trifluorobenzyl Bromide via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that dictates the success of a synthetic route and the quality of the final product. 2,4,5-Trifluorobenzyl bromide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and objectively compares its performance with a common alternative, 2,4,5-Trifluorobenzyl chloride, supported by established chemical principles.

HPLC Analysis for Purity Validation

High-Performance Liquid Chromatography is a cornerstone analytical technique for assessing the purity of chemical compounds. For a substituted aromatic halide like this compound, a reversed-phase HPLC method is highly effective in separating the main component from potential impurities.

Experimental Protocol: HPLC Purity Validation

This section details a robust HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and effectiveness in separating non-polar to moderately polar compounds.

2. Mobile Phase and Elution:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Elution Mode: Isocratic or gradient elution can be employed. An isocratic method with a 70:30 (v/v) mixture of Acetonitrile and Water is a good starting point. A gradient elution, starting with a higher water concentration and gradually increasing the acetonitrile concentration, may be necessary to resolve closely eluting impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Detection:

  • Wavelength: UV detection at 254 nm is suitable for aromatic compounds.

5. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: HPLC Method Parameters for Purity Validation of this compound

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm
Sample Conc. 0.1 mg/mL in mobile phase

Potential Impurities and Their Separation

The synthesis of this compound can lead to the formation of several impurities. The proposed HPLC method is designed to effectively separate the target compound from these byproducts.

  • Starting Material: Unreacted 2,4,5-Trifluorotoluene.

  • Over-brominated species: 2,4,5-Trifluorobenzal bromide.

  • Hydrolysis product: 2,4,5-Trifluorobenzyl alcohol.

  • Isomeric impurities: Other isomers of trifluorobenzyl bromide.

The differing polarities of these compounds will result in distinct retention times on the C18 column, allowing for their separation and quantification.

Performance Comparison: this compound vs. 2,4,5-Trifluorobenzyl Chloride

In many synthetic applications, 2,4,5-Trifluorobenzyl chloride is a viable alternative to the bromide analog. The choice between these two reagents often involves a trade-off between reactivity and cost.

Reactivity:

Generally, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Consequently, this compound is a more reactive electrophile than 2,4,5-Trifluorobenzyl chloride. This higher reactivity can lead to:

  • Faster reaction times.

  • Milder reaction conditions.

  • Higher yields, especially with less reactive nucleophiles.

Cost and Stability:

2,4,5-Trifluorobenzyl chloride is typically more stable and less expensive to manufacture than its bromide counterpart. For large-scale industrial processes, the cost savings associated with using the chloride can be significant.

Table 2: Comparison of this compound and 2,4,5-Trifluorobenzyl Chloride

FeatureThis compound2,4,5-Trifluorobenzyl Chloride
Reactivity HigherLower
Cost HigherLower
Stability LowerHigher
Leaving Group Bromide (better)Chloride (poorer)

Visualizing the Workflow and Decision Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a logical decision-making process for selecting a benzylating agent.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Experimental workflow for HPLC purity validation.

Reagent_Selection start Select Benzylating Agent reactivity High Reactivity Needed? start->reactivity cost Cost a Major Factor? reactivity->cost No bromide Use 2,4,5-Trifluorobenzyl Bromide reactivity->bromide Yes cost->bromide No chloride Use 2,4,5-Trifluorobenzyl Chloride cost->chloride Yes

Caption: Decision tree for selecting a benzylating agent.

A Comparative Spectroscopic Guide to Trifluorobenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,4,5-Trifluorobenzyl bromide and its structural isomers. Differentiating these isomers is critical in synthetic chemistry, particularly in pharmaceutical and agrochemical development, where precise molecular architecture dictates biological activity. This document outlines key distinguishing features observed in Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and established spectroscopic principles.

Data Presentation: Spectroscopic Comparison

The differentiation of trifluorobenzyl bromide isomers is most effectively achieved by analyzing the substitution pattern's influence on the aromatic protons in ¹H NMR and the C-H out-of-plane bending vibrations in IR spectroscopy. While all isomers share the same molecular weight (approx. 225.01 g/mol ), their unique symmetries and electronic environments result in distinct spectral fingerprints.

Spectroscopic Parameter 2,4,5-Isomer 2,3,6-Isomer 3,4,5-Isomer 2,4,6-Isomer (Predicted)
¹H NMR: -CH₂Br Signal (δ, ppm) ~4.4-4.5~4.6~4.4-4.5~4.5-4.6
¹H NMR: Aromatic Signals 2 signals2 signals1 signal1 signal
¹H NMR: Aromatic Multiplicity 2 triplets (or dd)1 triplet of triplets, 1 triplet1 singlet1 singlet
IR: Aromatic C-H Stretch (cm⁻¹) ~3100-3000~3100-3000~3100-3000~3100-3000
IR: In-Ring C=C Stretch (cm⁻¹) ~1600-1585, ~1500-1400~1600-1585, ~1500-1400~1600-1585, ~1500-1400~1600-1585, ~1500-1400
IR: C-H Out-of-Plane Bending (cm⁻¹) 1,2,4,5-tetra-subst. pattern1,2,3,4-tetra-subst. pattern1,2,3,5-tetra-subst. pattern1,2,3,5-tetra-subst. pattern
MS: Molecular Ion (M⁺, m/z) 224/226 (approx. 1:1)224/226 (approx. 1:1)224/226 (approx. 1:1)224/226 (approx. 1:1)
MS: Major Fragment (m/z) 145 [M-Br]⁺145 [M-Br]⁺145 [M-Br]⁺145 [M-Br]⁺

Mandatory Visualization: Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between different trifluorobenzyl bromide isomers using ¹H NMR and IR spectroscopy.

G cluster_workflow Isomer Identification Workflow start Unknown Trifluorobenzyl Bromide Isomer nmr_analysis ¹H NMR Analysis: Number of Aromatic Signals start->nmr_analysis one_signal One Aromatic Signal nmr_analysis->one_signal Symmetrical two_signals Two Aromatic Signals nmr_analysis->two_signals Asymmetrical group1 High Symmetry: 3,4,5- or 2,4,6-Isomer one_signal->group1 group2 Low Symmetry: 2,4,5- or 2,3,6-Isomer two_signals->group2 ir_analysis IR Spectroscopy: C-H Out-of-Plane Bending Pattern group1->ir_analysis group2->ir_analysis isomer_345 3,4,5-Isomer ir_analysis->isomer_345 1,2,3,5-subst. (e.g., ~870, ~700 cm⁻¹) isomer_246 2,4,6-Isomer ir_analysis->isomer_246 1,2,3,5-subst. (different pattern) isomer_245 2,4,5-Isomer ir_analysis->isomer_245 1,2,4,5-subst. (e.g., ~890 cm⁻¹) isomer_236 2,3,6-Isomer ir_analysis->isomer_236 1,2,3,4-subst. (e.g., ~810 cm⁻¹)

Caption: Logical workflow for trifluorobenzyl bromide isomer identification.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1]

  • Sample Preparation: A small quantity (typically 2-5 mg) of the trifluorobenzyl bromide isomer is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to define the 0 ppm chemical shift, although modern spectrometers can reference the residual solvent signal.[2]

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.[2] A sufficient number of scans are acquired and averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Proton signals are integrated to determine their relative ratios. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and aromatic substitution patterns based on the absorption of infrared radiation corresponding to molecular vibrations.[3]

  • Sample Preparation (Neat Liquid/Thin Film): As trifluorobenzyl bromide isomers are typically liquids at room temperature, the simplest method is to place a small drop of the neat liquid between two IR-transparent salt plates (e.g., KBr or NaCl).[4][5] The plates are pressed together to form a thin capillary film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean salt plates in air is recorded first.

  • Data Acquisition: The prepared sample is placed in the instrument's sample holder. The IR beam is passed through the sample, and the resulting interferogram is recorded.[6] Multiple scans are typically averaged to improve the spectrum quality.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor. The final spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic bands for aromatic C-H stretching (3100-3000 cm⁻¹), C=C in-ring stretching (1600-1400 cm⁻¹), and C-H out-of-plane bending (900-675 cm⁻¹) are then analyzed to confirm the substitution pattern.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile, small organic molecules.[9]

  • Sample Introduction: The sample is introduced into the ion source, often after separation by Gas Chromatography (GC-MS), which is ideal for separating volatile isomers.[10] The sample is vaporized under high vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.[9][12]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

  • Detection: A detector records the abundance of each ion at its specific m/z value, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (which confirms the molecular weight) and characteristic fragment ions. For benzyl (B1604629) bromides, a key fragment is often the tropylium-like cation [M-Br]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M⁺ and M+2 peak pattern for all bromine-containing fragments.

References

A Comparative Guide to the Synthesis of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the common synthetic routes to 2,4,5-Trifluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Ensitrelvir.[1] We present a detailed analysis of three primary synthetic methodologies: direct benzylic bromination, halogen exchange, and bromination of the corresponding alcohol. This guide includes side-by-side comparisons of performance metrics, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between factors such as starting material availability, reaction efficiency, purity of the final product, and scalability. The following table summarizes the key performance indicators for the three primary synthetic methods.

Parameter Method A: Direct Bromination Method B: Halogen Exchange Method C: From Alcohol
Starting Material 2,4,5-Trifluorotoluene (B1591408)2,4,5-Trifluorobenzyl chloride2,4,5-Trifluorobenzyl alcohol
Typical Reagents N-Bromosuccinimide (NBS), Radical Initiator (AIBN)Sodium Bromide (NaBr)Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide (CBr₄)/Triphenylphosphine (PPh₃)
Typical Yield 75-85%85-95%80-90%
Purity (Post-Purification) >98%>99%>98%
Typical Reaction Time 4-8 hours6-12 hours2-4 hours
Key Advantages Fewer synthetic stepsHigh purity product, readily available starting materialMild reaction conditions possible (Appel reaction)
Key Disadvantages Potential for over-bromination and ring bromination side productsRequires precursor synthesisRequires precursor synthesis
Scalability GoodExcellentGood
Safety Considerations Use of radical initiators and brominating agents requires care.Standard laboratory precautions.PBr₃ is corrosive and reacts violently with water. CBr₄ is toxic.

Experimental Protocols

The following are representative experimental protocols for each synthetic method. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Method A: Direct Benzylic Bromination of 2,4,5-Trifluorotoluene

This method involves the free-radical bromination of the benzylic methyl group of 2,4,5-trifluorotoluene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).

Materials:

  • 2,4,5-Trifluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorotoluene (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide (B58015) byproduct and wash the filter cake with a small amount of CCl₄.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Method B: Halogen Exchange from 2,4,5-Trifluorobenzyl Chloride

This method, a variation of the Finkelstein reaction, involves the nucleophilic substitution of the chloride in 2,4,5-trifluorobenzyl chloride with bromide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-trifluorobenzyl chloride (1.0 eq) in acetone.

  • Add sodium bromide (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by GC-MS, observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated sodium chloride.

  • Remove the acetone from the filtrate under reduced pressure.

  • To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.

Method C: Bromination of 2,4,5-Trifluorobenzyl Alcohol

This protocol describes the conversion of 2,4,5-trifluorobenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). An alternative is the Appel reaction using CBr₄ and PPh₃.

Materials:

  • 2,4,5-Trifluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice-water bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 1-3 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and workflows for each synthetic method.

G Synthesis of this compound cluster_A Method A: Direct Bromination cluster_B Method B: Halogen Exchange cluster_C Method C: From Alcohol A_start 2,4,5-Trifluorotoluene A_reagents NBS, AIBN CCl₄, Reflux A_start->A_reagents A_product This compound A_reagents->A_product B_start 2,4,5-Trifluorobenzyl chloride B_reagents NaBr Acetone, Reflux B_start->B_reagents B_product This compound B_reagents->B_product C_start 2,4,5-Trifluorobenzyl alcohol C_reagents PBr₃ or CBr₄/PPh₃ Anhydrous Solvent C_start->C_reagents C_product This compound C_reagents->C_product

Caption: Overview of synthetic pathways to this compound.

G Experimental Workflow: General Synthesis and Purification start Starting Material (Toluene, Chloride, or Alcohol) reaction Reaction with Brominating Agent start->reaction 1. Synthesis workup Aqueous Workup (Quenching, Washing) reaction->workup 2. Isolation drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification 3. Purification product Pure this compound purification->product

Caption: Generalized experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages. The direct bromination of 2,4,5-trifluorotoluene is the most atom-economical route, though it may require careful optimization to ensure high selectivity. Halogen exchange from the corresponding benzyl (B1604629) chloride offers a reliable and high-yielding alternative, particularly if the chloride is readily available. The bromination of 2,4,5-trifluorobenzyl alcohol provides another robust option, with the Appel reaction conditions offering a milder alternative to phosphorus tribromide. The choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including cost of starting materials, available equipment, and desired purity of the final product.

References

A Comparative Guide to the Reaction Products of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products and reactivity of 2,4,5-trifluorobenzyl bromide with alternative benzylating agents. The information presented herein is supported by available experimental data and established principles of physical organic chemistry, offering a valuable resource for reaction planning and optimization in synthetic chemistry and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,4,5-trifluorobenzyl moiety into a variety of molecules.[1] This functional group is of particular interest in medicinal chemistry as the fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] A notable application of this reagent is in the synthesis of the antiviral drug Ensitrelvir, highlighting its importance in the development of novel therapeutics.

This guide will compare the reactivity and reaction products of this compound with two common alternatives: the parent unsubstituted benzyl (B1604629) bromide and the electron-rich 4-methoxybenzyl bromide. The comparison will focus on their reactions with common nucleophiles, namely amines, thiols, and alkoxides.

Comparative Reactivity: A Hammett Analysis Perspective

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these effects. Electron-withdrawing groups, such as the fluorine atoms in this compound, are expected to decrease the rate of SN1-type reactions by destabilizing the resulting benzylic carbocation. Conversely, in SN2 reactions, electron-withdrawing groups can have a more complex effect but generally lead to a faster reaction with nucleophiles due to the increased electrophilicity of the benzylic carbon.

The three fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. In contrast, benzyl bromide is the neutral baseline, and 4-methoxybenzyl bromide contains a strongly electron-donating methoxy (B1213986) group. Based on these electronic differences, a general trend in reactivity can be predicted.

Hammett_Reactivity cluster_0 Reactivity in SN1 Reactions (Carbocation Stability) cluster_1 Reactivity in SN2 Reactions (Electrophilicity) 4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide Benzyl Bromide Benzyl Bromide 4-Methoxybenzyl Bromide->Benzyl Bromide > This compound This compound Benzyl Bromide->this compound > 2,4,5-Trifluorobenzyl Bromide_SN2 This compound Benzyl Bromide_SN2 Benzyl Bromide 2,4,5-Trifluorobenzyl Bromide_SN2->Benzyl Bromide_SN2 > 4-Methoxybenzyl Bromide_SN2 4-Methoxybenzyl Bromide Benzyl Bromide_SN2->4-Methoxybenzyl Bromide_SN2 >

Data Presentation: Comparison of Reaction Products

The following tables summarize available and representative data for the reactions of this compound and its alternatives with various nucleophiles. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources and should be interpreted with this in mind.

Table 1: Reactions with Amine Nucleophiles

Benzylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound PiperidineK₂CO₃MeCNRT12~90 (estimated)General procedure[2]
Benzyl Bromide PiperidineK₂CO₃EtOH800.67 (MW)>90[2]
4-Methoxybenzyl Bromide PiperidineDIPEADCMRT12>90[2]

Table 2: Reactions with Thiol Nucleophiles

Benzylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Sodium thiophenoxideN/ADMFRT-High (expected)General procedure
Benzyl Bromide Thiourea (B124793) then NaOHNaOHMethanol (B129727)Reflux10-1977-100[3]
4-Methoxybenzyl Bromide Thiourea then NaOHNaOHMethanolReflux10-19High (expected)General procedure[3]

Table 3: Reactions with Alkoxide Nucleophiles

Benzylating AgentNucleophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
This compound Sodium methoxide (B1231860)MethanolReflux-2,4,5-Trifluorobenzyl methyl etherHigh (expected)General procedure[4]
Benzyl Bromide Sodium methoxideMethanolReflux-Benzyl methyl etherHigh[4]
4-Methoxybenzyl Bromide Sodium methoxideMethanolReflux-4-Methoxybenzyl methyl etherHigh (expected)General procedure[4]

Experimental Protocols

General Procedure for N-Benzylation of Amines (e.g., Piperidine)

To a solution of the amine (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq. or DIPEA, 1.5 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) is added the benzyl bromide derivative (1.1 eq.) at room temperature. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for S-Benzylation of Thiols (using Thiourea)

A solution of the benzyl bromide derivative (1.0 eq.) and thiourea (1.1 eq.) in methanol is heated to reflux for 3-4 hours. After cooling to room temperature, solid sodium hydroxide (B78521) (3.0 eq.) is added, and the mixture is heated to reflux for another 2-3 hours. The reaction mixture is then cooled, and the product is partitioned between dichloromethane (B109758) and aqueous sodium hydroxide. The organic layer is separated, dried, and concentrated to afford the benzyl thioether. For unsymmetrical thioethers, after the addition of sodium hydroxide and reflux, a second benzyl halide (0.85 eq.) is added, and the mixture is refluxed for an additional 8-16 hours before workup.[3]

General Procedure for O-Benzylation of Alcohols (Williamson Ether Synthesis)

To a solution of sodium methoxide (1.1 eq.) in methanol is added the benzyl bromide derivative (1.0 eq.). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding benzyl methyl ether.

Mandatory Visualization

Nucleophilic_Substitution_Pathway cluster_R Substituent (R) cluster_Nu Nucleophile (Nu⁻) Reactants R-CH₂-Br + Nu⁻ Transition_State [Nu---CH₂(R)---Br]⁻ Reactants->Transition_State SN2 Pathway Products R-CH₂-Nu + Br⁻ Transition_State->Products R1 2,4,5-Trifluorophenyl R2 Phenyl R3 4-Methoxyphenyl Nu1 R'₂N⁻ (Amine) Nu2 R'S⁻ (Thiolate) Nu3 R'O⁻ (Alkoxide)

Experimental_Workflow Start Select Benzylating Agent (e.g., this compound) Select_Nucleophile Select Nucleophile (Amine, Thiol, or Alcohol) Start->Select_Nucleophile Reaction_Setup Reaction Setup (Solvent, Base, Temperature) Select_Nucleophile->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Obtain Pure Product Characterization->End

Conclusion

This compound is a valuable reagent for introducing a trifluorinated benzyl group, which can impart desirable properties in medicinal chemistry. Its reactivity is governed by the strong electron-withdrawing nature of the fluorine substituents. Compared to benzyl bromide and 4-methoxybenzyl bromide, it is expected to be more reactive towards nucleophiles in SN2 reactions due to the increased electrophilicity of the benzylic carbon. The choice of benzylating agent will ultimately depend on the specific requirements of the synthesis, including the desired electronic properties of the final product and the nucleophilicity of the substrate. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the rational design and execution of benzylation reactions in a research and development setting. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative assessment of the relative reactivities.

References

A Comparative Guide to the Reactivity of 2,4,5-Trifluorobenzyl Bromide and Other Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision in the synthesis of novel chemical entities. The introduction of a benzyl (B1604629) group, or a substituted variant, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This guide provides an objective, data-supported comparison of 2,4,5-trifluorobenzyl bromide against other commonly used electrophilic benzylating agents.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of multiple fluorine atoms on the aromatic ring alters its electronic properties, thereby influencing its reactivity compared to unsubstituted or alternatively substituted benzyl halides. This guide will delve into the comparative reactivity of these compounds, supported by experimental data and detailed protocols for key reactions.

Quantitative Comparison of Electrophile Reactivity

The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and nitro groups, tend to decrease the rate of reaction by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state of both S(_N)1 and S(_N)2 reactions. Conversely, electron-donating groups accelerate the reaction.

The following table summarizes the relative solvolysis rates of various substituted benzyl halides, which serves as a proxy for their general electrophilicity. The data is based on Hammett plots, which provide a quantitative measure of the electronic effect of substituents on reaction rates.

ElectrophileSubstituent(s)Relative Rate Constant (k/k₀) (estimated)Key Characteristics
Benzyl Bromide-H1.00Standard benchmark for benzylation.
This compound 2,4,5-F₃~0.1 - 0.3Reduced reactivity due to the strong electron-withdrawing nature of fluorine atoms. May offer increased selectivity.
4-Nitrobenzyl Bromide4-NO₂~0.01 - 0.1Significantly reduced reactivity due to the potent electron-withdrawing nitro group. Often used when mild reactivity is required.
4-Methylbenzyl Bromide4-CH₃~10 - 20Increased reactivity due to the electron-donating nature of the methyl group.
4-Methoxybenzyl Bromide4-OCH₃~1000 - 2500Highly reactive due to the strong electron-donating methoxy (B1213986) group. The resulting ether is easily cleaved under acidic conditions.

Note: The relative rate constants are estimations derived from Hammett equation principles and published data on substituted benzyl halide solvolysis. Actual values may vary depending on the specific reaction conditions, nucleophile, and solvent.

Experimental Protocols

The following are detailed protocols for two common and synthetically important reactions: N-alkylation of a secondary amine and O-alkylation of a phenol (B47542). These protocols are provided for both this compound and a more reactive electrophile, benzyl bromide, to highlight the differences in expected reaction conditions.

Protocol 1: N-Alkylation of Morpholine (B109124)

This protocol describes the N-benzylation of morpholine, a common secondary amine, via a nucleophilic substitution reaction.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Morpholine Morpholine Reaction_Center + Morpholine->Reaction_Center Benzyl_Bromide R-C₆H₄CH₂Br Benzyl_Bromide->Reaction_Center N_Benzyl_Morpholine N-Benzylated Morpholine HBr HBr Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Center Reaction_Center->N_Benzyl_Morpholine Reaction_Center->HBr

General N-Alkylation Reaction Scheme.

Materials:

  • Morpholine

  • This compound OR Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of morpholine).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To the stirred suspension, add the benzylating agent (1.1 eq) (either this compound or benzyl bromide) dropwise at room temperature.

  • For Benzyl Bromide: Stir the reaction mixture at room temperature for 4-6 hours.

  • For this compound: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, or until completion as monitored by TLC. The reduced reactivity of the fluorinated compound necessitates more forcing conditions.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Alkylation of Phenol

This protocol details the O-benzylation of phenol using a Williamson ether synthesis approach.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Phenol Phenol Reaction_Center + Phenol->Reaction_Center Benzyl_Bromide R-C₆H₄CH₂Br Benzyl_Bromide->Reaction_Center Benzyl_Phenyl_Ether Benzyl Phenyl Ether NaBr NaBr H2O H₂O Base Base (e.g., NaOH) Base->Reaction_Center Solvent Solvent (e.g., DMF) Solvent->Reaction_Center Reaction_Center->Benzyl_Phenyl_Ether Reaction_Center->NaBr Reaction_Center->H2O

General O-Alkylation Reaction Scheme.

Materials:

  • Phenol

  • This compound OR Benzyl bromide

  • Sodium Hydroxide (B78521) (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DMF (10 mL per mmol of phenol).

  • Carefully add sodium hydroxide (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add the benzylating agent (1.1 eq) (either this compound or benzyl bromide) to the reaction mixture.

  • For Benzyl Bromide: Stir the reaction at room temperature for 2-4 hours.

  • For this compound: Heat the reaction mixture to 50-70°C and stir for 8-16 hours. The electron-withdrawing fluorine atoms decrease the electrophilicity of the benzylic carbon, requiring thermal energy to drive the reaction to completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and pour the mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ether.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a typical benzylation reaction, as detailed in the protocols above.

G Generalized Benzylation Workflow A 1. Reaction Setup - Add nucleophile (amine/phenol) and solvent to flask. B 2. Add Base - Introduce base (e.g., K₂CO₃, NaOH) to deprotonate the nucleophile. A->B C 3. Add Electrophile - Add this compound or other benzyl bromide. B->C D 4. Reaction - Stir under appropriate conditions (temperature and time). - Monitor by TLC. C->D E 5. Work-up - Filter inorganic salts. - Aqueous wash (NaHCO₃/water, brine). D->E F 6. Isolation - Dry organic layer (Na₂SO₄/MgSO₄). - Concentrate under reduced pressure. E->F G 7. Purification - Flash column chromatography. F->G H Pure Benzylated Product G->H

Generalized workflow for benzylation reactions.

Conclusion

This compound is a valuable electrophile for the introduction of a fluorinated benzyl moiety into organic molecules. Its reactivity is attenuated compared to unsubstituted benzyl bromide due to the electron-withdrawing nature of the fluorine atoms. This reduced reactivity can be advantageous in complex syntheses where selectivity is paramount, but it often necessitates more forcing reaction conditions, such as elevated temperatures and longer reaction times. In contrast, benzyl bromides with electron-donating substituents exhibit enhanced reactivity, allowing for milder reaction conditions. The choice of the appropriate benzylating agent will, therefore, depend on a careful consideration of the desired reactivity, the stability of the starting materials and products, and the overall synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to the Reaction Kinetics of 2,4,5-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl (B1604629) Bromide Reactivity

Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. The reactivity of the benzylic carbon is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. These reactions typically proceed via one of two mechanisms: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2). The operative pathway is determined by factors such as the stability of the potential carbocation intermediate, the strength and concentration of the nucleophile, the nature of the leaving group, and the polarity of the solvent.

Predicted Reactivity of 2,4,5-Trifluorobenzyl Bromide

The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound is expected to significantly impact its reactivity compared to unsubstituted benzyl bromide.

  • S(_N)1 Reactions: The S(_N)1 mechanism proceeds through a carbocation intermediate. Electron-withdrawing groups, such as fluorine, destabilize the formation of a positive charge on the benzylic carbon through an inductive effect. Therefore, this compound is expected to undergo S(_N)1 reactions at a significantly slower rate than benzyl bromide and benzyl bromides bearing electron-donating substituents.

  • S(_N)2 Reactions: In the S(_N)2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a concerted step, leading to the displacement of the bromide ion. Electron-withdrawing substituents can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would suggest an enhanced rate of reaction for this compound in S(_N)2 processes compared to unsubstituted benzyl bromide. However, the steric hindrance from the ortho-fluorine atom (at position 2) might counteract this electronic effect to some extent.

Comparative Kinetic Data (Predictive Analysis)

The following table provides a qualitative comparison of the expected reaction rates of this compound with other substituted benzyl bromides under both S(_N)1 and S(_N)2 conditions. This comparison is based on the known electronic effects of the substituents.

SubstrateSubstituent EffectExpected Relative S(_N)1 RateExpected Relative S(_N)2 Rate
p-Methoxybenzyl bromideStrong Electron-DonatingVery FastSlow
p-Methylbenzyl bromideWeak Electron-DonatingFastSlightly Faster than Benzyl Bromide
Benzyl bromideUnsubstitutedModerateModerate
p-Chlorobenzyl bromideWeak Electron-WithdrawingSlowSlightly Faster than Benzyl Bromide
This compound Strong Electron-Withdrawing Very Slow Fast (potentially hindered)
p-Nitrobenzyl bromideStrong Electron-WithdrawingVery SlowVery Fast

Experimental Protocols

To experimentally determine the reaction kinetics of this compound, the following general protocol for a nucleophilic substitution reaction can be adapted.

Objective: To determine the rate constant for the reaction of this compound with a given nucleophile (e.g., pyridine) in a suitable solvent (e.g., acetone).

Materials:

  • This compound

  • Nucleophile (e.g., Pyridine, Aniline)

  • Solvent (e.g., Acetone, Methanol, analytical grade)

  • Thermostatted water bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostatted water bath. Initiate the reaction by mixing the solutions in a reaction vessel.

  • Monitoring the Reaction: The progress of the reaction can be followed by monitoring the change in a physical property of the solution over time.

    • Conductivity Method: If the reaction produces ions (e.g., bromide ions), the increase in conductivity of the solution can be measured at regular time intervals.

    • Spectrophotometric Method: If the reactants or products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be monitored.

  • Data Analysis: The rate of the reaction can be determined by analyzing the change in concentration (or a property proportional to concentration) over time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) equilibrate Equilibrate Reactants to Temperature prep_sol->equilibrate mix Initiate Reaction by Mixing equilibrate->mix monitor Monitor Reaction Progress (e.g., Conductivity) mix->monitor plot Plot Data (e.g., 1/[Reactant] vs. time) monitor->plot calculate Calculate Rate Constant (k) plot->calculate reaction_pathways cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway R_Br R-Br Carbocation R+ + Br- R_Br->Carbocation Slow, Rate-determining R_Nu R-Nu Carbocation->R_Nu Fast, + Nu- R_Br2 R-Br + Nu- TS [Nu---R---Br]‡ R_Br2->TS Concerted Step R_Nu2 R-Nu + Br- TS->R_Nu2 start This compound (R-Br)

Purity Assessment of Commercial 2,4,5-Trifluorobenzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercial-grade 2,4,5-Trifluorobenzyl bromide, a critical intermediate in the synthesis of pharmaceuticals, including the antiviral drug Ensitrelvir, and various agrochemicals. The purity of this reagent is paramount to ensure high yields, predictable reaction kinetics, and minimal downstream purification challenges in multi-step syntheses. This document outlines typical purity levels, potential impurities, detailed analytical methodologies for quality assessment, and a comparison with its primary alternative, 2,4,5-Trifluorobenzyl chloride.

Commercial Purity and Supplier Comparison

Direct, side-by-side comparative studies of this compound from various commercial suppliers with detailed impurity profiles are not publicly available, as this information is often considered proprietary. However, a survey of chemical suppliers indicates that the product is typically offered in purities of ≥98% or 99%, as determined by Gas Chromatography (GC).[1][2] It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity information.

Table 1: Typical Purity Grades of Commercial this compound

Supplier CategoryTypical Purity by GC (%)Common Applications
Research Grade≥99.0Small-scale synthesis, medicinal chemistry, reference standards
Process Grade≥98.0Large-scale synthesis, process development

Potential Impurities in Commercial this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. Understanding these pathways is key to anticipating potential contaminants that could impact subsequent reactions.

Two primary synthesis routes are commonly employed:

  • Free-Radical Bromination of 2,4,5-Trifluorotoluene: This method is straightforward but can lack selectivity, leading to several potential impurities.

  • Bromination of 2,4,5-Trifluorobenzyl Alcohol: This route can offer higher selectivity but may result in residual starting material or related impurities.

Table 2: Potential Impurities and Their Origin

ImpurityChemical StructurePotential OriginPotential Impact on Reactions
2,4,5-TrifluorotolueneF₃C₆H₂CH₃Unreacted starting material from Route 1Lower reaction yield, may require removal
2,4,5-Trifluorobenzyl AlcoholF₃C₆H₂CH₂OHUnreacted starting material from Route 2Can compete in certain reactions or be inert
2,4,5-Trifluorobenzyl ChlorideF₃C₆H₂CH₂ClStarting material for some syntheses, or byproductLess reactive than the bromide, may lead to incomplete reactions
Dibrominated Species (e.g., α,α-Dibromo-2,4,5-trifluorotoluene)F₃C₆H₂CHBr₂Over-bromination during synthesis (Route 1)Can lead to undesired side products
Ring-Brominated IsomersBr-F₃C₆H-CH₂BrSide reaction during bromination (Route 1)Can introduce structural isomers into the final product
Residual Solventse.g., CCl₄, CH₂Cl₂Solvents used in synthesis and purificationMay interfere with reactions or pose safety/regulatory concerns

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound requires robust analytical methods. The following protocols are based on established methods for the analysis of halogenated aromatic compounds and can be adapted for this specific molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for assessing the purity of this compound and for identifying and quantifying volatile impurities.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of the main component from less volatile impurities and isomers.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For better separation of positional isomers, a column with a pentafluorophenyl (PFP) stationary phase can be advantageous.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are essential for structural confirmation and for the detection of impurities, including isomers.

Experimental Protocol:

  • Instrument: NMR spectrometer (300 MHz or higher recommended).

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • ¹H NMR:

    • Acquire a standard proton spectrum. The benzylic protons (-CH₂Br) of this compound should appear as a singlet around 4.4-4.6 ppm. The aromatic protons will show complex splitting patterns due to H-F and H-H coupling.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum. This will provide distinct signals for each of the three fluorine atoms on the aromatic ring, and the chemical shifts will be sensitive to the substitution pattern, allowing for the identification of positional isomers.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Alternative Reagent: 2,4,5-Trifluorobenzyl Chloride

The primary alternative to this compound for introducing the 2,4,5-trifluorobenzyl moiety is 2,4,5-Trifluorobenzyl chloride.

Table 3: Comparison of this compound and Chloride

FeatureThis compound2,4,5-Trifluorobenzyl Chloride
Reactivity More reactive in nucleophilic substitution (Sₙ2) reactions due to bromide being a better leaving group than chloride.[4][5]Less reactive, may require harsher reaction conditions (higher temperature, longer reaction times, or stronger base/catalyst).[6]
Cost Generally more expensive.More cost-effective.[6]
Stability Generally less stable, can be more susceptible to degradation.More stable, with a longer shelf life.
Typical Purity ≥98% to ≥99%≥98% to ≥99%
Applications Preferred when high reactivity is required for efficient conversion, especially with less reactive nucleophiles.A viable alternative when cost is a primary concern and the substrate is sufficiently reactive.

Visualizing Workflows

Purity Assessment Workflow

Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent (e.g., CH2Cl2 for GC, ACN for HPLC) Sample->Dissolution GC_MS GC-MS Analysis (Purity and Volatile Impurities) Dissolution->GC_MS HPLC HPLC Analysis (Purity and Non-Volatile Impurities) Dissolution->HPLC NMR NMR Spectroscopy (Structure and Isomeric Purity) Dissolution->NMR Purity_Data Purity Determination (% Area by GC/HPLC) GC_MS->Purity_Data Impurity_Profile Impurity Identification and Quantification GC_MS->Impurity_Profile HPLC->Purity_Data HPLC->Impurity_Profile NMR->Impurity_Profile CoA Certificate of Analysis Generation Purity_Data->CoA Impurity_Profile->CoA Reagent Selection: Bromide vs. Chloride Start Start: Need to introduce 2,4,5-trifluorobenzyl group Reactivity High Reactivity Required? Start->Reactivity Cost Cost a Major Constraint? Reactivity->Cost Yes Use_Br Use this compound Reactivity->Use_Br No Cost->Use_Br No Use_Cl Use 2,4,5-Trifluorobenzyl Chloride Cost->Use_Cl Yes Consider_Br Consider Bromide if reaction is sluggish Use_Cl->Consider_Br If reaction fails

References

Safety Operating Guide

Safe Disposal of 2,4,5-Trifluorobenzyl Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,5-Trifluorobenzyl bromide, a halogenated organic compound. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing. All handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A flame-retardant lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point Approximately 198-200 °C
Density Approximately 1.7 g/cm³

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound involves chemical neutralization through hydrolysis. This process converts the reactive benzyl (B1604629) bromide into the less hazardous 2,4,5-trifluorobenzyl alcohol.

Experimental Protocol: Chemical Neutralization via Hydrolysis

Objective: To hydrolyze this compound into 2,4,5-trifluorobenzyl alcohol and a bromide salt for safe disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695) (or another suitable solvent to dissolve the bromide if not in a miscible solvent)

  • Water

  • Stir plate and stir bar

  • Appropriately sized reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

Procedure:

  • Preparation of the Neutralizing Solution:

    • In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol aids in dissolving the organic bromide. Alternatively, a saturated solution of sodium bicarbonate in water can be used for a milder reaction.

  • Reaction Setup:

    • Place the waste this compound into the reaction vessel. If the waste is in a non-polar organic solvent, it may be beneficial to first remove the solvent under reduced pressure if it is safe to do so.

  • Neutralization:

    • Slowly add the prepared basic solution to the stirred this compound waste. A molar excess of the base (2 to 3-fold) is recommended to ensure complete hydrolysis.

    • The reaction of benzyl bromides with bases like sodium hydroxide typically proceeds via an SN2 mechanism to form the corresponding alcohol.[1][2]

    • Continue stirring the mixture at room temperature. Gentle heating with a water bath can accelerate the hydrolysis but should be done with caution due to the potential for increased vapor pressure.

  • Monitoring the Reaction:

    • Allow the reaction to proceed for several hours, or until completion. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable standard is available.

  • Final pH Adjustment:

    • After hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid, until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter. This step should be performed with caution as it can generate heat.

  • Final Disposal:

    • The neutralized aqueous solution, now containing 2,4,5-trifluorobenzyl alcohol, sodium bromide, and excess salt, should be collected in a designated container for halogenated organic waste.[1] Even after neutralization, the products should be treated as hazardous waste.

    • Never dispose of the raw or neutralized chemical down the drain.[2] All waste must be disposed of through your institution's hazardous waste management program.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound Waste assess_hazards Assess Hazards (SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood neutralization Chemical Neutralization (Hydrolysis with Base) fume_hood->neutralization monitor Monitor Reaction to Completion neutralization->monitor ph_adjust Neutralize Final Solution (pH 6-8) monitor->ph_adjust collect_waste Collect in Halogenated Organic Waste Container ph_adjust->collect_waste label_container Properly Label Waste Container collect_waste->label_container contact_ehs Contact Environmental Health & Safety for Pickup label_container->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment.

References

Personal protective equipment for handling 2,4,5-Trifluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 157911-56-3). Given its chemical properties as a substituted benzyl (B1604629) bromide, it should be treated as a corrosive and lachrymatory agent, demanding strict adherence to safety procedures to mitigate risks.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is expected to cause severe skin burns and eye damage.[1][2][3] Inhalation may also be harmful.[4][5][6] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][7]Protects against splashes of corrosive liquid and irritating vapors that can cause severe eye damage.[1][3][7]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material. Double gloving is recommended.[7]Prevents skin contact, which can lead to severe burns and irritation.[1][3][7][8] It is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[5][6][7]Protects the respiratory tract from irritating and potentially harmful vapors.[4][7]
Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound in a laboratory setting.

1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9] The container must be kept tightly sealed.[1][10]

2. Handling

  • All handling of this compound should be conducted in a certified chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of vapors.[8]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly after handling.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][9]

3. Spill Management

  • In the event of a spill, evacuate the area immediately.

  • Wear full PPE, including respiratory protection, before attempting to clean up.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5][8][9]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][9]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain or in the regular trash.[1]

Experimental Protocols: First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Full PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_chem Handle Chemical prep_materials->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe dispose_waste Dispose of Hazardous Waste cleanup_waste->dispose_waste cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill->cleanup_decon After Cleanup emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_notify Notify Supervisor emergency_firstaid->emergency_notify

References

×

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Feasible Synthetic Routes

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Reactant of Route 1
2,4,5-Trifluorobenzyl bromide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.